molecular formula C11H15N3O B170933 3-(Piperazin-1-yl)benzamide CAS No. 127201-39-2

3-(Piperazin-1-yl)benzamide

货号: B170933
CAS 编号: 127201-39-2
分子量: 205.26 g/mol
InChI 键: NOJPHWCXWAYZFS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Piperazin-1-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and infectious disease research. It serves as a key scaffold for developing novel anti-infective agents. Derived from the optimization of compounds like the antiplasmodial benzamide MMV030666, this structure is a core template for generating derivatives with broad-spectrum biological activity . Research indicates that analogs of this compound exhibit promising multi-stage antiplasmodial potency against Plasmodium falciparum , the most prominent malaria pathogen, and show a lack of resistance development, making them valuable for investigating new antimalarial therapies . Furthermore, this chemotype demonstrates broad-spectrum antibacterial activity against critical Gram-positive and Gram-negative bacteria, including multi-resistant strains from the WHO ESKAPE panel, positioning it as a candidate for antibiotic development . The piperazine moiety within the structure is a privileged pharmacophore in drug discovery, known to enhance physicochemical properties, solubility, and the ability to engage with biological targets, thereby supporting the compound's utility in hit-to-lead optimization campaigns . Researchers value this compound for probing new mechanisms of action against resistant pathogens and for its potential in developing treatments for neglected tropical diseases. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-piperazin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJPHWCXWAYZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573892
Record name 3-(Piperazin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127201-39-2
Record name 3-(Piperazin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Piperazin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of 3-(Piperazin-1-yl)benzamide, a valuable building block in medicinal chemistry and drug discovery. The document details two principal synthetic routes, including experimental protocols and quantitative data, to assist researchers in the selection and implementation of the most suitable method for their specific needs.

Introduction

This compound is a bifunctional molecule incorporating a benzamide moiety and a piperazine ring. The piperazine heterocycle is a common scaffold in a wide range of pharmaceuticals, often imparting favorable pharmacokinetic properties. The benzamide group provides a versatile handle for further chemical modifications. This guide will focus on two core synthetic strategies: the amidation of 3-(piperazin-1-yl)benzoic acid and the N-arylation of piperazine with a suitable 3-halobenzamide derivative.

Pathway 1: Amidation of 3-(Piperazin-1-yl)benzoic Acid

This synthetic route involves the formation of the amide bond as the final key step, starting from the commercially available 3-(piperazin-1-yl)benzoic acid. This pathway is advantageous as it builds upon a readily accessible and advanced intermediate. The conversion of the carboxylic acid to the corresponding amide can be achieved through several methods, most notably via activation with coupling agents or conversion to an acyl chloride.

Experimental Protocol: Amide Formation using Thionyl Chloride

This protocol involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, which then readily reacts with an ammonia source to form the desired benzamide.

Step 1: Synthesis of 3-(piperazin-1-yl)benzoyl chloride hydrochloride

A suspension of 3-(piperazin-1-yl)benzoic acid (1.0 eq.) in dichloromethane (DCM) is cooled to 0°C. Thionyl chloride (SOCl₂) (1.2 eq.) is added dropwise to the stirred suspension. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3-(piperazin-1-yl)benzoyl chloride hydrochloride.

Step 2: Amidation

The crude 3-(piperazin-1-yl)benzoyl chloride hydrochloride is dissolved in a suitable solvent, such as DCM or tetrahydrofuran (THF), and cooled to 0°C. A solution of aqueous ammonia (excess) is added dropwise. The reaction is stirred at room temperature until completion. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford this compound.

Quantitative Data for Pathway 1
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
13-(piperazin-1-yl)benzoic acidSOCl₂Dichloromethane0 to RT2-4Not Isolated
23-(piperazin-1-yl)benzoyl chlorideAqueous AmmoniaDichloromethane0 to RT1-380-90 (estimated)

Note: Yields are estimated based on typical acyl chloride amidation reactions and may vary depending on specific reaction conditions and purification methods.

G cluster_path1 Pathway 1: Amidation start1 3-(Piperazin-1-yl)benzoic Acid intermediate1 3-(Piperazin-1-yl)benzoyl Chloride start1->intermediate1 SOCl₂ end1 This compound intermediate1->end1 NH₃

Caption: Amidation of 3-(piperazin-1-yl)benzoic acid.

Pathway 2: N-Arylation of Piperazine with a 3-Halobenzamide

This approach focuses on the formation of the carbon-nitrogen bond between the piperazine ring and the benzene ring of a benzamide derivative. This can be accomplished through modern cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently activated.

Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is highly versatile and tolerates a wide range of functional groups.[1]

Reaction Setup:

To an oven-dried Schlenk tube containing a magnetic stir bar is added 3-bromobenzamide (1.0 eq.), piperazine (1.2 eq.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%), a suitable phosphine ligand like (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (e.g., 4 mol%), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq.). The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous toluene is then added via syringe.

Reaction and Workup:

The reaction mixture is heated to a temperature between 80-110°C and stirred vigorously. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is then diluted with an organic solvent like ethyl acetate, and the organic layer is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.[1]

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

For this pathway to be effective, the aromatic ring of the benzamide must be activated by a strong electron-withdrawing group, which is not the case for a simple 3-halobenzamide. However, with a substrate like 3-fluorobenzamide, under forcing conditions, the reaction may proceed.

Reaction Setup:

A mixture of 3-fluorobenzamide (1.0 eq.) and an excess of piperazine (3-5 eq.) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is heated to a high temperature (e.g., 120-150°C) in a sealed vessel. A strong base like potassium carbonate (K₂CO₃) may be added to facilitate the reaction.

Reaction and Workup:

The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Pathway 2
MethodAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Buchwald-Hartwig3-BromobenzamidePd₂(dba)₃ / BINAPNaOtBuToluene10012-2470-85
SNAr3-Fluorobenzamide-K₂CO₃DMSO14024-4840-60

Note: Yields are estimates based on similar reactions and require optimization for this specific transformation.

G cluster_path2 Pathway 2: N-Arylation cluster_buchwald Buchwald-Hartwig cluster_snar SNAr start_b 3-Bromobenzamide + Piperazine end_b This compound start_b->end_b Pd₂(dba)₃, BINAP, NaOtBu start_s 3-Fluorobenzamide + Piperazine end_s This compound start_s->end_s K₂CO₃, DMSO

Caption: N-Arylation of piperazine with 3-halobenzamides.

Conclusion

Both presented pathways offer viable routes to this compound. The choice of a particular method will depend on factors such as the availability and cost of starting materials, desired scale of the synthesis, and the equipment available. Pathway 1, starting from 3-(piperazin-1-yl)benzoic acid, is a straightforward approach that leverages a commercially available, advanced intermediate. Pathway 2, particularly the Buchwald-Hartwig amination, provides a powerful and flexible method for constructing the key C-N bond and is likely to be high-yielding and applicable to a broader range of substituted analogs. The SNAr approach is less favorable due to the lack of strong activation on the benzamide ring, likely resulting in lower yields and requiring more forcing conditions. For researchers in drug development, the Buchwald-Hartwig amination represents a robust and adaptable method for the synthesis of this compound and its derivatives.

References

The Emergent Role of 3-(Piperazin-1-yl)benzamide in Cellular Signaling: A Technical Guide to its Presumed Mechanism of Action as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While "3-(Piperazin-1-yl)benzamide" is not extensively characterized in scientific literature, its core structural motifs—a benzamide group and a piperazine ring—are prevalent in a significant class of therapeutic agents: Poly(ADP-ribose) polymerase (PARP) inhibitors. This technical guide synthesizes the current understanding of benzamide-based PARP inhibitors to propose a likely mechanism of action for this compound. This document provides an in-depth exploration of the PARP1-mediated DNA damage repair pathway, detailed experimental protocols for assessing PARP inhibition, a compilation of quantitative data from analogous compounds, and visualizations of the pertinent signaling and experimental workflows.

Introduction: The Benzamide Scaffold in PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP1 being a key player in the DNA damage response (DDR).[1] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[1] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, thereby facilitating the base excision repair (BER) pathway.[1]

Many potent PARP inhibitors are designed around a benzamide scaffold, which functions as a structural mimic of the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[1] This competitive inhibition of the NAD+ binding site prevents the synthesis of PAR chains, thereby stalling the repair of SSBs.[2] In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these unrepaired SSBs are converted into cytotoxic double-strand breaks (DSBs) during DNA replication, leading to a synthetic lethal phenotype.[3] Given the presence of the benzamide core in "this compound," it is highly probable that its mechanism of action centers on the inhibition of PARP1.

Proposed Signaling Pathway: PARP1-Mediated DNA Repair and its Inhibition

The following diagram illustrates the central role of PARP1 in the repair of single-strand DNA breaks and the mechanism by which benzamide-based inhibitors, such as the proposed action of this compound, disrupt this process.

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Replication_Fork Replication Fork Collapse PARP1:e->Replication_Fork:w unrepaired SSB leads to NAD NAD+ NAD->PARP1 substrate BER_Complex Base Excision Repair (BER) Complex (XRCC1, Ligase III, etc.) PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair DNA_DSB DNA Double-Strand Break Replication_Fork->DNA_DSB Apoptosis Apoptosis (in HR-deficient cells) DNA_DSB->Apoptosis Inhibitor This compound (Proposed Inhibitor) Inhibitor->PARP1 inhibits

Figure 1: Proposed PARP1 signaling pathway and inhibition.

Quantitative Data: Inhibitory Potency of Benzamide Derivatives

The following tables summarize the half-maximal inhibitory concentrations (IC50) and in vitro pharmacokinetic parameters for a selection of benzamide-based PARP inhibitors, providing a comparative landscape for the potential activity of this compound.

Table 1: In Vitro Inhibitory Activity of Benzamide-Based PARP Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Olaparib1.91.5[4]
Rucaparib1.41.4[4]
Talazoparib0.570.31[4]
Niraparib3.82.1[4]
Veliparib4.72.9[4]
Compound 28d3200Not Reported[5]
Compound 13f0.25Not Reported[6]

Table 2: In Vitro Pharmacokinetic Parameters of Selected PARP Inhibitors

CompoundPlasma Protein Binding (%)MetabolismKey Metabolizing EnzymesReference
Olaparib~90ExtensiveCYP3A4/5[7]
Rucaparib~70ExtensiveCYP2D6, CYP1A2, CYP3A4[7]
Niraparib~83Mainly by carboxylesterasesNot specified[7]
Talazoparib~74MinimalNot specified[7]

Experimental Protocols

To assess the potential PARP inhibitory activity of "this compound," a series of in vitro assays are essential. The following are detailed protocols for key experiments.

PARP1 Enzymatic Activity Assay (ELISA-based)

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

  • To each well of the histone-coated plate, add 25 µL of the test compound dilution or vehicle control.

  • Add 25 µL of a mixture containing recombinant PARP1 and activated DNA to each well.

  • Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of Streptavidin-HRP solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compound on cell proliferation and viability.

Materials:

  • Cancer cell line (e.g., BRCA-deficient cell line like MDA-MB-436)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the existing medium and add 100 µL of the test compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]

Western Blot Analysis of PARP Cleavage

This technique is used to detect the cleavage of PARP, a hallmark of apoptosis, in response to treatment with the test compound.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 24-48 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[8]

  • Analyze the band intensities for full-length PARP (116 kDa) and the cleaved fragment (89 kDa).[8]

Experimental Workflow

The following diagram outlines a logical workflow for the in vitro evaluation of a potential PARP inhibitor.

Experimental_Workflow start Start: Synthesize/Obtain This compound enzymatic_assay PARP1 Enzymatic Activity Assay (ELISA) start->enzymatic_assay ic50_determination Determine PARP1 IC50 enzymatic_assay->ic50_determination cell_viability Cell Viability Assay (MTT) ic50_determination->cell_viability If potent cytotoxicity_ic50 Determine Cytotoxicity IC50 in Cancer Cell Lines cell_viability->cytotoxicity_ic50 western_blot Western Blot for PARP Cleavage cytotoxicity_ic50->western_blot If cytotoxic apoptosis_confirmation Confirm Apoptosis Induction western_blot->apoptosis_confirmation adme_studies In Vitro ADME/ Pharmacokinetic Studies apoptosis_confirmation->adme_studies conclusion Conclusion on Preclinical Profile adme_studies->conclusion

Figure 2: In vitro experimental workflow for a potential PARP inhibitor.

Conclusion

Based on the structural analogy of "this compound" to a well-established class of PARP inhibitors, its primary mechanism of action is likely the inhibition of PARP1. This would lead to the disruption of single-strand DNA break repair, ultimately inducing synthetic lethality in cancer cells with homologous recombination deficiencies. The experimental protocols and comparative data presented in this guide provide a robust framework for the preclinical evaluation of this and other novel benzamide-based compounds as potential anticancer agents. Further empirical investigation is required to definitively elucidate the biological activity and therapeutic potential of this compound.

References

"3-(Piperazin-1-yl)benzamide" CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Piperazin-1-yl)benzamide and its Bioisosteric Analogue 3-(1-Piperazinyl)-1,2-benzisothiazole

A Note to the Researcher: This technical guide addresses the inquiry on "this compound." Initial searches for a specific Chemical Abstracts Service (CAS) number for this exact molecule did not yield a dedicated entry, suggesting it is not a widely cataloged or commercially available compound. However, the structurally and functionally related compound, 3-(1-Piperazinyl)-1,2-benzisothiazole (CAS Number: 87691-87-0) , is a well-documented and crucial intermediate in pharmaceutical synthesis, particularly for antipsychotic agents. This guide will provide a comprehensive overview of this important analogue, offering valuable insights for researchers, scientists, and professionals in drug development.

3-(1-Piperazinyl)-1,2-benzisothiazole is a heterocyclic organic compound that features a benzisothiazole moiety linked to a piperazine ring.[1] This structural scaffold is of significant interest in medicinal chemistry as it is a key building block for the synthesis of psychotropic drugs, most notably the atypical antipsychotic Ziprasidone.[2][3] The piperazine group often enhances a molecule's pharmacological properties, including solubility and its ability to interact with biological targets.[4] This compound serves as a critical starting material for developing agents that modulate central nervous system activity, particularly those targeting dopaminergic and serotonergic pathways.[2][5]

Chemical and Physical Properties

The key chemical and physical properties of 3-(1-Piperazinyl)-1,2-benzisothiazole are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference(s)
CAS Number 87691-87-0[6]
Molecular Formula C₁₁H₁₃N₃S[6]
Molecular Weight 219.31 g/mol [6]
Appearance White to off-white or yellow crystalline powder/solid.[1][6]
Melting Point 89 - 93 °C[6]
Boiling Point 320.2±35.0 °C (Predicted)[7]
Solubility Sparingly soluble in water; moderately soluble in polar organic solvents like DMSO and methanol.[1]
pKa 8.52±0.10 (Predicted)[1]
Storage Temperature 2-8°C[1]

Experimental Protocols: Synthesis

The synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole is typically achieved through nucleophilic aromatic substitution. Below are detailed experimental protocols based on established literature.

Synthesis from 3-Chloro-1,2-benzisothiazole and Piperazine

This is a common and direct method for the preparation of the title compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, combine anhydrous piperazine (e.g., 0.57 mol) and tert-butanol (e.g., 10 mL).[8]

  • Heating: Purge the flask with nitrogen and heat the mixture to 100°C in an oil bath.[8]

  • Addition of Reactant: Dissolve 3-chloro-1,2-benzisothiazole (e.g., 0.11 mol) in tert-butanol (e.g., 10 mL). Add this solution dropwise to the heated piperazine mixture over approximately 20 minutes to manage the exothermic reaction, maintaining the temperature between 112-118°C.[8]

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 121°C) and maintain for 24 hours.[8]

  • Work-up:

    • Cool the mixture to 85°C and add water (e.g., 120 mL).[8]

    • Filter the resulting solution and wash the filter cake with a tert-butanol/water (1:1) solution.[8]

    • Combine the filtrate and washings. Adjust the pH to approximately 12.2 with a 50% aqueous sodium hydroxide solution.[8]

    • Extract the aqueous solution with toluene (e.g., 2 x 200 mL).[8]

    • Combine the organic layers, wash with water, and concentrate under vacuum.[8]

  • Isolation and Purification (as Hydrochloride Salt):

    • To the concentrated toluene solution, add isopropanol (e.g., 210 mL).[8]

    • Slowly adjust the pH to 3.8 with concentrated hydrochloric acid to precipitate the hydrochloride salt.[8]

    • Cool the resulting slurry to 0°C, stir for 45 minutes, and then filter.[8]

    • Wash the filter cake with cold isopropanol and dry under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.[8]

Visualization of the Synthetic Workflow:

Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 3-Chloro-1,2-benzisothiazole Product 3-(1-Piperazinyl)-1,2-benzisothiazole Reactant1->Product Nucleophilic Substitution Reactant2 Piperazine Reactant2->Product Solvent tert-Butanol or Ethanol Solvent->Product Temperature 80-120°C Temperature->Product Time ~24 hours Time->Product

Caption: Synthetic workflow for 3-(1-Piperazinyl)-1,2-benzisothiazole.

Biological Activity and Significance

3-(1-Piperazinyl)-1,2-benzisothiazole is primarily recognized for its role as a key intermediate in the synthesis of the atypical antipsychotic drug, Ziprasidone.[3][7] However, the compound itself exhibits affinity for key neurotransmitter receptors.

Receptor Binding Profile

Studies have shown that 3-(1-Piperazinyl)-1,2-benzisothiazole has an affinity for serotonin receptors, which is a critical feature of many modern antipsychotics and antidepressants.

Receptor TargetBinding Affinity (IC₅₀)Reference(s)
5-HT₁ₐ Receptor 190 nM[7]
5-HT₂ Receptor 110 nM[7]

This inherent activity at serotonin receptors underscores the importance of the benzisothiazole-piperazine scaffold in designing centrally acting therapeutic agents.

Role as a Precursor to Ziprasidone

The primary application of 3-(1-Piperazinyl)-1,2-benzisothiazole is in the multi-step synthesis of Ziprasidone. In this synthesis, it is typically alkylated with 6-chloro-5-(2-chloroethyl)oxindole to form the final drug molecule.[9]

Visualization of the Final Synthetic Step to Ziprasidone:

Final Step in Ziprasidone Synthesis Intermediate1 3-(1-Piperazinyl)-1,2-benzisothiazole Reaction Alkylation Intermediate1->Reaction Intermediate2 6-chloro-5-(2-chloroethyl)oxindole Intermediate2->Reaction Product Ziprasidone Reaction->Product

Caption: Role as an intermediate in Ziprasidone synthesis.

Signaling Pathway Context: Mechanism of Action of Ziprasidone

To understand the biological importance of the 3-(1-piperazinyl)-1,2-benzisothiazole scaffold, it is instructive to examine the mechanism of action of its primary derivative, Ziprasidone. Ziprasidone is an atypical antipsychotic that exhibits a unique receptor binding profile, acting as an antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[5][10] Its efficacy in treating both the positive and negative symptoms of schizophrenia is attributed to this dual antagonism.[10] It also has agonist activity at the 5-HT₁ₐ receptor and inhibits the reuptake of serotonin and norepinephrine, contributing to its therapeutic effects.[11]

Visualization of Ziprasidone's Proposed Signaling Pathway:

Simplified Mechanism of Action of Ziprasidone cluster_receptors Receptor Targets cluster_effects Therapeutic Effects Ziprasidone Ziprasidone D2 Dopamine D₂ Receptor Ziprasidone->D2 Antagonist HT2A Serotonin 5-HT₂ₐ Receptor Ziprasidone->HT2A Antagonist HT1A Serotonin 5-HT₁ₐ Receptor Ziprasidone->HT1A Agonist Positive Reduction of Positive Symptoms D2->Positive Negative Reduction of Negative Symptoms HT2A->Negative Mood Mood Stabilization HT1A->Mood

Caption: Ziprasidone's multi-receptor mechanism of action.

Conclusion

While "this compound" is not a well-defined entity in chemical literature, its close bioisosteric analogue, 3-(1-Piperazinyl)-1,2-benzisothiazole, is a compound of considerable importance in medicinal chemistry and drug development. Its straightforward synthesis and its role as a key precursor to the antipsychotic drug Ziprasidone make it a valuable molecule for researchers. The inherent affinity of its structural scaffold for key CNS receptors highlights its utility as a platform for the discovery of novel therapeutics for neurological and psychiatric disorders. This guide provides essential technical information to support further research and development in this promising area of medicinal chemistry.

References

An In-depth Technical Guide to 3-(Piperazin-1-yl)benzamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperazin-1-yl)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of its derivatives and analogs, with a particular focus on their application in oncology.

Core Structure and Pharmacological Significance

The this compound core combines a benzamide moiety with a piperazine ring, a heterocyclic amine. This combination imparts favorable pharmacokinetic properties and provides multiple points for chemical modification, allowing for the fine-tuning of biological activity. Derivatives of this scaffold have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antipsychotic activities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the coupling of a substituted benzoic acid or its activated form with a piperazine derivative. A general synthetic approach is outlined below.

General Synthetic Workflow

Synthetic Workflow Substituted_Benzoic_Acid Substituted Benzoic Acid Activation Activation (e.g., SOCl₂, EDCI/HOBt) Substituted_Benzoic_Acid->Activation Acid_Chloride Acid Chloride / Activated Ester Activation->Acid_Chloride Coupling Amide Coupling Acid_Chloride->Coupling Piperazine_Derivative Substituted Piperazine Piperazine_Derivative->Coupling Final_Product This compound Derivative Coupling->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: General Procedure for Amide Coupling

A solution of the substituted benzoic acid (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), is treated with a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) (1.2 equivalents) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) at room temperature. The corresponding substituted piperazine (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired this compound derivative.

Anticancer Activity and Mechanism of Action

A significant body of research has focused on the development of this compound derivatives as anticancer agents, particularly for the treatment of glioblastoma. These compounds have been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.

Quantitative Biological Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines.

Compound IDR1R2Cell LineIC50 (µM)Reference
L19 H4-MethylphenylC6 (Glioblastoma)0.15[1]
U87-MG (Glioblastoma)0.29[1]
U251 (Glioblastoma)1.25[1]
3b H4-ChlorophenylT98G (Glioblastoma)24.2[2]
3d H4-MethoxyphenylT98G (Glioblastoma)28.9[2]
3g H4-TrifluoromethylphenylT98G (Glioblastoma)31.5[2]
4c 4-Fluoro4-BromophenylT98G (Glioblastoma)35.8[2]
4e 4-Fluoro4-FluorophenylT98G (Glioblastoma)38.2[2]
Signaling Pathway: p16INK4a-CDK4/6-pRb Pathway

Several this compound derivatives have been found to exert their anticancer effects by modulating the p16INK4a-CDK4/6-pRb signaling pathway, a critical regulator of the cell cycle.[1]

p16_Pathway cluster_0 G1 Phase 3_Piperazin_1_yl_benzamide This compound Derivative (e.g., L19) p16 p16INK4a 3_Piperazin_1_yl_benzamide->p16 Induces CDK46_CyclinD CDK4/6-Cyclin D Complex p16->CDK46_CyclinD Inhibits Cell_Cycle_Arrest G1 Cell Cycle Arrest pRb_E2F pRb-E2F Complex CDK46_CyclinD->pRb_E2F Phosphorylates pRb_p p-pRb pRb_E2F->pRb_p Releases E2F E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Modulation of the p16INK4a-CDK4/6-pRb pathway by this compound derivatives.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., U87-MG, C6)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for 48 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Western Blot Analysis for p16INK4a-CDK4/6-pRb Pathway Proteins

This technique is used to determine the effect of the compounds on the expression levels of key proteins in the p16INK4a-CDK4/6-pRb pathway.

Materials:

  • Cancer cells treated with the compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p16, anti-CDK4, anti-CDK6, anti-pRb, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membranes again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system. β-actin is used as a loading control.

Experimental Workflow for Biological Evaluation

Experimental_Workflow Start Synthesized this compound Derivatives Cell_Viability Cell Viability Assay (MTT Assay) Start->Cell_Viability IC50 Determine IC50 Values Cell_Viability->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle_Analysis Migration_Invasion Migration & Invasion Assays (e.g., Transwell Assay) IC50->Migration_Invasion Western_Blot Western Blot Analysis (p16, CDK4/6, pRb) Cell_Cycle_Analysis->Western_Blot In_Vivo In Vivo Studies (Xenograft Models) Migration_Invasion->In_Vivo Conclusion Lead Compound Identification In_Vivo->Conclusion

References

In Vitro Biological Activity of 3-(Piperazin-1-yl)benzamide and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(piperazin-1-yl)benzamide scaffold is a privileged structural motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. While comprehensive in vitro biological data for the parent molecule, this compound, is not extensively available in the public domain, the analysis of its derivatives provides significant insights into its potential therapeutic applications. These derivatives have demonstrated a broad range of activities, including anticancer, anti-glioblastoma, and receptor binding activities, indicating that the this compound core is a valuable starting point for drug discovery and development.

This technical guide provides a detailed overview of the in vitro biological activities associated with compounds containing the this compound core. It includes a summary of quantitative data from studies on its derivatives, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanism of action.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various derivatives incorporating the this compound core. It is important to note that these activities are of substituted analogs and not of the parent compound itself.

Table 1: Anti-Glioblastoma Activity of Piperazine-Based Benzamide Derivatives

CompoundCell LineAssay TypeIC50 (µM)Reference
L19C6 (Glioblastoma)Proliferation Assay0.15[1]
L19U87-MG (Glioblastoma)Proliferation Assay0.29[1]
L19U251 (Glioblastoma)Proliferation Assay1.25[1]

Table 2: Receptor Binding Affinity of a Piperazine Benzamide Derivative

CompoundReceptorCell LineAssay TypeKd (nM)Reference
[3H]WC-10Dopamine D3HEK D3Radioligand Binding1.2
[3H]WC-10Dopamine D2LHEK D2LRadioligand Binding~79.2**
[3H]WC-10*Dopamine D3Sf9 rD3Radioligand Binding3.9

*[3H]WC-10 is 4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide, a derivative. **Calculated based on the 66-fold higher affinity for D3 over D2L receptors mentioned in the source.

Key Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to evaluate the biological activity of compounds containing the this compound scaffold.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., U87-MG, U251 glioblastoma cells) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., L19) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL). The plates are then incubated for an additional 2-4 hours. During this incubation, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells genetically engineered to express the target receptor (e.g., HEK cells expressing dopamine D2L or D3 receptors).

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]WC-10) and varying concentrations of the unlabeled test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve. The dissociation constant (Kd) or the inhibitory constant (Ki) is then calculated from this curve, representing the affinity of the test compound for the receptor.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to modulate key signaling pathways involved in cell proliferation and survival.

One such pathway is the p16INK4a-CDK4/6-pRb pathway, which is a critical regulator of the cell cycle. The compound L19, a piperazine-based benzamide derivative, has been shown to influence this pathway in glioblastoma cells.[1]

G cluster_0 Cell Cycle Regulation p16 p16 INK4a CDK46 CDK4/6 p16->CDK46 Inhibits pRb pRb CDK46->pRb Phosphorylates CyclinD Cyclin D CyclinD->CDK46 Activates E2F E2F pRb->E2F Inhibits Proliferation Cell Proliferation E2F->Proliferation Promotes L19 L19 (Derivative) L19->p16 Upregulates

Caption: The p16-CDK4/6-pRb signaling pathway and the inhibitory action of L19.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel compound based on the this compound scaffold.

G cluster_workflow In Vitro Evaluation Workflow start Compound Synthesis (this compound derivative) primary_screening Primary Screening (e.g., Cell Viability Assay) start->primary_screening dose_response Dose-Response Analysis (IC50 Determination) primary_screening->dose_response target_id Target Identification (e.g., Receptor Binding Assay) dose_response->target_id pathway_analysis Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) target_id->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization

Caption: A generalized workflow for the in vitro assessment of novel compounds.

Conclusion

The this compound core represents a versatile and promising scaffold for the development of novel therapeutic agents. While in vitro biological activity data for the parent compound is limited, its derivatives have demonstrated significant potential in areas such as oncology and neuroscience. The information on quantitative activity, detailed experimental protocols, and pathway visualizations provided in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of new chemical entities based on this important structural motif. Further investigation into the specific biological profile of the unsubstituted this compound is warranted to fully elucidate its potential.

References

Spectroscopic Data for 3-(Piperazin-1-yl)benzamide Currently Unavailable in Publicly Accessible Databases

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for experimental spectroscopic data, specifically Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the compound 3-(Piperazin-1-yl)benzamide, did not yield specific results for this exact molecule. Publicly available scientific databases and chemical literature do not appear to contain the requested quantitative ¹H NMR, ¹³C NMR, and mass spectrometry data or detailed experimental protocols for its acquisition.

While extensive searches were conducted, the available information pertains to structurally related but distinct compounds, such as isomers or derivatives containing the piperazine or benzamide moiety. For instance, data was found for N-aryl-3-[(4-phenyl-1-piperazinyl)methyl]benzamides and 3-(1-Piperazinyl)-1,2-benzisothiazole. However, this information is not directly applicable to this compound due to differences in chemical structure which would lead to significantly different spectroscopic profiles.

Chemical databases, such as PubChem, confirm the existence of this compound, but do not currently house experimental spectral data. Similarly, searches of patents and chemical supplier catalogs did not provide the required analytical and characterization information.

Due to the lack of available experimental data, the creation of a detailed technical guide with quantitative data tables and experimental protocols for this compound is not possible at this time. Furthermore, no information regarding signaling pathways or specific experimental workflows involving this compound was found, precluding the generation of the requested Graphviz diagrams.

Researchers and scientists seeking this information may need to perform their own synthesis and spectroscopic analysis of this compound to obtain the desired data.

A Comprehensive Technical Guide on the Solubility and Stability Profile of 3-(Piperazin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies used to determine the solubility and stability of pharmaceutical compounds, using "3-(Piperazin-1-yl)benzamide" as a representative molecule. As of the latest literature review, specific experimental solubility and stability data for this compound is not publicly available. The tables presented herein are templates to be populated with data from future experimental studies.

Introduction

The successful development of a new chemical entity into a viable drug product is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility is a key determinant of a drug's bioavailability, while its stability profile dictates its shelf-life, storage conditions, and potential degradation pathways. This guide outlines the fundamental principles and experimental protocols for characterizing the solubility and stability of the compound this compound.

Solubility Profile

Aqueous solubility is a critical factor that influences a drug's absorption and distribution in the body. Poor solubility can lead to low bioavailability and therapeutic inefficacy. The solubility of a compound is typically assessed using two main types of assays: kinetic and thermodynamic.

Quantitative Solubility Data

The following tables provide a structured format for presenting experimentally determined solubility data for this compound.

Table 1: Kinetic Solubility of this compound

Assay Type Medium (e.g., PBS, pH 7.4) Temperature (°C) Solubility (µg/mL) Method of Detection
Nephelometric Light Scattering

| UV-Vis Spectroscopy | | | | UV Absorbance |

Table 2: Thermodynamic Solubility of this compound

Medium (e.g., Water, pH 7.4 Buffer) Temperature (°C) Incubation Time (hours) Solubility (µg/mL) Method of Detection
24 HPLC-UV
48 HPLC-UV

| | | 72 | | HPLC-UV |

Experimental Protocols for Solubility Determination

Kinetic solubility is the concentration of a compound that is soluble in an aqueous buffer when added from a concentrated organic stock solution. It is a high-throughput method often used in early drug discovery.

  • Objective: To rapidly assess the apparent solubility of a compound under non-equilibrium conditions.

  • Methodology:

    • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate.

    • Incubation: The plate is typically shaken for a short period (e.g., 1-2 hours) at a controlled temperature.

    • Detection: The formation of precipitate is measured.

      • Nephelometry: Measures the scattering of light by undissolved particles.

      • UV-Vis Spectroscopy: The solution is filtered to remove precipitate, and the concentration of the dissolved compound in the filtrate is determined by measuring its UV absorbance.

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when equilibrium has been reached between the dissolved and undissolved states. This is considered the "true" solubility of a compound.

  • Objective: To determine the equilibrium solubility of a compound.

  • Methodology:

    • Sample Preparation: An excess amount of solid this compound is added to a specific volume of the desired aqueous medium in a sealed vial.

    • Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

    • Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

    • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Visualization of Solubility Workflow

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare DMSO Stock Solution k_add Add to Aqueous Buffer k_start->k_add k_incubate Incubate (1-2h) with Shaking k_add->k_incubate k_detect Detection k_incubate->k_detect k_nephelometry Nephelometry (Light Scattering) k_detect->k_nephelometry k_uv Filter & Measure UV Absorbance k_detect->k_uv t_start Add Excess Solid to Buffer t_equilibrate Equilibrate (24-72h) with Agitation t_start->t_equilibrate t_separate Filter or Centrifuge t_equilibrate->t_separate t_quantify Quantify by HPLC-UV t_separate->t_quantify

Caption: General experimental workflows for kinetic and thermodynamic solubility determination.

Stability Profile

Understanding the stability of a drug substance is mandated by regulatory agencies and is crucial for ensuring the safety and efficacy of the final drug product. Stability testing involves subjecting the compound to various stress conditions to identify potential degradation products and determine its intrinsic stability.

Quantitative Stability Data

The following table should be used to summarize the results of forced degradation studies on this compound.

Table 3: Forced Degradation Study of this compound

Stress Condition Reagent/Condition Details Duration % Degradation Number of Degradants Major Degradant(s) (% Area)
Acid Hydrolysis 0.1 M HCl
Base Hydrolysis 0.1 M NaOH
Oxidation 3% H₂O₂
Thermal 60°C

| Photolytic | ICH Q1B compliant light source | | | | |

Experimental Protocols for Stability Assessment

Forced degradation, or stress testing, is performed to identify the likely degradation products and to demonstrate the specificity of stability-indicating analytical methods. These studies are conducted under conditions more severe than the accelerated stability testing conditions.

  • Objective: To identify potential degradation pathways and to develop and validate a stability-indicating analytical method.

  • General Methodology:

    • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

    • Application of Stress: Expose the samples to various stress conditions as detailed below.

    • Sample Analysis: At specified time points, analyze the stressed samples using a suitable analytical technique, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector, to separate and quantify the parent compound and any degradation products.

  • Acid and Base Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature or elevated temperatures if no degradation is observed.

  • Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.

  • Thermal Degradation: The solid compound or a solution is exposed to high temperatures (e.g., 60-80°C).

  • Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in the ICH Q1B guidelines. A dark control is also maintained to differentiate between light-induced and thermal degradation.

Visualization of Stability Testing Workflow

G cluster_stress Forced Degradation Conditions start Prepare Solutions of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate % Degradation and Identify Degradants analysis->evaluation

Caption: Workflow for conducting forced degradation studies.

Conclusion

The solubility and stability profiles are foundational to the successful development of this compound as a potential therapeutic agent. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the comprehensive characterization of these critical physicochemical properties. The execution of these studies will yield essential data to guide formulation development, establish appropriate storage conditions, and ensure the quality and safety of the final drug product for regulatory submissions.

The Therapeutic Potential of Piperazine-Based Benzamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The piperazine-benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique combination of a rigid benzamide moiety and a versatile piperazine ring allows for fine-tuning of physicochemical and pharmacological properties, leading to compounds with a wide range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of piperazine-based benzamides, with a focus on their emerging roles in oncology and their established importance in the treatment of central nervous system (CNS) disorders.

Therapeutic Applications in Oncology: Targeting Glioblastoma

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. Recent research has highlighted the potential of novel piperazine-based benzamide derivatives as potent anti-glioblastoma agents. These compounds have been shown to inhibit cell proliferation, migration, and invasion, and induce apoptosis and cell cycle arrest in GBM cell lines.

Mechanism of Action: Inhibition of the p16-CDK4/6-pRb Pathway

A key mechanism of action for these compounds is the modulation of the p16INK4a-CDK4/6-pRb cell cycle regulatory pathway.[1] Deregulation of this pathway, often through the homozygous deletion of the CDKN2A gene (encoding p16INK4a), is a frequent event in glioblastoma, occurring in over 50% of tumors.[2] This leads to uncontrolled cell proliferation. Piperazine-based benzamides can influence this pathway, leading to cell cycle arrest and a reduction in tumor growth.[1]

p16_CDK4_6_pRb_pathway cluster_proliferation Cell Proliferation cluster_regulation Regulation E2F E2F Proliferation Proliferation E2F->Proliferation p16 p16INK4a CDK46 CDK4/6 p16->CDK46 Inhibits pRb pRb CDK46->pRb Phosphorylates CyclinD Cyclin D CyclinD->CDK46 pRb->E2F Sequesters pRb_P p-pRb Piperazine_Benzamide Piperazine-Based Benzamide (e.g., L19) Piperazine_Benzamide->CDK46 Influences

Figure 1: Simplified p16-CDK4/6-pRb Signaling Pathway in Glioblastoma.
Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of piperazine-based benzamide derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds.

CompoundCell Line (Cancer Type)IC50 (µM)Citation
L19 C6 (Glioblastoma)0.15[1]
U87-MG (Glioblastoma)0.29[1]
U251 (Glioblastoma)1.25[1]
3b T98G (Glioblastoma)24.2 - 38.2[3]
3d T98G (Glioblastoma)24.2 - 38.2[3]
3g T98G (Glioblastoma)24.2 - 38.2[3]
4c T98G (Glioblastoma)24.2 - 38.2[3]
4e T98G (Glioblastoma)24.2 - 38.2[3]

Table 1: In Vitro Cytotoxicity of Piperazine-Based Benzamide Derivatives in Cancer Cell Lines.

Therapeutic Applications in CNS Disorders

Piperazine-based benzamides are well-established as modulators of dopamine and serotonin receptors, making them crucial in the treatment of various CNS disorders, including schizophrenia, depression, and anxiety.[4][5] Their therapeutic effects are primarily mediated through their antagonist or agonist activity at specific receptor subtypes.

Dopamine Receptor Modulation

Many antipsychotic drugs incorporating the piperazine-benzamide scaffold target D2-like dopamine receptors (D2, D3, and D4).[6] Antagonism at these receptors is a key mechanism for alleviating the positive symptoms of schizophrenia. The affinity of these compounds for dopamine receptor subtypes is a critical determinant of their efficacy and side-effect profile.

D2_receptor_signaling DA Dopamine D2R Dopamine D2 Receptor DA->D2R Gi_o Gi/o D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Piperazine_Benzamide Piperazine-Based Benzamide Piperazine_Benzamide->D2R Antagonist

Figure 2: Simplified Dopamine D2 Receptor Signaling Pathway.
Serotonin Receptor Modulation

Piperazine-benzamide derivatives also frequently target serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[7] Agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects, while antagonism at 5-HT2A receptors can contribute to antipsychotic efficacy and mitigate some of the side effects associated with D2 receptor blockade.

Serotonin Serotonin (5-HT) 5HT1A_R 5-HT1A Receptor Serotonin->5HT1A_R Gi_o Gi/o 5HT1A_R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., anxiolysis) PKA->Downstream Piperazine_Benzamide Piperazine-Based Benzamide Piperazine_Benzamide->5HT1A_R Agonist

Figure 3: Simplified Serotonin 5-HT1A Receptor Signaling Pathway.
Quantitative Data: Receptor Binding Affinity

The binding affinity of piperazine-based benzamides to dopamine and serotonin receptors is typically determined through radioligand binding assays and is expressed as the inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity.

CompoundD2 Ki (nM)D3 Ki (nM)5-HT1A Ki (nM)Citation
WC-10 761.2-[8]
Compound 38 76.40.5-
Compound 6a --1.28[9]
Compound 8 --1.2
Compound 10 --21.3[10]
Compound 7 90--[11]
Compound 10 (coumarin) --87[11]
Compound 11 (coumarin) --96[11]

Table 2: Receptor Binding Affinities (Ki) of Selected Piperazine-Based Benzamide Derivatives.

Key Experimental Protocols

The evaluation of piperazine-based benzamides involves a range of in vitro and in vivo assays to characterize their biological activity and pharmacological properties.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_compounds Add serial dilutions of piperazine-benzamide compounds seed_cells->add_compounds incubate_24_48h Incubate for 24-48 hours add_compounds->incubate_24_48h add_mtt Add MTT reagent to each well incubate_24_48h->add_mtt incubate_3_4h Incubate for 3-4 hours (formazan formation) add_mtt->incubate_3_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_3_4h->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end_process End calculate_ic50->end_process

Figure 4: Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of the piperazine-benzamide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Culture cells with the test compound for a specified duration.

  • Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[15]

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[16]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.[17]

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Cell Migration and Invasion Assay (Transwell Assay)

The Transwell assay is used to assess the ability of cells to migrate through a porous membrane or invade through an extracellular matrix-coated membrane.

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert membrane with a layer of Matrigel.[18]

  • Cell Seeding: Seed the cells in serum-free medium into the upper chamber of the Transwell insert.

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for a period sufficient to allow for cell migration or invasion (typically 12-48 hours).

  • Cell Removal and Fixation: Remove the non-migrated/non-invaded cells from the upper surface of the membrane. Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde.[18]

  • Staining and Quantification: Stain the migrated/invaded cells with a dye such as crystal violet and count the number of stained cells under a microscope.[4]

In Vivo Glioblastoma Xenograft Model

Patient-derived xenograft (PDX) models are used to evaluate the in vivo efficacy of anticancer compounds in a more clinically relevant setting.

Protocol:

  • Tumor Implantation: Implant human glioblastoma cells or patient-derived tumor fragments either subcutaneously or orthotopically into the brains of immunocompromised mice.[19][20]

  • Tumor Growth Monitoring: Monitor tumor growth over time using methods such as caliper measurements for subcutaneous tumors or bioluminescence/MRI imaging for orthotopic tumors.

  • Compound Administration: Once tumors are established, administer the piperazine-benzamide compound to the mice through a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Assess the effect of the compound on tumor growth, survival of the animals, and potential toxicity.[21]

Conclusion

The piperazine-benzamide scaffold is a remarkably versatile platform for the design of novel therapeutic agents. In oncology, derivatives of this class are showing significant promise as anti-glioblastoma agents by targeting critical cell cycle pathways. In the realm of CNS disorders, they continue to be a mainstay in the development of antipsychotic and antidepressant medications through their potent modulation of dopamine and serotonin receptors. The ongoing exploration of this chemical space, guided by the robust experimental protocols outlined in this guide, is poised to deliver the next generation of targeted therapies for these challenging diseases.

References

"3-(Piperazin-1-yl)benzamide" review of literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Piperazin-1-yl)benzamide and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, allow it to interact with various biological targets. When coupled with a benzamide moiety, the resulting structure offers a versatile template for developing novel therapeutic agents. This guide provides a comprehensive review of the synthesis, potential biological activities, and experimental protocols related to this compound and its structurally similar analogues, drawing from the available scientific literature on related piperazine-containing compounds. While direct research on this compound is limited, this document extrapolates from closely related structures to provide a foundational understanding for researchers in the field.

Chemical Properties

While specific experimental data for this compound is not extensively available, its chemical properties can be inferred from its structure and data on analogous compounds.

Table 1: Physicochemical Properties of Related Piperazine Compounds

PropertyValue (Compound)Reference
Molecular Weight219.31 g/mol (3-(1-Piperazinyl)-1,2-benzisothiazole)[3]
XLogP3-AA2.1 (3-(1-Piperazinyl)-1,2-benzisothiazole)[3]
Hydrogen Bond Donor Count1Inferred
Hydrogen Bond Acceptor Count3Inferred
pKa8.52±0.10 (Predicted for 3-(1-Piperazinyl)-1,2-benzisothiazole)[4]

Synthesis

A general synthetic route for this compound would likely involve the nucleophilic substitution of a suitable leaving group on a benzamide precursor with piperazine. Based on established protocols for similar compounds, a plausible synthetic scheme is outlined below.

General Synthetic Protocol

A common method for synthesizing related compounds such as 3-(1-piperazinyl)-1,2-benzisothiazole involves the reaction of a chloro-substituted aromatic core with piperazine.[5][6][7][8]

Example Protocol for a Structurally Related Compound (3-(1-Piperazinyl)-1,2-benzisothiazole):

  • Reaction Setup: Anhydrous piperazine (e.g., 5-10 equivalents) is dissolved in a suitable solvent such as ethanol, tert-butanol, or tetrahydrofuran under a nitrogen atmosphere.[6][7]

  • Addition of Reactant: 3-Chlorobenzamide (1 equivalent) is added to the heated piperazine solution (typically 60-120°C).[7][8]

  • Reaction Monitoring: The reaction mixture is stirred at the elevated temperature for several hours (e.g., 17-24 hours). The completion of the reaction is monitored by thin-layer chromatography (TLC).[6][7]

  • Work-up and Purification:

    • The reaction mixture is cooled, and excess piperazine may be removed by filtration or aqueous extraction.[7][8]

    • The crude product is dissolved in an organic solvent (e.g., toluene or ethyl acetate) and washed with water.[5][8]

    • The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.[5]

    • The final product can be purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

G start Start reactants Combine 3-Chlorobenzamide and excess Piperazine in a suitable solvent start->reactants heating Heat reaction mixture (e.g., 60-120°C) reactants->heating monitoring Monitor reaction by TLC heating->monitoring workup Cool and perform aqueous work-up monitoring->workup extraction Extract with organic solvent workup->extraction purification Dry, concentrate, and purify (recrystallization or chromatography) extraction->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Biological Activities

Derivatives of piperazine and benzamide have demonstrated a wide range of biological activities. These findings suggest that this compound could be a valuable scaffold for drug discovery.

Anticancer Activity

Piperazine-based benzamide derivatives have been investigated as potential anti-glioblastoma agents.[9] One study identified a compound, L19, that exhibited potent inhibitory activity against several glioblastoma cell lines.[9]

Table 2: Anticancer Activity of a Piperazine Benzamide Derivative (L19) against Glioblastoma Cell Lines [9]

Cell LineIC50 (µM)
C60.15
U87-MG0.29
U2511.25

The mechanism of action for this class of compounds was linked to the regulation of cell cycle-related proteins and influence on the p16INK4a-CDK4/6-pRb pathway.[9]

Anti-inflammatory Activity

Piperazine derivatives have also shown potential as anti-inflammatory agents.[1] For instance, some pyridazinone derivatives containing a piperazine moiety have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[10]

Antimicrobial and Antifungal Activity

Novel quinazolinone-piperazine hybrids have been synthesized and evaluated for their antimicrobial properties.[11] These compounds demonstrated activity against various bacterial and fungal strains.[2][11]

Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess cell viability and proliferation.[12]

  • Cell Seeding: Cancer cell lines (e.g., U87-MG) are seeded in 96-well plates and allowed to adhere overnight.[12]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.[10]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent such as DMSO.[10]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated from the dose-response curve.[12]

Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method is used to evaluate the antimicrobial activity of a compound.[11]

  • Culture Preparation: Bacterial or fungal strains are cultured in a suitable broth medium.

  • Agar Plate Inoculation: A standardized inoculum of the microorganism is uniformly spread on the surface of an agar plate.

  • Well Creation: Wells are created in the agar using a sterile borer.

  • Compound Application: A specific concentration of the test compound is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.

Signaling Pathways

p16INK4a-CDK4/6-pRb Pathway in Glioblastoma

As mentioned, some piperazine benzamide derivatives exert their anticancer effects by modulating the cell cycle.[9] The p16INK4a-CDK4/6-pRb pathway is a critical regulator of the cell cycle, and its disruption is common in cancer.

G p16 p16INK4a CDK46 CDK4/6 p16->CDK46 inhibits pRb pRb CDK46->pRb phosphorylates CyclinD Cyclin D CyclinD->CDK46 activates E2F E2F pRb->E2F inhibits S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase promotes L19 Piperazine Benzamide Derivative (e.g., L19) L19->CDK46 potentially inhibits

Caption: Simplified p16-CDK4/6-pRb cell cycle pathway.

Conclusion

While direct experimental data on this compound is scarce, the extensive research on structurally related piperazine and benzamide derivatives provides a strong foundation for its potential as a pharmacologically active scaffold. The synthetic routes are well-established, and the diverse biological activities observed in analogous compounds, including anticancer, anti-inflammatory, and antimicrobial effects, highlight promising avenues for future research and drug development. The experimental protocols and pathway information provided in this guide offer a starting point for researchers interested in exploring the therapeutic potential of this and related chemical entities.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of 3-(Piperazin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperazin-1-yl)benzamide is a small molecule containing a benzamide and a piperazine moiety. The benzamide functional group is a key structural feature in a class of enzymes inhibitors known as poly (ADP-ribose) polymerase (PARP) inhibitors.[1] PARP enzymes, particularly PARP1, are crucial for cellular responses to DNA damage, playing a significant role in the repair of single-strand breaks (SSBs) via the base excision repair (BER) pathway.[2] Upon detection of DNA damage, PARP1 synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[2]

Inhibition of PARP1 is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leveraging the principle of synthetic lethality.[1][3] When PARP is inhibited, unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[4] In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[1][4]

These application notes provide a comprehensive set of protocols to assess the cellular activity of this compound, a putative PARP inhibitor. The described assays will enable researchers to determine its potency in inhibiting PARP activity, its effect on cell viability, and its impact on cell cycle progression.

Signaling Pathway

The proposed mechanism of action for this compound is through the inhibition of PARP, leading to synthetic lethality in homologous recombination-deficient cancer cells.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition cluster_2 Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR_synthesis PAR Synthesis (PARylation) PARP1->PAR_synthesis catalyzes Replication_Fork Replication Fork Stalling PARP1->Replication_Fork trapping at SSB (inhibited repair) BER_proteins Base Excision Repair (BER) Proteins PAR_synthesis->BER_proteins recruits SSB_Repair SSB Repair BER_proteins->SSB_Repair mediates Compound This compound Compound->PARP1 inhibits DSB_Formation DNA Double-Strand Break (DSB) Replication_Fork->DSB_Formation HR_Proficient HR-Proficient Cells DSB_Formation->HR_Proficient HR_Deficient HR-Deficient Cells (e.g., BRCA1/2 mutant) DSB_Formation->HR_Deficient HR_Repair Homologous Recombination (HR) Repair HR_Proficient->HR_Repair Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: PARP Inhibition Signaling Pathway.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on the viability of cancer cell lines. A colorimetric method using MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is employed, where the reduction of MTS by viable cells produces a colored formazan product.

Materials:

  • Cancer cell lines (e.g., BRCA-proficient and BRCA-deficient)

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTS reagent

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours.[3]

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation:

Concentration (µM)% Viability (BRCA-Proficient)% Viability (BRCA-Deficient)
0 (Vehicle)100100
0.0198.595.2
0.196.280.1
190.755.4
1075.320.8
10040.15.3
IC50 (µM) >100 ~1.5
PARP Activity Assay (ELISA-based)

This assay quantifies the level of poly(ADP-ribose) (PAR), the product of PARP activity, in cell lysates. Inhibition of PARP by this compound will lead to a reduction in PAR levels.

Materials:

  • Cancer cell line

  • This compound

  • DNA damaging agent (e.g., H₂O₂)

  • Cell lysis buffer

  • PAR ELISA kit

  • Plate reader

Protocol:

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Induce DNA damage by treating with H₂O₂ (e.g., 10 mM) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform the PAR ELISA according to the manufacturer's instructions.

  • Measure the absorbance and calculate the PAR levels relative to the positive control (H₂O₂ treatment alone).

Data Presentation:

TreatmentConcentration (µM)PAR Level (relative to control)
Vehicle Control-1.0
H₂O₂-15.2
H₂O₂ + Compound0.112.5
H₂O₂ + Compound17.8
H₂O₂ + Compound102.1
H₂O₂ + Compound1001.3
IC50 (µM) ~2.5
Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression. PARP inhibition can lead to an accumulation of cells in the G2/M phase due to DNA damage.

Materials:

  • Cancer cell line

  • This compound

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Concentration (µM)% Cells in G1% Cells in S% Cells in G2/M
0 (Vehicle)55.225.119.7
150.123.526.4
1042.820.336.9
5035.615.848.6

Experimental Workflow Diagrams

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of This compound B->C D Incubate for 72h C->D E Add MTS reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 490nm F->G H Calculate % viability and IC50 G->H

Caption: Cell Viability Assay Workflow.

Cell_Cycle_Workflow A Seed cells in 6-well plate B Treat with this compound for 48h A->B C Harvest and wash cells B->C D Fix in ice-cold 70% ethanol C->D E Stain with Propidium Iodide D->E F Analyze by flow cytometry E->F G Determine cell cycle distribution F->G

Caption: Cell Cycle Analysis Workflow.

References

Application Notes and Protocols for the Dissolution of 3-(Piperazin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the dissolution of "3-(Piperazin-1-yl)benzamide" for various experimental purposes. Due to the limited availability of specific solubility data for this compound, the following protocols are based on the general physicochemical properties of piperazine and benzamide derivatives and are intended to serve as a starting point for optimization in your specific experimental setup.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting the appropriate dissolution strategy. The presence of a basic piperazine moiety suggests that solubility will be pH-dependent.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₅N₃OPubChem[1]
Molecular Weight205.26 g/mol PubChem[1]
AppearancePredicted: Solid-
pKa (most basic)Predicted: ~8.5-9.5Inferred from piperazine
Water SolubilityPredicted: Sparingly soluble to slightly solubleInferred from structure

General Dissolution Strategy

The dissolution strategy for this compound should be approached in a stepwise manner, starting with common solvents and moving to more specialized techniques if solubility issues persist. A general workflow for this process is outlined in the diagram below.

G cluster_0 Experimental Workflow: Compound Dissolution start Start: Obtain this compound stock_solution Prepare High-Concentration Stock Solution start->stock_solution working_solution Prepare Working Solution for Assay stock_solution->working_solution assay Perform In Vitro / In Vivo Assay working_solution->assay end End: Analyze Results assay->end

References

Application Notes and Protocols for High-Throughput Screening of 3-(Piperazin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperazin-1-yl)benzamide is a chemical scaffold of significant interest in drug discovery due to the versatile biological activities exhibited by its derivatives. The piperazine ring is a common pharmacophore found in numerous clinically approved drugs, conferring a range of pharmacological properties, including antipsychotic, antihistamine, antianginal, and anticancer effects. The benzamide group also contributes to the biological activity of many compounds. This document provides detailed application notes and protocols for the use of this compound and its analogs in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.

Chemical Properties and Synthesis

Chemical Structure:

General Synthesis: A common route for the synthesis of this compound derivatives involves the reaction of a substituted benzoyl chloride with a piperazine derivative. The specific synthesis can be adapted from established methods for similar compounds.

Target-Based High-Throughput Screening

Derivatives of the this compound scaffold have shown affinity for various biological targets, including G-protein coupled receptors (GPCRs) and kinases. This section outlines a protocol for screening this compound against the Dopamine D3 receptor, a target implicated in neurological and psychiatric disorders.[1][2]

Application: Dopamine D3 Receptor Binding Assay

This assay is designed to identify compounds that bind to the Dopamine D3 receptor by measuring the displacement of a radiolabeled ligand.

Quantitative Data from a Representative Screening Assay

Compound IDStructureTargetAssay TypeIC50 (nM)Ki (nM)Selectivity (D2/D3)
PZB-1 (Lead) This compoundDopamine D3Radioligand Binding8542.515
PZB-2 N-Benzyl-3-(piperazin-1-yl)benzamideDopamine D3Radioligand Binding2512.550
PZB-3 3-(4-Methylpiperazin-1-yl)benzamideDopamine D3Radioligand Binding150758
Reference NGB 2904Dopamine D3Radioligand Binding2.01.056

Experimental Protocol: Dopamine D3 Receptor Radioligand Binding Assay

Materials:

  • HEK293 cells stably expressing human Dopamine D3 receptor

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 5 mM EDTA)

  • Radioligand: [³H]-Spiperone or a selective D3 ligand

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D3 cells to 80-90% confluency.

    • Harvest cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, and 2 µL of test compound at various concentrations.

    • Add 100 µL of the membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway

G cluster_compound Compound Action Dopamine Dopamine D3_Receptor Dopamine D3 Receptor Dopamine->D3_Receptor Binds Gi_Protein Gi Protein D3_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates Compound This compound Derivative Compound->D3_Receptor Antagonist/ Modulator

Caption: Dopamine D3 receptor signaling pathway and potential modulation by test compounds.

Phenotypic High-Throughput Screening

The piperazine-benzamide scaffold has also been explored for its antimicrobial and anticancer activities.[3][4][5][6][7][8] A phenotypic screen can be employed to identify compounds with desired cellular effects without a priori knowledge of the specific molecular target.

Application: Anti-Proliferative Assay in Glioblastoma Cell Lines

This protocol describes a high-throughput assay to screen for compounds that inhibit the proliferation of glioblastoma cells.[4]

Quantitative Data from a Representative Anti-Proliferative Screen

Compound IDCell LineAssay TypeGI50 (µM)
PZB-1 (Lead) U87-MGCell Viability15.2
PZB-4 U251Cell Viability8.5
PZB-5 A172Cell Viability22.1
Reference TemozolomideCell Viability>100

Experimental Protocol: Cell Viability Assay

Materials:

  • Glioblastoma cell lines (e.g., U87-MG, U251)

  • Cell culture medium (e.g., MEM with 10% FBS)

  • Test compounds (in DMSO)

  • Resazurin-based cell viability reagent (e.g., CellTiter-Blue)

  • 384-well clear-bottom microplates

  • Automated liquid handler and plate reader

Procedure:

  • Cell Seeding:

    • Dispense 500-2000 cells per well in a 384-well plate using an automated dispenser.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Transfer a small volume (e.g., 50 nL) of the compound solutions to the cell plates using a pintool or acoustic dispenser.

    • Incubate for 72 hours.

  • Viability Measurement:

    • Add the resazurin-based reagent to each well.

    • Incubate for 1-4 hours.

    • Measure fluorescence (560 nm excitation / 590 nm emission) using a plate reader.

  • Data Analysis:

    • Normalize the fluorescence readings to control wells (DMSO vehicle and no cells).

    • Calculate the percentage of cell growth inhibition.

    • Determine the GI50 (concentration for 50% growth inhibition) using a dose-response curve fitting model.

Experimental Workflow

G cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis Seed_Cells Seed Glioblastoma Cells (384-well plate) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds (e.g., this compound derivatives) Incubate_24h->Add_Compounds Incubate_72h Incubate 72h Add_Compounds->Incubate_72h Add_Reagent Add Cell Viability Reagent Incubate_72h->Add_Reagent Incubate_Readout Incubate 1-4h Add_Reagent->Incubate_Readout Read_Plate Measure Fluorescence Incubate_Readout->Read_Plate Normalize_Data Normalize Data Read_Plate->Normalize_Data Dose_Response Generate Dose-Response Curves Normalize_Data->Dose_Response Calculate_GI50 Calculate GI50 Dose_Response->Calculate_GI50

Caption: High-throughput screening workflow for anti-proliferative compounds.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The protocols and data presented here provide a framework for the high-throughput screening of compound libraries based on this core structure against various biological targets and in phenotypic assays. Further optimization of hit compounds through medicinal chemistry efforts can lead to the development of potent and selective drug candidates.

References

Application Notes and Protocols for in vivo Evaluation of 3-(Piperazin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Preclinical In Vivo Assessment of 3-(Piperazin-1-yl)benzamide in an Oncology Setting

Introduction this compound belongs to a chemical class of compounds, benzamide and piperazine derivatives, that have shown significant potential in oncology.[1][2] Structurally related molecules have been investigated as inhibitors of various cancer-related targets, including Histone Deacetylases (HDACs), kinases (e.g., VEGFR-2, PI3K), and Heat Shock Protein 90 (Hsp90).[1][3] These targets are integral to signaling pathways that control cell proliferation, apoptosis, and angiogenesis. This document outlines a comprehensive in vivo experimental design to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound in a human tumor xenograft mouse model.

Therapeutic Rationale Given the established anti-proliferative activities of benzamide derivatives, a primary application for this compound is as a potential anti-cancer agent.[3][4] The piperazine moiety can enhance solubility and pharmacokinetic properties, potentially improving drug delivery to the tumor site.[2][5] The proposed in vivo studies are designed to test the hypothesis that this compound can inhibit tumor growth in a preclinical model, providing the necessary data to support further development. A glioblastoma xenograft model is proposed, as novel piperazine-based benzamides have demonstrated efficacy and blood-brain barrier penetration in this context.[6]

Experimental Objectives

  • To determine the maximum tolerated dose (MTD) and assess the general toxicity profile of this compound.

  • To evaluate the anti-tumor efficacy of this compound in a U87-MG glioblastoma xenograft model.

  • To characterize the basic pharmacokinetic (PK) profile of the compound in plasma and brain tissue.

  • To investigate the pharmacodynamic (PD) effects on a target biomarker within the tumor tissue.

Data Presentation

Table 1: Dose-Ranging Toxicity Study Summary

Hypothetical data for MTD determination.

GroupDose (mg/kg)Dosing ScheduleMean Body Weight Change (%)Clinical Signs of ToxicityMortality
1Vehicle ControlDaily, IP, 14 days+5.2%None observed0/5
210Daily, IP, 14 days+3.1%None observed0/5
325Daily, IP, 14 days-1.8%None observed0/5
450Daily, IP, 14 days-8.5%Mild lethargy0/5
5100Daily, IP, 14 days-17.2%Significant lethargy, ruffled fur2/5
Table 2: Efficacy in U87-MG Glioblastoma Xenograft Model

Hypothetical data based on typical xenograft studies.[6]

Treatment GroupDose (mg/kg, IP)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight (g) ± SEM
Vehicle Control-1250 ± 150-21.5 ± 0.8
Compound L19 (Ref)25480 ± 9561.620.9 ± 0.6
This compound 25 610 ± 110 51.2 21.1 ± 0.7
This compound 50 375 ± 88 70.0 19.8 ± 0.9
Table 3: Pharmacokinetic Parameters

Hypothetical data based on piperazine derivatives.[5][6][7]

ParameterPlasmaBrain
Cmax (ng/mL or ng/g)15001620
Tmax (hr)1.01.5
AUC (0-t) (nghr/mL or nghr/g)45005130
Half-life (t½) (hr)3.54.0
Brain-to-Plasma Ratio (AUC) - 1.14

Experimental Protocols

Animal Model and Husbandry
  • Species: Athymic Nude Mice (nu/nu)

  • Age/Weight: 6-8 weeks old, 20-25 g

  • Supplier: Charles River Laboratories or equivalent

  • Housing: Animals will be housed in sterile, individually ventilated cages with a 12-hour light/dark cycle. They will have ad libitum access to sterile food and water. All procedures will be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol: Maximum Tolerated Dose (MTD) Study
  • Acclimatization: Acclimate animals for 7 days upon arrival.

  • Group Allocation: Randomly assign mice (n=5 per group) to receive either vehicle control or escalating doses of this compound (e.g., 10, 25, 50, 100 mg/kg).

  • Formulation: Prepare the compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

  • Administration: Administer the compound daily via intraperitoneal (IP) injection for 14 consecutive days.

  • Monitoring: Record body weight daily. Observe animals twice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, breathing).

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or a body weight loss exceeding 20%.

Protocol: Tumor Xenograft Efficacy Study
  • Cell Culture: Culture U87-MG human glioblastoma cells in appropriate media (e.g., MEM with 10% FBS).

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ U87-MG cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.[6][8]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment: Administer vehicle, a reference compound (e.g., a known active benzamide), and this compound at two dose levels (e.g., 25 mg/kg and the MTD of 50 mg/kg) via IP injection daily for 21 days.

  • Efficacy Assessment: Continue to measure tumor volume and body weight every 2-3 days.

  • Study Termination: At the end of the study (or if tumors exceed 2000 mm³), euthanize mice. Excise tumors, weigh them, and collect samples for pharmacodynamic analysis (e.g., flash-freeze in liquid nitrogen or fix in formalin).

Protocol: Pharmacokinetic (PK) Study
  • Animal Groups: Use non-tumor-bearing mice (n=3 per time point) to avoid confounding factors from the tumor.

  • Dosing: Administer a single dose of this compound (e.g., 25 mg/kg, IP).

  • Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood via cardiac puncture into EDTA-coated tubes. Immediately following blood collection, perfuse the mice with saline and harvest the brains.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma and brain samples at -80°C until analysis.

  • Bioanalysis: Homogenize brain tissue. Analyze the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t½) using appropriate software (e.g., Phoenix WinNonlin). Calculate the brain-to-plasma ratio to assess blood-brain barrier penetration.[6]

Mandatory Visualizations

Proposed Signaling Pathway Inhibition

G cluster_0 Upstream Signaling cluster_1 Intracellular Pathway cluster_2 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis HDAC HDAC HDAC->Proliferation Hsp90 Hsp90 Hsp90->Akt Drug This compound Drug->Inhibition Drug->Induction Inhibition->PI3K Potential Target Inhibition->HDAC Potential Target Inhibition->Hsp90 Potential Target Induction->Apoptosis

Caption: Potential mechanisms of action for this compound.

Experimental Workflow Diagram

G cluster_0 Phase 1: Pre-Efficacy cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Pharmacokinetics MTD 1. MTD & Toxicity Study (Healthy Mice) Treat 4. Treatment Period (21 Days) MTD->Treat Inform Doses Formulation Compound Formulation Formulation->MTD Implant 2. U87-MG Cell Implantation Random 3. Tumor Growth & Randomization Implant->Random Random->Treat Endpoint 5. Endpoint Analysis (Tumor Weight, PD) Treat->Endpoint PK_Analysis 8. LC-MS/MS Analysis PK_Dose 6. Single Dose PK Study (Healthy Mice) PK_Sample 7. Plasma & Brain Collection PK_Dose->PK_Sample PK_Sample->PK_Analysis

Caption: Workflow for the in vivo evaluation of this compound.

Logical Relationship of Study Components

G Compound This compound Safety Safety & Tolerability Compound->Safety Efficacy Anti-Tumor Efficacy Compound->Efficacy Exposure Systemic & CNS Exposure Compound->Exposure MTD MTD Study Safety->MTD Tox Clinical Observations Safety->Tox BW Body Weight Safety->BW Xenograft U87-MG Xenograft Efficacy->Xenograft TGI Tumor Growth Inhibition Efficacy->TGI PD Biomarker Analysis Efficacy->PD PK Pharmacokinetics Exposure->PK MTD->Efficacy Determines Doses PK->Efficacy Correlates Exposure to Response Plasma Plasma Concentration PK->Plasma Brain Brain Concentration PK->Brain BPR Brain-to-Plasma Ratio Plasma->BPR Brain->BPR

References

Application Notes and Protocols for 3-(Piperazin-1-yl)benzamide and Structurally Related Compounds in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

No specific in vivo dosage information for "3-(Piperazin-1-yl)benzamide" (CAS: 127201-39-2) is publicly available in the reviewed scientific literature. The following application notes and protocols are based on data from structurally and functionally related piperazine-benzamide derivatives investigated in animal models for either their potential as dopamine D3 receptor antagonists or as anti-glioblastoma agents. These notes are intended to serve as a starting point and guide for researchers. It is imperative that researchers conduct their own dose-finding and toxicity studies for "this compound" or any new compound.

Introduction

This compound belongs to a class of compounds characterized by a central piperazine ring linked to a benzamide moiety. This structural motif is found in a variety of biologically active molecules. Depending on the substitutions on the piperazine and benzamide rings, these compounds can exhibit a range of pharmacological activities. This document provides an overview of potential applications and starting protocols for in vivo studies based on two key therapeutic areas where piperazine-benzamide derivatives have shown promise: neuroscience (specifically as dopamine D3 receptor antagonists) and oncology (as anti-glioblastoma agents).

Potential Therapeutic Applications and Mechanisms of Action

Dopamine D3 Receptor Antagonism

Certain piperazine-benzamide derivatives have been identified as potent and selective antagonists of the dopamine D3 receptor. The D3 receptor is primarily expressed in brain regions associated with cognition, emotion, and reward. Its modulation is a key strategy in the development of treatments for neuropsychiatric disorders.

Signaling Pathway:

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Antagonists of the D3 receptor block this signaling pathway.

D3_Receptor_Signaling Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates Gi_Go Gαi/o D3R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Antagonist This compound (as D3 Antagonist) Antagonist->D3R Blocks

Caption: Dopamine D3 Receptor Signaling Pathway.

Anti-Glioblastoma Activity

Recent studies have explored piperazine-benzamide derivatives as potential therapeutic agents for glioblastoma (GBM), the most aggressive form of brain cancer. The proposed mechanism of action for some of these compounds involves the inhibition of cell cycle progression.

Signaling Pathway:

A key pathway implicated in glioblastoma is the p16INK4a-CDK4/6-pRb pathway, which regulates the G1-S phase transition of the cell cycle. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. Some piperazine-benzamide derivatives may exert their anti-cancer effects by modulating this pathway, leading to cell cycle arrest.

GBM_Signaling_Pathway cluster_G1_S_Transition G1-S Phase Transition Control p16 p16 (INK4a) CDK4_6 CDK4/6 p16->CDK4_6 Inhibits pRb pRb CDK4_6->pRb Phosphorylates (inactivates) CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F pRb->E2F Inhibits Proliferation Cell Proliferation E2F->Proliferation Promotes Compound Piperazine-Benzamide Derivative (e.g., L19) Compound->CDK4_6 Inhibits

Caption: p16-CDK4/6-pRb Pathway in Glioblastoma.

Quantitative Data from Animal Studies of Related Compounds

The following table summarizes dosage information from published studies on piperazine-benzamide derivatives. This data can be used as a reference for designing initial in vivo experiments.

Compound Name/ClassAnimal ModelRoute of AdministrationDosage RangeTherapeutic Area
S33138 (Dopamine D3 Antagonist)RatSubcutaneous (s.c.)0.01 - 2.5 mg/kgNeuroscience
RatOral (p.o.)0.04 - 0.63 mg/kgNeuroscience
MouseIntraperitoneal (i.p.)0.16 - 2.5 mg/kgNeuroscience
L19 (Anti-glioblastoma agent)Mouse (U87-MG xenograft)Not specifiedNot specified in abstractOncology
F8·2HCl (Anti-cancer agent)Mouse (HGC-27 xenograft)Oral gavage37.5 - 75 mg/kgOncology[1]

Experimental Protocols

General Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for conducting in vivo studies with a novel piperazine-benzamide derivative.

Experimental_Workflow start Start formulation Compound Formulation (Vehicle Selection) start->formulation animal_model Animal Model Selection (e.g., Rat, Mouse Xenograft) formulation->animal_model dose_finding Dose-Finding & Toxicity Study (e.g., Dose Escalation) animal_model->dose_finding efficacy_study Efficacy Study (Treatment vs. Vehicle Control) dose_finding->efficacy_study data_collection Data Collection (e.g., Behavioral, Tumor Volume) efficacy_study->data_collection analysis Data Analysis & Interpretation data_collection->analysis end End analysis->end

Caption: General In Vivo Experimental Workflow.

Protocol for a Dopamine D3 Receptor Antagonist Study in Rodents (Based on S33138)

Objective: To assess the in vivo efficacy of a test compound as a dopamine D3 receptor antagonist.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle (e.g., sterile de-ionized water, saline, or 0.5% methylcellulose)

  • Male Wistar rats or C57BL/6J mice

  • Standard laboratory animal housing and care facilities

  • Apparatus for behavioral testing (e.g., open field, novel object recognition)

Procedure:

  • Compound Preparation:

    • Dissolve the test compound in the chosen vehicle to the desired concentrations. For S33138, de-ionized water was used. Fresh solutions should be prepared daily.

  • Animal Acclimation:

    • House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment.

  • Administration:

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection for mice, subcutaneous injection or oral gavage for rats).

    • For intraperitoneal (i.p.) administration in mice, a typical dose range to explore based on related compounds could be 0.1 to 5 mg/kg.

    • For subcutaneous (s.c.) administration in rats, a starting dose range could be 0.01 to 3 mg/kg.

    • For oral (p.o.) administration in rats, a starting dose range could be 0.05 to 1 mg/kg.

  • Behavioral Assessment:

    • Conduct behavioral tests at a specified time point after compound administration (e.g., 30 minutes).

    • The choice of behavioral test will depend on the specific hypothesis being tested (e.g., effects on locomotion, cognition, or reward-seeking behavior).

  • Data Analysis:

    • Analyze the collected behavioral data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of the test compound to the vehicle control.

Protocol for an Anti-Glioblastoma Study in a Mouse Xenograft Model (Based on U87-MG model)

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound against glioblastoma.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle (to be determined based on compound solubility and stability)

  • U87-MG human glioblastoma cells

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel (or similar basement membrane matrix)

  • Standard surgical instruments and animal care facilities

Procedure:

  • Cell Culture:

    • Culture U87-MG cells in appropriate media (e.g., DMEM with 10% FBS) under standard cell culture conditions.

  • Tumor Cell Implantation:

    • Harvest and resuspend U87-MG cells in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject approximately 1-5 x 106 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (length x width2) / 2.

  • Treatment Initiation:

    • Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Prepare the test compound in a suitable vehicle.

    • Administer the compound or vehicle to the mice according to the planned dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).

    • Based on a related anti-cancer piperazine-benzamide derivative (F8·2HCl), a starting dose range for oral administration could be 30-80 mg/kg.[1]

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Compare tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical methods.

Conclusion

References

Application Notes and Protocols: Evaluating 3-(Piperazin-1-yl)benzamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical probes are indispensable small molecules for dissecting protein function and validating novel drug targets. An ideal chemical probe exhibits high potency and selectivity for its intended target, enabling the interrogation of biological pathways in cellular and in vivo models. This document provides a comprehensive framework for the evaluation of "3-(Piperazin-1-yl)benzamide," a compound belonging to a class of molecules with demonstrated biological activities, as a potential chemical probe.

Given the absence of established data for this compound as a chemical probe, this guide presents a hypothetical case study. We will postulate a potential target, "Kinase X," based on the activities of structurally related compounds and outline the essential experiments required to validate its utility as a chemical probe. These protocols and principles are broadly applicable to the validation of any novel chemical probe.

Chemical Information

Compound NameThis compound
CAS Number 127201-39-2
Molecular Formula C₁₁H₁₅N₃O
Molecular Weight 205.26 g/mol
Structure

Hypothetical Target: Kinase X

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of "Kinase X," a serine/threonine kinase implicated in a cancer-related signaling pathway. The following sections will detail the workflow and protocols to test this hypothesis and validate the compound as a chemical probe for Kinase X.

Chemical Probe Validation Workflow

A rigorous validation process is critical to ensure a chemical probe is fit-for-purpose. The workflow begins with biochemical characterization and progresses to cellular assays to confirm target engagement and phenotypic effects.

Chemical_Probe_Validation_Workflow A Biochemical Assays B Selectivity Profiling A->B Confirm Potency C Cellular Target Engagement B->C Confirm Selectivity D Cellular Functional Assays C->D Confirm Target is Hit in Cells E In Vivo Pharmacokinetics & Efficacy D->E Confirm Phenotypic Effect

Caption: A generalized workflow for the validation of a new chemical probe.

Data Presentation: Quantitative Summary

To objectively evaluate a new chemical probe, its performance should be compared against a well-characterized, structurally distinct probe for the same target (a "Known Standard") and an inactive structural analog (a "Negative Control").

Table 1: Biochemical Potency and Binding Affinity

ParameterThis compound (Probe)Known Standard (e.g., Staurosporine)Negative Control (e.g., N-acetyl-3-(piperazin-1-yl)benzamide)
IC₅₀ (Kinase X Assay) 35 nM15 nM> 50 µM
Kᵢ (Competitive Binding Assay) 50 nM25 nM> 50 µM
Kᴅ (Isothermal Titration Calorimetry) 60 nM30 nMNo binding detected

Table 2: Kinase Selectivity Profile (Panel of 100 Kinases)

ParameterThis compound (Probe)Known Standard (e.g., Staurosporine)
S-Score (10) at 1 µM 0.050.4
Number of kinases inhibited >90% at 1 µM 245

Table 3: Cellular Activity

ParameterThis compound (Probe)Known Standard (e.g., Staurosporine)Negative Control
Cellular Target Engagement (EC₅₀) 200 nM100 nM> 50 µM
Anti-proliferative Activity (GI₅₀ in Cancer Cell Line) 500 nM250 nM> 50 µM
Cytotoxicity (IC₅₀ in Normal Cell Line) > 20 µM1 µM> 50 µM

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol determines the concentration of the probe required to inhibit 50% of Kinase X activity.

Materials:

  • Recombinant human Kinase X

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (and controls) dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of this compound, the known standard, and the negative control in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 384-well plate, add 1 µL of each compound dilution. Include DMSO-only wells as a "no inhibition" control.

  • Add 5 µL of a solution containing Kinase X and the peptide substrate in kinase buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for Kinase X.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of the probe to Kinase X within living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding Kinase X fused to NanoLuc® luciferase

  • NanoBRET™ tracer

  • This compound (and controls) in DMSO

  • Opti-MEM® I Reduced Serum Medium

  • White 96-well cell culture plates

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring BRET signal

Procedure:

  • Transfect HEK293 cells with the Kinase X-NanoLuc® fusion plasmid and seed them into a 96-well plate. Incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in Opti-MEM®.

  • Add the NanoBRET™ tracer to each well at a pre-determined optimal concentration.

  • Add the compound dilutions to the wells.

  • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (610 nm) emission.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the EC₅₀ for target engagement.

Protocol 3: Cell Proliferation Assay (GI₅₀ Determination)

This protocol assesses the effect of the probe on the proliferation of a cancer cell line known to be dependent on Kinase X signaling.

Materials:

  • Cancer cell line (e.g., a line with amplified or mutated Kinase X)

  • Complete cell culture medium

  • This compound (and controls) in DMSO

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Plate reader with luminescence detection

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the compound dilutions.

  • Incubate for 72 hours at 37°C in a CO₂ incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a plate reader.

  • Calculate the percent growth inhibition for each concentration and determine the GI₅₀ value.

Signaling Pathway and Mechanism of Action

The following diagram illustrates a hypothetical signaling pathway in which Kinase X is involved, and where this compound is proposed to act.

Kinase_X_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Substrate Substrate Protein Kinase_X->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Transcription_Factor Transcription Factor Phospho_Substrate->Transcription_Factor Activates Probe This compound Probe->Kinase_X Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway for Kinase X.

Conclusion

The validation of a chemical probe is a data-driven process that requires careful and systematic evaluation. This document provides a foundational set of protocols and a conceptual framework for assessing this compound as a potential chemical probe for a hypothetical "Kinase X." By generating robust quantitative data on potency, selectivity, and cellular activity, researchers can build a strong case for its utility in exploring the biology of its target and in early-stage drug discovery.

Application Notes and Protocols for Co-crystallization of 3-(Piperazin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-crystallization is a well-established technique in pharmaceutical sciences for modifying the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their intrinsic pharmacological activity. By forming a multi-component crystalline solid with a benign coformer, it is possible to enhance properties such as solubility, dissolution rate, stability, and bioavailability. 3-(Piperazin-1-yl)benzamide is a molecule of interest in drug discovery, and the application of co-crystallization techniques can be pivotal in optimizing its formulation and therapeutic efficacy.

These application notes provide a comprehensive overview of established co-crystallization techniques and detailed protocols tailored for the exploration of novel co-crystals of this compound.

Coformer Selection Strategy

The rational selection of a coformer is a critical first step in co-crystal design. The aim is to choose a molecule that can form robust intermolecular interactions, typically hydrogen bonds, with the API. For this compound, which possesses both hydrogen bond donors (amide N-H, piperazine N-H) and acceptors (amide C=O, piperazine N), a variety of coformers can be considered.

A common strategy involves selecting coformers from the FDA's Generally Regarded as Safe (GRAS) list. Suitable coformers for this compound could include:

  • Carboxylic Acids: (e.g., benzoic acid, salicylic acid, succinic acid) which can form strong hydrogen bonds with the piperazine and amide functionalities.

  • Amides: (e.g., nicotinamide, isoniazid) which can participate in amide-amide hydrogen bonding motifs.

  • Phenols: (e.g., resorcinol, hydroquinone) which can act as hydrogen bond donors to the API.

The difference in pKa between the API and the coformer is also a crucial consideration. A ΔpKa (pKa of the base - pKa of the acid) of less than 1 generally favors co-crystal formation, while a larger difference may lead to salt formation.

Experimental Protocols for Co-crystallization

Several techniques can be employed for the preparation of co-crystals. The choice of method can significantly influence the resulting crystalline form. Below are detailed protocols for common co-crystallization methods that can be applied to this compound.

Protocol 1: Solvent Evaporation Co-crystallization

This is the most common and often the most reliable method for producing high-quality single crystals suitable for structural analysis.

Materials:

  • This compound

  • Selected Coformer (e.g., Benzoic Acid)

  • Volatile Solvent (e.g., Ethanol, Methanol, Acetonitrile)

  • Small glass vials (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Filter paper

Procedure:

  • Stoichiometric Weighing: Accurately weigh equimolar amounts (e.g., 1:1 molar ratio) of this compound and the chosen coformer. Other stoichiometric ratios (e.g., 1:2, 2:1) should also be explored.

  • Dissolution: Dissolve the weighed solids in a minimal amount of a suitable solvent in a glass vial. Gentle heating and stirring may be applied to facilitate complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a perforated lid or parafilm with small holes to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Allow the vial to stand undisturbed. Crystal formation can take from several hours to a few days.

  • Isolation: Once crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the isolated crystals under vacuum or in a desiccator.

Protocol 2: Liquid-Assisted Grinding (LAG)

This mechanochemical method is efficient and requires minimal solvent, making it a green chemistry approach.

Materials:

  • This compound

  • Selected Coformer

  • Grinding Solvent (e.g., Ethanol, Water, Heptane)

  • Ball mill or mortar and pestle

  • Grinding jars and balls (if using a ball mill)

Procedure:

  • Weighing: Place stoichiometric amounts of this compound and the coformer into the grinding jar or mortar.

  • Solvent Addition: Add a minimal amount of the grinding solvent (typically 10-20 µL per 100 mg of solid). The solvent acts as a catalyst for the co-crystal formation.

  • Grinding:

    • Ball Mill: Grind the mixture for a specified time (e.g., 30-60 minutes) at a set frequency (e.g., 20-30 Hz).

    • Mortar and Pestle: Grind the mixture manually for a consistent period (e.g., 15-30 minutes).

  • Isolation: The resulting powder is the co-crystal product.

  • Characterization: Analyze the product directly using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.

Protocol 3: Slurry Co-crystallization

This method involves equilibrating a suspension of the API and coformer in a solvent where they have limited solubility.

Materials:

  • This compound

  • Selected Coformer

  • Slurrying Solvent (e.g., Ethyl Acetate, Toluene, Water)

  • Glass vial with a screw cap

  • Magnetic stirrer and stir bar

  • Thermostatically controlled stirrer plate

Procedure:

  • Preparation of Suspension: Place stoichiometric amounts of this compound and the coformer in a glass vial.

  • Solvent Addition: Add a sufficient amount of the slurrying solvent to create a mobile suspension.

  • Equilibration: Seal the vial and stir the slurry at a constant temperature (e.g., 25 °C or 50 °C) for an extended period (e.g., 24-72 hours). This allows the system to reach thermodynamic equilibrium.

  • Isolation: Isolate the solid phase by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of the fresh slurrying solvent and dry under vacuum.

Characterization of Co-crystals

Confirmation of co-crystal formation and determination of their properties requires a suite of analytical techniques.

Technique Purpose Expected Outcome for Co-crystal
Powder X-ray Diffraction (PXRD) To identify new crystalline phases.The PXRD pattern of the co-crystal will be unique and different from the patterns of the individual components.[1]
Single Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional arrangement of molecules in the crystal lattice.Provides definitive proof of co-crystal formation and reveals the hydrogen bonding interactions.
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal behavior.A single, sharp endothermic peak at a temperature different from the melting points of the API and coformer.[2]
Thermogravimetric Analysis (TGA) To assess thermal stability and solvent content.Provides information on the decomposition temperature and can indicate the presence of solvates.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify changes in functional groups involved in hydrogen bonding.Shifts in the vibrational frequencies of functional groups (e.g., N-H, C=O) involved in co-crystal formation.[1]
Solubility Studies To measure the enhancement in aqueous solubility.The equilibrium solubility of the co-crystal in various media (e.g., water, buffers) is determined and compared to the API.
Dissolution Rate Studies To assess the rate at which the co-crystal dissolves.The intrinsic dissolution rate or powder dissolution profile is measured to evaluate the impact on dissolution performance.

Data Presentation: Hypothetical Co-crystal Screening of this compound

The following table summarizes hypothetical characterization data for potential co-crystals of this compound with various coformers.

Coformer Molar Ratio (API:Coformer) Formation Method Melting Point (°C) Aqueous Solubility (mg/mL at 25°C) Fold Increase in Solubility
- (Pure API)--1550.5-
Benzoic Acid1:1Solvent Evaporation1382.55.0
Salicylic Acid1:1Liquid-Assisted Grinding1453.87.6
Succinic Acid2:1Slurry1625.110.2
Nicotinamide1:1Solvent Evaporation1494.28.4

Visualizations

Logical Workflow for Co-crystal Screening

CoCrystal_Screening_Workflow cluster_0 Phase 1: Design and Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Lead Co-crystal Selection API This compound Coformer_Selection Coformer Selection (GRAS, pKa, Synthons) API->Coformer_Selection Screening_Methods Co-crystallization Screening (Solvent Evaporation, Grinding, Slurry) Coformer_Selection->Screening_Methods Initial_Characterization Initial Characterization (PXRD, DSC) Screening_Methods->Initial_Characterization Identify 'Hits' Structural_Analysis Structural Analysis (SCXRD) Initial_Characterization->Structural_Analysis Confirm Structure Property_Evaluation Physicochemical Property Evaluation (Solubility, Dissolution, Stability) Structural_Analysis->Property_Evaluation Data_Analysis Data Analysis and Comparison Property_Evaluation->Data_Analysis Lead_Selection Lead Co-crystal Selection Data_Analysis->Lead_Selection

Caption: Workflow for Co-crystal Design and Selection.

Hypothetical Signaling Pathway Interaction

While the specific signaling pathways for this compound are not definitively established in the provided context, many piperazine-containing compounds are known to interact with G-protein coupled receptors (GPCRs) in the central nervous system. The following diagram illustrates a generalized GPCR signaling cascade that could be relevant.

GPCR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand This compound (Ligand) GPCR GPCR (e.g., Dopamine or Serotonin Receptor) Ligand->GPCR Binds to G_Protein G-Protein Activation (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Generates Kinase_Cascade Protein Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response (e.g., Modulation of Neuronal Activity) Kinase_Cascade->Cellular_Response Leads to

Caption: Generalized GPCR Signaling Cascade.

Conclusion

The co-crystallization of this compound presents a valuable opportunity to enhance its pharmaceutical properties. The systematic application of the screening methods and characterization techniques outlined in these notes will enable researchers to identify and develop novel co-crystal forms with improved performance characteristics, ultimately facilitating the progression of this compound in the drug development pipeline. Careful documentation of experimental parameters and thorough analysis of the resulting solid forms are paramount to successful co-crystal engineering.

References

Application Notes and Protocols for 3-(Piperazin-1-yl)benzamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperazin-1-yl)benzamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The benzamide moiety is a well-established pharmacophore known to interact with various enzyme active sites, while the piperazine group often enhances solubility and allows for further structural modifications to improve potency and selectivity. This document provides detailed application notes and protocols for the evaluation of this compound and its analogs in enzyme inhibition assays, with a particular focus on Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response pathway.[1] Inhibition of PARP1 is a clinically validated strategy in oncology, particularly for cancers with deficiencies in DNA repair mechanisms.[1]

The protocols outlined below describe standard in vitro methods to determine the inhibitory potential of this compound against PARP1. These assays are fundamental for mechanism of action studies, structure-activity relationship (SAR) elucidation, and lead optimization in drug development programs.

Data Presentation

Table 1: Comparative Inhibitory Activity against PARP1
CompoundIC50 (nM)Target EnzymeAssay TypeReference
This compound 150PARP1ChemiluminescentHypothetical Data
Olaparib (Positive Control)5PARP1Chemiluminescent[1]
Veliparib2.9PARP1/PARP2Cell-basedPublic Data
Rucaparib1.4PARP1EnzymaticPublic Data
Talazoparib0.57PARP1EnzymaticPublic Data

Note: The IC50 value for this compound is hypothetical and serves as an example for data presentation. Actual values must be determined experimentally.

Signaling Pathway

The following diagram illustrates the central role of PARP1 in the DNA single-strand break (SSB) repair pathway and the mechanism of action of PARP inhibitors.

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation (Binds to SSB) DNA_Damage->PARP1_Activation PARylation Poly(ADP-ribosyl)ation (PAR) Chain Synthesis PARP1_Activation->PARylation Uses NAD+ Inhibition Inhibition of PARP1 Catalytic Activity DDR_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, LigIII) PARylation->DDR_Recruitment SSB_Repair Single-Strand Break Repair DDR_Recruitment->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival Inhibitor This compound (PARP Inhibitor) Inhibitor->Inhibition Trapping PARP1 Trapping on DNA Inhibition->Trapping Collapsed_Fork Replication Fork Collapse & Double-Strand Breaks Trapping->Collapsed_Fork Cell_Death Synthetic Lethality in HR-Deficient Cells (e.g., BRCA1/2 mutant) Collapsed_Fork->Cell_Death

Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

Experimental Protocols

In Vitro PARP1 Chemiluminescent Inhibition Assay

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.[1] The resulting biotinylated histones are detected with streptavidin-HRP and a chemiluminescent substrate.[1]

Materials and Reagents:

  • PARP1 Enzyme (human, recombinant)

  • Histone-coated 96-well plates (e.g., coated with Histone H1)

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • 10x PARP Assay Buffer

  • Biotinylated NAD+

  • This compound (test compound)

  • Olaparib (positive control inhibitor)

  • DMSO (vehicle control)

  • Blocking Buffer (e.g., 3% BSA in PBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • PBST (Phosphate Buffered Saline with Tween-20)

  • Microplate reader with chemiluminescence detection capability

Experimental Workflow Diagram:

PARP1_Assay_Workflow Start Start Plate_Prep Prepare Histone-Coated 96-Well Plate Start->Plate_Prep Blocking Block Plate with Blocking Buffer Plate_Prep->Blocking Wash1 Wash Plate 3x with PBST Blocking->Wash1 Add_Inhibitor Add Test Compound (this compound) or Controls (DMSO, Olaparib) Wash1->Add_Inhibitor Add_MasterMix Add Master Mix (PARP1 Enzyme, Activated DNA, Biotinylated NAD+) Add_Inhibitor->Add_MasterMix Incubate_Reaction Incubate at RT for 1 hour Add_MasterMix->Incubate_Reaction Wash2 Wash Plate 3x with PBST Incubate_Reaction->Wash2 Add_Strep_HRP Add Streptavidin-HRP Wash2->Add_Strep_HRP Incubate_Detection Incubate at RT for 30 minutes Add_Strep_HRP->Incubate_Detection Wash3 Wash Plate 3x with PBST Incubate_Detection->Wash3 Add_Substrate Add Chemiluminescent HRP Substrate Wash3->Add_Substrate Read_Plate Measure Chemiluminescence with Plate Reader Add_Substrate->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for the in vitro PARP1 chemiluminescent assay.

Procedure:

  • Plate Preparation: If not using pre-coated plates, coat a 96-well plate with histone H1 and block with a suitable blocking buffer for at least 90 minutes at room temperature.[1] Wash the plate three times with PBST.[1]

  • Inhibitor Preparation: Prepare serial dilutions of this compound and the positive control (e.g., Olaparib). A common starting concentration is 10 mM in 100% DMSO, followed by a 10-point, 3-fold serial dilution.

  • Assay Reaction:

    • Add 2.5 µL of the inhibitor dilutions or DMSO vehicle to the appropriate wells.[1]

    • Prepare a Master Mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in 1x PARP Assay Buffer.

    • Add 12.5 µL of the Master Mix to all wells except the "Blank" wells.[1]

    • Add 10 µL of 1x PARP Assay Buffer to the "Blank" wells.[1]

    • Incubate the plate at room temperature for 1 hour.[1]

  • Detection:

    • Wash the plate three times with 200 µL of PBST per well.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[1]

    • Wash the plate three times with 200 µL of PBST per well.

    • Add the chemiluminescent HRP substrate according to the manufacturer's instructions.

    • Immediately measure the chemiluminescence using a microplate reader.[1]

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular PARP Inhibition Assay (Western Blot)

This protocol determines the ability of this compound to inhibit PARP1 activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR) chains after inducing DNA damage.[2]

Materials and Reagents:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line)

  • Cell culture medium and supplements

  • This compound

  • DNA damaging agent (e.g., H₂O₂)

  • PBS (Phosphate Buffered Saline)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PAR and anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with Tween-20)

  • Chemiluminescent substrate for Western blotting

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

    • Induce DNA damage by treating cells with a DNA damaging agent (e.g., H₂O₂) for a short period (e.g., 10 minutes).[2]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer on ice.[2]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[2]

    • Determine the protein concentration of each lysate using a BCA protein assay.[2]

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.[2]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.[2]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Wash the membrane again and apply the chemiluminescent substrate.[2]

    • Capture the signal using an imaging system.[2]

    • Strip and re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Perform densitometric analysis of the PAR bands and normalize them to the loading control.

    • Compare the PAR signal in inhibitor-treated samples to the positive control (DNA damage alone) to determine the extent of cellular PARP inhibition.

Logical Relationship Diagram

This diagram illustrates the logical flow from the chemical properties of this compound to its potential therapeutic application.

Logical_Relationship cluster_Chemical_Properties Chemical Properties cluster_Biological_Activity Biological Activity cluster_Cellular_Effects Cellular Effects Compound This compound Benzamide Benzamide Moiety (Nicotinamide Mimic) Compound->Benzamide Piperazine Piperazine Moiety (Solubilizing Group, Scaffold for Derivatization) Compound->Piperazine Enzyme_Binding Binds to NAD+ Binding Site of PARP Enzymes Benzamide->Enzyme_Binding Inhibition Inhibition of PARP Catalytic Activity Enzyme_Binding->Inhibition PAR_Reduction Reduction of Cellular PAR Levels Inhibition->PAR_Reduction Synthetic_Lethality Induction of Synthetic Lethality in HR-Deficient Cells PAR_Reduction->Synthetic_Lethality Therapeutic_Application Potential Therapeutic Application in Oncology Synthetic_Lethality->Therapeutic_Application

Caption: Logical flow from chemical structure to therapeutic potential.

References

Application Notes and Protocols for 3-(Piperazin-1-yl)benzamide in Medicinal Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of compounds incorporating the 3-(piperazin-1-yl)benzamide moiety and its bioisosteres. This structural motif is a key pharmacophore in the development of targeted therapies, particularly in oncology. The protocols detailed below are intended to serve as a guide for researchers in the synthesis and evaluation of novel drug candidates.

Introduction

The this compound scaffold and its closely related bioisosteres, such as 3-(piperazin-1-yl)benzo[d]isothiazole, are prevalent structural motifs in a variety of potent and selective inhibitors of key cellular targets. The piperazine ring often imparts favorable physicochemical properties, including improved solubility and the ability to form crucial interactions with biological targets. This scaffold has been successfully employed in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP) and Aurora kinases, enzymes that play critical roles in DNA repair and cell cycle regulation, respectively. Furthermore, derivatives of this scaffold have demonstrated significant anti-proliferative activity against glioblastoma and possess antimicrobial properties.

I. Synthesis of Key Intermediates and Final Compounds

This section details the synthetic protocols for a key bioisostere, 3-(piperazin-1-yl)benzo[d]isothiazole, and a PARP inhibitor containing the this compound core structure.

A. Synthesis of 3-(Piperazin-1-yl)benzo[d]isothiazole Hydrochloride

3-(Piperazin-1-yl)benzo[d]isothiazole is a crucial intermediate for the synthesis of various biologically active molecules, including the antipsychotic drug Ziprasidone. The following protocol describes its synthesis from 3-chloro-1,2-benzisothiazole and piperazine.

Experimental Protocol:

  • Reaction Setup: In a dry 300 mL round-bottomed flask equipped with a mechanical stirrer, thermometer, condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel, add anhydrous piperazine (49.4 g, 0.57 mol) and tert-butanol (10 mL).

  • Heating: Purge the flask with nitrogen and heat the mixture to 100°C in an oil bath.

  • Addition of Starting Material: Dissolve 3-chloro-1,2-benzisothiazole (19.45 g, 0.11 mol) in tert-butanol (10 mL). Add this solution to the dropping funnel and add it dropwise to the reaction flask over 20 minutes, maintaining the temperature between 112-118°C to control the exothermic reaction.

  • Reflux: After the addition is complete, heat the resulting yellow solution to reflux (121°C) and maintain for 24 hours. Monitor the reaction completion by thin-layer chromatography.

  • Work-up:

    • Cool the reaction mixture to 85°C and add 120 mL of water.

    • Filter the turbid solution and wash the filter cake with 60 mL of a 1:1 tert-butanol/water solution.

    • Combine the filtrate and washings and adjust the pH to 12.2 with 50% aqueous sodium hydroxide.

    • Extract the aqueous solution with toluene (200 mL), separate the layers, and then extract the aqueous layer again with fresh toluene (100 mL).

    • Combine the toluene layers, wash with 75 mL of water, and concentrate to a volume of 90 mL at 48°C under vacuum.

  • Salt Formation and Isolation:

    • To the concentrated toluene solution, add isopropanol (210 mL).

    • Slowly adjust the pH to 3.8 by the dropwise addition of concentrated hydrochloric acid (approximately 7.6 mL).

    • Cool the resulting slurry to 0°C and stir for 45 minutes.

    • Filter the slurry, wash the filter cake with cold isopropanol (50 mL), and dry under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid (23.59 g, 80% yield).[1]

B. Synthesis of 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-one (A PARP-1 Inhibitor)

This protocol outlines the synthesis of a potent PARP-1 inhibitor, demonstrating the utility of the this compound moiety in the design of targeted cancer therapeutics. The synthesis involves the preparation of key precursors followed by a coupling reaction.[2][3]

Experimental Protocol:

Step 1: Synthesis of 5-[(4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)methyl]-2-fluorobenzoic acid (5)

A detailed experimental protocol for the multi-step synthesis of this intermediate was not fully available in the searched literature. The synthesis involves the condensation of 3,6-dichloro-4,5-dimethylpyridazine with 5-(cyanomethyl)-2-fluorobenzonitrile, followed by hydrolysis.

Step 2: Synthesis of 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-one (6)

  • Amide Coupling: To a solution of 5-[(4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)methyl]-2-fluorobenzoic acid (5) in a suitable solvent such as DMF, add a coupling agent (e.g., HATU or TBTU) and a base (e.g., DIPEA).

  • Addition of Piperazine: Add tert-butyl piperazine-1-carboxylate to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Boc Deprotection: The resulting Boc-protected intermediate is then deprotected using standard conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane, to yield the final compound 6 .

  • Purification: The crude product is purified by column chromatography or recrystallization to afford the desired PARP-1 inhibitor.

II. Biological Evaluation Protocols

This section provides detailed protocols for assessing the biological activity of compounds containing the this compound scaffold.

A. PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.

Principle: The assay quantifies the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP-1. The resulting biotinylated histones are detected with streptavidin-HRP, and the signal is generated by a chemiluminescent substrate.[4]

Experimental Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins and block with a suitable blocking buffer.[4]

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., starting from 100 µM). Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (DMSO).

  • Reaction Mixture: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.

  • Reaction Initiation: Add the test compound or control to the wells, followed by the master mix to initiate the reaction. Incubate at room temperature for 1 hour.[4]

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes.[4]

    • Wash the plate again.

    • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

B. Aurora A Kinase Inhibition Assay (Luminescence-Based)

This assay determines the inhibitory activity of compounds against Aurora A kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed from a kinase reaction. The luminescent signal is proportional to the amount of ADP produced and therefore correlates with kinase activity.[5]

Experimental Protocol:

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer, and dilute the Aurora A kinase, substrate (e.g., Kemptide), and ATP to their final concentrations in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor or vehicle (5% DMSO).

    • Add 2 µL of diluted Aurora A enzyme.

    • Add 2 µL of the substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.[5]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[5]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[5]

    • Record the luminescence using a plate reader.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percent inhibition against the compound concentration.

C. Anti-Glioblastoma Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the synthesized compounds on glioblastoma cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Seed glioblastoma cells (e.g., U87-MG, U251) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours. Include a vehicle control (DMSO).[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

III. Quantitative Data Summary

The following tables summarize the biological activity of representative compounds containing the this compound or related scaffolds.

Table 1: PARP-1 Inhibitory Activity

Compound IDModificationPARP-1 IC50 (nM)Cell-based Activity (BRCA1-deficient cells) IC50 (nM)Reference
6 4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl at position 6 of 4,5-dimethylpyridazin-3(2H)-onePotent (specific value not provided)Low nanomolar range[3]
Analogues of 6Various substitutions on the piperazine nitrogenRanged from low nanomolar to micromolarDisplayed >100-fold selectivity over BRCA wild type cells[2][3]

Table 2: Aurora Kinase Inhibitory Activity

Compound IDTargetBiochemical IC50 (nM)Cellular IC50 (nM)Reference
MLN8237 Aurora A-61 (median in PPTP panel)[8]
MK-5108 Aurora A--[9]
AZD1152-HQPA Aurora B--[9]

Note: Specific IC50 values for this compound-containing Aurora kinase inhibitors were not available in the searched literature. The table provides data for well-known inhibitors for context.

Table 3: Anti-Glioblastoma Activity

Compound IDCell LineIC50 (µM)Reference
Novel Piperazine based benzamide derivativesC60.15[10]
U87-MG0.29[10]
U2511.25[10]

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by compounds containing the this compound scaffold.

PARP1_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP-1 Inhibition by this compound Derivatives.

Aurora_Kinase_Inhibition_Pathway cluster_mitosis Mitosis G2_M G2/M Transition Centrosome_Separation Centrosome Separation Spindle_Assembly Spindle Assembly Cytokinesis Cytokinesis Aurora_A Aurora A Kinase Aurora_A->G2_M Aurora_A->Centrosome_Separation Aurora_A->Spindle_Assembly Aurora_A->Cytokinesis Inhibitor Piperazine-containing Inhibitor Inhibitor->Aurora_A inhibits Synthesis_Workflow Start_Materials Starting Materials (e.g., 3-chlorobenzoyl chloride, piperazine) Coupling Amide Coupling Reaction Start_Materials->Coupling Purification Purification (Chromatography/Recrystallization) Coupling->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Compound Final this compound Derivative Characterization->Final_Compound Biological_Evaluation_Workflow Compound Test Compound Biochemical_Assay Biochemical Assays (PARP-1, Aurora Kinase) Compound->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Cell Viability, Apoptosis) Compound->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

Application Note: Analytical Method Development for the Quantification and Characterization of 3-(Piperazin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the development and preliminary validation of analytical methodologies for the identification and quantification of 3-(Piperazin-1-yl)benzamide, a key intermediate and potential active pharmaceutical ingredient (API). The protocols described herein provide a framework for the analysis of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods are intended for use by researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical entity with a molecular formula of C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol .[1] Its structure, featuring a benzamide moiety linked to a piperazine ring, presents specific analytical challenges, including potential for strong interaction with silica-based chromatography columns and the need for sensitive detection methods. The development of robust and reliable analytical methods is crucial for quality control, stability testing, and pharmacokinetic studies involving this compound. This document outlines recommended starting points for HPLC-UV and LC-MS method development, as well as spectroscopic characterization.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅N₃OPubChem[1]
Molecular Weight205.26 g/mol PubChem[1]
AppearanceWhite to off-white solid (predicted)General knowledge
SolubilityPredicted to be soluble in polar organic solvents and aqueous acidic solutions.General knowledge
pKaPredicted basic pKa associated with the piperazine nitrogen.General knowledge

Chromatographic Method Development

A reverse-phase HPLC method is proposed for the routine analysis and quantification of this compound. Due to the basic nature of the piperazine moiety, peak tailing can be a common issue on standard C18 columns. To mitigate this, the use of a base-deactivated column or the addition of a competing base to the mobile phase is recommended.[2]

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
ColumnC18, 4.6 x 150 mm, 5 µm (base-deactivated)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm (or wavelength of maximum absorbance determined by UV scan)
Injection Volume10 µL

Example Data (Hypothetical):

CompoundRetention Time (min)
This compound8.5
Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced sensitivity and selectivity, an LC-MS method is recommended, particularly for analysis in complex matrices.

Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

LC Conditions:

  • Same as HPLC-UV method.

MS Conditions (Starting Point):

ParameterRecommended Setting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr
Scan Rangem/z 100-500

Example Data (Hypothetical):

Compound[M+H]⁺ (m/z)
This compound206.1

Spectroscopic Characterization

Spectroscopic analysis is essential for the unequivocal identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Example Data (Hypothetical Chemical Shifts):

Proton (¹H) / Carbon (¹³C)Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H7.0-7.8m4H
Amide-NH₂7.9, 7.3s (br)2H
Piperazine-H (Ar-N-CH₂)3.2t4H
Piperazine-H (NH-CH₂)2.9t4H
Piperazine-NH2.5s (br)1H
Aromatic-C (C=O)168--
Aromatic-C115-150--
Piperazine-C (Ar-N-CH₂)50--
Piperazine-C (NH-CH₂)46--
Infrared (IR) Spectroscopy

Instrumentation:

  • FTIR spectrometer.

Sample Preparation:

  • Analyze as a KBr pellet or using an ATR accessory.

Example Data (Hypothetical):

Wavenumber (cm⁻¹)Assignment
3350-3150N-H stretch (amide and piperazine)
3050C-H stretch (aromatic)
2950-2800C-H stretch (aliphatic)
1660C=O stretch (amide)
1600, 1480C=C stretch (aromatic)

Experimental Protocols

Protocol 1: HPLC-UV Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Prepare a working standard solution at 10 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard and sample solutions.

    • Process the data using appropriate chromatography software.

Protocol 2: LC-MS Analysis
  • LC and Mobile Phase Preparation:

    • Follow the same procedure as for HPLC-UV analysis.

  • MS System Tuning and Calibration:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

  • Analysis:

    • Inject the sample and acquire data in full scan mode to confirm the mass of the parent ion.

    • For quantitative analysis, develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method for enhanced sensitivity and specificity.

Protocol 3: NMR and IR Analysis
  • NMR Sample Preparation:

    • Accurately weigh the sample and dissolve it in the chosen deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • IR Sample Preparation:

    • For KBr pellets, mix a small amount of the sample with dry KBr and press into a pellet.

    • For ATR, place a small amount of the sample directly on the ATR crystal.

  • IR Data Acquisition:

    • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standard Standard Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC-UV Experimental Workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Extraction/Dilution) LC LC Separation SamplePrep->LC ESI Electrospray Ionization LC->ESI MS Mass Analyzer ESI->MS MassSpectrum Mass Spectrum MS->MassSpectrum Identification Compound Identification MassSpectrum->Identification

Caption: LC-MS Experimental Workflow.

Conclusion

The analytical methods presented in this application note provide a solid foundation for the qualitative and quantitative analysis of this compound. The HPLC-UV method is suitable for routine quality control, while the LC-MS method offers higher sensitivity and selectivity for more demanding applications. The spectroscopic data provides essential information for structural confirmation. It is important to note that these methods are starting points and will require optimization and validation for specific applications and matrices to ensure they meet the required performance criteria.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Piperazin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Piperazin-1-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two primary routes for the synthesis of this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This is a common method involving the reaction of a 3-halobenzamide (e.g., 3-chloro- or 3-fluorobenzamide) with piperazine, typically in the presence of a base.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an alternative route, particularly when dealing with less reactive aryl halides (e.g., 3-chlorobenzamide or 3-bromobenzamide) and piperazine.[2]

A potential third route involves the formation of the amide bond as the final step, starting from 3-(piperazin-1-yl)benzoic acid and a suitable ammonia source.

Q2: I am experiencing low yield in my Nucleophilic Aromatic Substitution (SNAr) reaction. What are the common causes and solutions?

A2: Low yields in SNAr reactions for this synthesis can stem from several factors:

  • Insufficient reaction temperature: SNAr reactions often require elevated temperatures to proceed efficiently.[1][3]

  • Inappropriate base: A base is typically required to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine.

  • Poor solvent choice: Polar aprotic solvents like DMF or DMSO are often effective for SNAr reactions.

  • Side reactions: The formation of di-substituted piperazine byproducts can occur. Using a molar excess of piperazine can help to minimize this.[4]

Q3: My Buchwald-Hartwig amination is not working well. What should I troubleshoot?

A3: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Common issues include:

  • Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Different ligands are suited for different substrates.

  • Base Selection: The choice of base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome. Stronger bases are often required, but can affect sensitive functional groups.

  • Solvent Quality: Anhydrous and deoxygenated solvents (e.g., toluene, dioxane) are crucial for the catalytic cycle to function correctly.

  • Aryl Halide Reactivity: Aryl chlorides can be challenging substrates for oxidative addition. Switching to a more reactive halide like bromide or iodide may improve yields.[2]

Q4: Can I synthesize the benzamide functionality at the end of the synthesis?

A4: Yes, it is possible to first synthesize 3-(piperazin-1-yl)benzoic acid and then convert the carboxylic acid to the primary amide. This can be achieved using standard amide bond formation protocols, such as activation of the carboxylic acid with reagents like thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonia. Alternatively, coupling agents like HATU or HOBt with a carbodiimide can be used.

Troubleshooting Guides

Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Symptom Possible Cause Suggested Solution
Reaction is sluggish or incomplete Insufficient temperature.Gradually increase the reaction temperature, monitoring for decomposition. Typical ranges are 80-150°C.[1][3]
Ineffective base.Ensure an appropriate base (e.g., K₂CO₃, Et₃N) is used in sufficient quantity (at least 1 equivalent).
Poor solvent choice.Switch to a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.
Formation of multiple products Di-substitution of piperazine.Use a larger excess of piperazine (e.g., 2-5 equivalents) to favor mono-substitution.[4]
Starting material degradation.Lower the reaction temperature and monitor the reaction progress more frequently.
Issues with Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
No reaction or very low conversion Inactive catalyst.Use a pre-catalyst or ensure the palladium source is properly activated. Ensure the ligand is not degraded.
Unsuitable ligand.Screen different phosphine ligands. Buchwald or Hartwig's groups have developed various generations of ligands with broad applications.
Inappropriate base.Try a different base. Sodium tert-butoxide is common, but potassium phosphate or cesium carbonate can be effective and milder alternatives.
Oxygen contamination.Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents.
Dehalogenation of the starting material Side reaction in the catalytic cycle.This can be a competing pathway. Try a different ligand or catalyst system. Sometimes lowering the temperature can help.
Low yield with aryl chlorides Difficult oxidative addition.Switch to the corresponding aryl bromide or iodide if possible. Alternatively, use a catalyst system specifically designed for aryl chlorides.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluorobenzamide (1 equivalent), piperazine (3 equivalents), and potassium carbonate (2 equivalents).

  • Solvent Addition: Add a suitable volume of dimethylformamide (DMF) to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and requires strict anhydrous and anaerobic conditions.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 3-bromobenzamide (1 equivalent), piperazine (1.2 equivalents), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Heat the mixture to 80-110°C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Product 3-Halobenzamide 3-Halobenzamide SNAr Nucleophilic Aromatic Substitution 3-Halobenzamide->SNAr BHA Buchwald-Hartwig Amination 3-Halobenzamide->BHA Piperazine Piperazine Piperazine->SNAr Piperazine->BHA 3-(Piperazin-1-yl)benzoic Acid 3-(Piperazin-1-yl)benzoic Acid Amide_Formation Amide Bond Formation 3-(Piperazin-1-yl)benzoic Acid->Amide_Formation Product This compound SNAr->Product BHA->Product Amide_Formation->Product

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Reaction Type cluster_2 Troubleshooting Steps (SNAr) cluster_3 Troubleshooting Steps (Buchwald-Hartwig) Start Low Yield or Incomplete Reaction SNAr SNAr Reaction? Start->SNAr Yes BHA Buchwald-Hartwig? Start->BHA No SNAr_Temp Increase Temperature SNAr->SNAr_Temp Check BHA_Cat Screen Catalyst/Ligand BHA->BHA_Cat Check SNAr_Base Check Base/Solvent SNAr_Temp->SNAr_Base If no improvement SNAr_Excess Use Excess Piperazine SNAr_Base->SNAr_Excess If side products BHA_Base Vary Base BHA_Cat->BHA_Base If no improvement BHA_Cond Ensure Anhydrous/ Anaerobic Conditions BHA_Base->BHA_Cond Always

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Purification of 3-(Piperazin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(Piperazin-1-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route used. A common method for synthesizing this compound is the nucleophilic aromatic substitution of a 3-halobenzamide (e.g., 3-fluorobenzamide or 3-chlorobenzamide) with piperazine. Based on this, you can anticipate the following impurities:

Impurity NameStructureReason for Presence
3-halobenzamideVaries (e.g., 3-fluoro or 3-chloro)Unreacted starting material
PiperazinePiperazineExcess reagent from the reaction
1,4-bis(3-carbamoylphenyl)piperazineDi-substituted piperazineA common byproduct where two molecules of 3-halobenzamide have reacted with one molecule of piperazine.
Unidentified polar impuritiesVariesByproducts from side reactions or degradation.

Q2: My compound is showing significant tailing during silica gel column chromatography. What is causing this and how can I fix it?

A2: Tailing is a frequent issue when purifying basic compounds like this compound on standard silica gel. The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on the surface of the silica, leading to poor peak shape and inefficient separation.

To mitigate this, you can:

  • Use a basic modifier in your mobile phase: Adding a small amount of a basic solvent like triethylamine (typically 0.1-1%) or a solution of ammonia in methanol to your eluent can help to saturate the acidic sites on the silica gel, reducing the unwanted interactions with your compound.

  • Use a different stationary phase: Consider using alumina (basic or neutral) or a commercially available amine-functionalized silica gel, which are better suited for the purification of basic compounds.

Q3: I'm struggling to find a good solvent for recrystallization. What should I be looking for?

A3: An ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic amides, polar solvents are often a good starting point. You may need to experiment with single-solvent or mixed-solvent systems. Good single solvents to try for amides include ethanol, acetone, and acetonitrile.[1] For mixed-solvent systems, you can dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is poorly soluble) until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly. Common mixed-solvent pairs for polar compounds include diethyl ether-methanol (or ethanol).

Q4: My purified this compound appears to be a salt (e.g., hydrochloride). How does this affect purification?

A4: If your compound is in a salt form, its solubility characteristics will be significantly different from the freebase. Salts are generally more soluble in polar protic solvents like water and methanol, and less soluble in nonpolar organic solvents. If you are aiming to purify the freebase, you will need to neutralize the salt with a base (e.g., sodium bicarbonate or sodium carbonate solution) and extract the freebase into an organic solvent like dichloromethane or ethyl acetate before proceeding with chromatography or recrystallization.

Troubleshooting Guides

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not supersaturated. - The chosen solvent is too good. - The compound is too impure.- Concentrate the solution by evaporating some of the solvent. - Add a poor solvent (anti-solvent) to induce precipitation. - Try a different solvent or solvent system. - Perform a preliminary purification by column chromatography.
The compound "oils out" instead of crystallizing. - The solution is too supersaturated. - The cooling rate is too fast.- Add a small amount of additional hot solvent to redissolve the oil and allow it to cool more slowly. - Try a different solvent system.
The recovered yield is very low. - The compound is too soluble in the cold solvent. - Too much solvent was used.- Cool the solution in an ice bath to maximize crystal formation. - Use the minimum amount of hot solvent necessary to dissolve the compound.
The purified material is still impure. - The impurities have similar solubility to the product. - The crystals were not washed properly.- Try a different recrystallization solvent. - Consider a multi-step purification involving both recrystallization and chromatography. - Wash the collected crystals with a small amount of cold, fresh solvent.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Significant peak tailing. - Strong interaction between the basic compound and acidic silica gel.- Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase. - Use a less acidic stationary phase like neutral alumina or amine-functionalized silica.
Poor separation of compounds. - Inappropriate mobile phase polarity.- Optimize the eluent system using thin-layer chromatography (TLC) first. - Try a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
The compound does not elute from the column. - The mobile phase is not polar enough.- Increase the polarity of the mobile phase. For very polar compounds, a mixture of dichloromethane and methanol is often effective.
Cracks appear in the silica gel bed. - The column was allowed to run dry.- Ensure the top of the silica gel is always covered with solvent.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate-heptane mixture) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system that provides good separation of your target compound from impurities. A good starting point for basic aromatic compounds is a mixture of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) and a more polar solvent (e.g., methanol), with the addition of a basic modifier (e.g., 0.5% triethylamine). Aim for an Rf value of 0.2-0.4 for your product.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a strong solvent like dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with your adsorbed compound to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC.

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound is_solid Is the crude product a solid? crude->is_solid assess_purity Assess Purity (TLC, LC-MS, NMR) column_chromatography Column Chromatography assess_purity->column_chromatography Further Purification Needed pure_product Pure Product assess_purity->pure_product Purity Acceptable recrystallization Recrystallization is_solid->recrystallization Yes oily_product Oily or Intractable Solid is_solid->oily_product No recrystallization->assess_purity column_chromatography->assess_purity oily_product->column_chromatography

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography start Column Chromatography of This compound check_tailing Observe Peak Tailing? start->check_tailing add_base Add 0.1-1% Triethylamine to Mobile Phase check_tailing->add_base Yes check_separation Poor Separation? check_tailing->check_separation No change_stationary_phase Use Alumina or Amine-Functionalized Silica add_base->change_stationary_phase If tailing persists add_base->check_separation change_stationary_phase->check_separation optimize_eluent Optimize Mobile Phase Polarity using TLC check_separation->optimize_eluent Yes good_separation Good Separation check_separation->good_separation No gradient_elution Use Gradient Elution optimize_eluent->gradient_elution If isocratic fails optimize_eluent->good_separation gradient_elution->good_separation

Caption: Troubleshooting logic for column chromatography.

References

Technical Support Center: 3-(Piperazin-1-yl)benzamide Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of benzamide and piperazine derivatives in DMSO?

A1: Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[1] Benzamide and its derivatives generally exhibit good solubility in DMSO.[2] Similarly, piperazine and its derivatives are often soluble in various organic solvents, including DMSO.[3] However, the solubility of a specific compound can be influenced by its overall molecular structure, including the presence of other functional groups.

Q2: My 3-(Piperazin-1-yl)benzamide is not dissolving completely in DMSO at room temperature. What could be the reason?

A2: Several factors can contribute to incomplete dissolution:

  • Compound Purity: Impurities in the compound can negatively impact its solubility.

  • Water Content in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[4] The presence of even small amounts of water can significantly decrease the solubility of many organic compounds.[4] It is recommended to use anhydrous DMSO from a freshly opened bottle.

  • Saturation Limit: You may be attempting to prepare a solution that exceeds the compound's intrinsic solubility limit in DMSO at room temperature.

  • Solid-State Properties: The crystalline form (polymorph) of the solid compound can affect its dissolution rate and solubility.[5] Amorphous forms are generally more soluble than highly stable crystalline forms.[5]

Q3: Can I heat the DMSO solution to improve the solubility of this compound?

A3: Yes, gentle heating is a common technique to increase the solubility of many compounds in DMSO.[2] Most organic compounds have higher solubility at elevated temperatures. However, it is crucial to proceed with caution, as prolonged exposure to high temperatures can lead to the degradation of both the compound and the DMSO solvent.[2] A controlled water bath is recommended for gentle warming.[6]

Q4: My compound dissolves in DMSO, but precipitates when I dilute the stock solution with an aqueous buffer for my assay. How can I prevent this?

A4: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. To mitigate this, consider the following:

  • Stepwise Dilution: Perform serial dilutions in a stepwise manner to avoid a sudden, drastic change in solvent polarity.[7]

  • Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 0.5%, to minimize its potential effects on the biological system and to reduce the chances of precipitation.[7]

  • Use of Co-solvents: In some cases, the addition of a co-solvent that is miscible with both DMSO and the aqueous buffer can help maintain solubility.[8]

Q5: How do repeated freeze-thaw cycles affect my this compound stock solution?

A5: Repeated freeze-thaw cycles can be detrimental to the stability and solubility of your compound in DMSO. These cycles can introduce moisture into the solution and increase the likelihood of the compound crystallizing out of solution.[5] Once a compound has crystallized, it can be difficult to redissolve.[5] To avoid this, it is best practice to aliquot your stock solution into smaller, single-use volumes.[6]

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound in DMSO, follow these experimental protocols.

Experimental Protocols

Protocol 1: Standard Dissolution Method at Room Temperature

  • Preparation: Ensure all glassware is clean and dry. Use a fresh, unopened bottle of anhydrous DMSO if possible.

  • Weighing: Accurately weigh the desired amount of this compound into a suitable vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.

  • Dissolution: Vortex the vial for 1-2 minutes at room temperature.[6]

  • Inspection: Visually inspect the solution for any undissolved particulate matter.

Protocol 2: Aided Dissolution Techniques

If the compound is not fully dissolved after following Protocol 1, proceed with the following steps:

  • Sonication: Place the vial in a sonicator water bath for 5-10 minutes.[6] Sonication can help break up aggregates of the solid compound and facilitate dissolution.

  • Gentle Warming: If solubility is still an issue, warm the solution in a water bath at 37-50°C with intermittent vortexing until the solid is completely dissolved.[2] Avoid prolonged or excessive heating.

  • Final Inspection: Once the solution is clear, allow it to cool to room temperature and visually inspect for any signs of precipitation.

Troubleshooting Summary
Problem Potential Cause Recommended Solution
Compound does not dissolve in DMSO Saturation limit reached- Try preparing a more dilute solution.- Gently warm the solution (e.g., 37-50°C) with agitation.[2]- Use sonication to aid dissolution.[6]
Poor compound quality- Verify the purity of the this compound.
Water contamination in DMSO- Use a fresh, unopened bottle of anhydrous DMSO.[9]
Solution is cloudy or contains precipitates Incomplete dissolution- Continue agitation or sonication.- Gently warm the solution.
Compound has low solubility at the desired concentration- Prepare a more dilute stock solution.
Precipitation occurs after initial dissolution Supersaturated solution- Prepare a new, more dilute solution.- Store the solution at room temperature if stable, as cooling can promote precipitation.
Moisture absorption- Ensure the vial is tightly sealed.- Prepare fresh solutions as needed.
Precipitation upon dilution in aqueous buffer Low aqueous solubility- Perform serial dilutions in a stepwise manner.[7]- Lower the final DMSO concentration in the assay (typically <0.5%).[7]- Consider the use of a co-solvent.[8]

Factors Influencing Solubility in DMSO

Factor Description
Compound Properties The chemical structure, molecular weight, and presence of polar and non-polar functional groups determine the intrinsic solubility.
Purity of Compound Impurities can disrupt the crystal lattice or interact with the solvent, affecting solubility.
Purity of DMSO The presence of water in DMSO is a critical factor that can significantly reduce the solubility of many organic compounds.[4]
Temperature Solubility of most solids in liquids increases with temperature.[2]
Concentration Attempting to dissolve a compound above its saturation point will result in an incomplete solution.
Physical Form Amorphous solids are generally more soluble than their crystalline counterparts due to lower lattice energy.[5]

Visual Troubleshooting Workflow

G start Start: Dissolve Compound in DMSO vortex Vortex at Room Temperature (1-2 min) start->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate (5-10 min) check1->sonicate No success Solution Prepared Successfully check1->success Yes check2 Is the solution clear? sonicate->check2 warm Gently Warm (37-50°C) check2->warm No check2->success Yes check3 Is the solution clear? warm->check3 check3->success Yes fail Re-evaluate: - Lower Concentration - Check Purity - Use Fresh DMSO check3->fail No

Caption: Troubleshooting workflow for dissolving compounds in DMSO.

References

Technical Support Center: 3-(Piperazin-1-yl)benzamide and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-(Piperazin-1-yl)benzamide and its derivatives. The focus is on identifying and mitigating potential off-target effects to ensure data accuracy and experimental success.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with piperazine benzamide compounds.

Issue 1: Unexpected Cytotoxicity in Cell-Based Assays

You observe significant cell death in your experiments, even at low concentrations or in cell lines not expressing the intended target.

  • Potential Cause: The compound may be interacting with unintended cellular targets, leading to off-target cytotoxicity.

  • Troubleshooting & Optimization:

    • Assess Compound Stability: Ensure your compound is fully dissolved and stable in your culture medium over the course of the experiment using techniques like HPLC. Precipitation can lead to inconsistent, high localized concentrations.

    • Determine Cell Line Sensitivity: Test the compound on a panel of different cell lines, including non-cancerous control cells, to ascertain if the toxicity is cell-type specific.

    • Broad Off-Target Screening: Perform a broad off-target screening assay to identify potential unintended molecular targets.

    • Compare On-Target vs. Cytotoxic Potency: A significant difference between the cytotoxic concentration and the on-target potency may suggest an off-target effect.[1]

Issue 2: Lack of In-Cell Efficacy Despite High In-Vitro Potency

Your compound demonstrates high potency in biochemical or isolated receptor binding assays, but shows little to no effect in cell-based assays.

  • Potential Cause: The compound may have poor cell permeability or be subject to active removal from the cell.

  • Troubleshooting & Optimization:

    • Evaluate Physicochemical Properties: Assess the compound's LogP and polar surface area to predict its cell permeability.

    • Consider Structural Modifications: If poor permeability is suspected, consider chemical modifications to improve this property.

    • Investigate Drug Efflux: The compound could be a substrate for efflux pumps like P-glycoprotein. To test this, co-incubate the compound with known efflux pump inhibitors and observe if cellular potency is restored.[1]

Issue 3: Potential for Cardiotoxicity (hERG Inhibition)

Cardiotoxicity is a known liability for some piperazine-containing compounds. Early assessment is crucial to de-risk your compound.

  • Potential Cause: Inhibition of the hERG potassium channel is a common cause of drug-induced cardiotoxicity.

  • Mitigation Strategies:

    • Reduce Lipophilicity: High lipophilicity (LogP) is strongly correlated with hERG binding. Modify the molecule to decrease its overall lipophilicity.[1]

    • Modify Substituents: Replace lipophilic substituents on aromatic rings (e.g., -CF3, -Cl) with more polar groups (e.g., -OH, -NH2).[1]

Frequently Asked Questions (FAQs)

Q1: My piperazine benzamide derivative shows activity at both Dopamine D2 and D3 receptors. How can I improve its selectivity for D3?

  • Answer: The selectivity of piperazine benzamides for dopamine D2 vs. D3 receptors is highly dependent on their chemical structure. Studies have shown that the carboxamide linker plays a critical role in D3 receptor selectivity. For instance, replacing the amide with a methyleneamine can substantially decrease D3 receptor binding affinity with less effect on D2 binding, thus reducing D3 selectivity.[2] Additionally, chimeric receptor studies have identified the second extracellular (E2) loop of the D3 receptor as an important contributor to binding selectivity.[2] Therefore, medicinal chemistry efforts focused on optimizing interactions with the D3 E2 loop and maintaining the carboxamide linker are promising strategies.

Q2: What are the common off-target liabilities for piperazine-based compounds?

  • Answer: Besides the potential for cardiotoxicity through hERG inhibition, piperazine-containing compounds can have a range of off-target activities depending on their overall structure. These can include interactions with other GPCRs, ion channels, and enzymes. For example, some piperazine amides have been investigated as NaV1.7 inhibitors, and a key challenge was achieving selectivity over the cardiac sodium channel NaV1.5.[3] A broad in vitro pharmacology screen is the best way to identify potential off-target liabilities for your specific compound.

Q3: How can I experimentally assess the off-target effects of my compound?

  • Answer: A tiered approach is recommended.

    • In silico prediction: Use computational models to predict potential off-target interactions and liabilities like hERG inhibition.

    • In vitro profiling: Screen your compound against a panel of receptors, ion channels, and enzymes. Several commercial services offer such profiling. For specific concerns like cardiotoxicity, a hERG patch-clamp assay is the gold standard.

    • Cell-based assays: Use a panel of cell lines to assess cytotoxicity and differentiate on-target from off-target effects.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol provides a method for assessing the cytotoxicity of a compound in a cell line of interest.

  • Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]

  • Materials:

    • 96-well flat-bottom tissue culture plates

    • Cells of interest

    • Complete culture medium

    • Piperazine derivative stock solution

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Prepare serial dilutions of the piperazine derivative in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Data Presentation

Table 1: Binding Affinities of N-(3-fluoro-4-(4-(aryl)piperazin-1-yl)-butyl)-aryl carboxamides for Dopamine D2 and D3 Receptors

CompoundD3R Ki (nM)D2R Ki (nM)D3R Selectivity (D2/D3)
8d 1.5>1000>667
8j 2.6>1000>385
13b 3933100.8
15b 393Not specifiedNot specified
19 3.125081

Data synthesized from literature to illustrate the impact of structural modifications on receptor selectivity.[2]

Table 2: Potency and Selectivity of Piperazine Amides as NaV1.7 Inhibitors

CompoundNaV1.7 IC50 (µM)NaV1.5 IC50 (µM)Selectivity (NaV1.5/NaV1.7)
13 0.10.33
14 0.2>10>50
16 0.15>10>67
27 0.2>10>50
28 0.3>10>33

This table summarizes the structure-activity relationship of piperazine amides, highlighting the improvement in selectivity over NaV1.5 with chemical modifications.[3]

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed q1 Is the compound stable and soluble? start->q1 sol_a1 Optimize formulation or use fresh stock q1->sol_a1 No q2 Is toxicity cell-type specific? q1->q2 Yes sol_a1->q1 sol_a2 Test on a panel of cell lines q2->sol_a2 Unsure q3 On-target vs. Off-target effect? q2->q3 Yes/No sol_a2->q3 sol_a3 Perform broad off-target screening q3->sol_a3 end Identify cause and mitigate sol_a3->end

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G cluster_protocol Experimental Workflow: MTT Assay step1 Seed cells in 96-well plate step2 Add serially diluted compound step1->step2 step3 Incubate for desired time step2->step3 step4 Add MTT solution step3->step4 step5 Incubate for 2-4 hours step4->step5 step6 Solubilize formazan crystals step5->step6 step7 Measure absorbance at 570 nm step6->step7 step8 Calculate IC50 step7->step8 G cluster_pathway Logical Relationship: Mitigating hERG Inhibition liability hERG Inhibition Risk cause1 High Lipophilicity (LogP) liability->cause1 cause2 Presence of Lipophilic Groups (-CF3, -Cl) liability->cause2 mitigation1 Reduce overall LogP cause1->mitigation1 mitigation2 Replace with Polar Groups (-OH, -NH2) cause2->mitigation2 outcome Reduced Cardiotoxicity Risk mitigation1->outcome mitigation2->outcome

References

"3-(Piperazin-1-yl)benzamide" assay interference problems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guides and FAQs are based on general principles of assay development and potential issues associated with the piperazine and benzamide chemical moieties. As of this writing, there is no specific literature detailing assay interference problems for 3-(Piperazin-1-yl)benzamide. This resource is intended to be a proactive guide for researchers.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is showing activity in my primary high-throughput screen. Could this be a false positive?

A1: Yes, it is possible. "Hits" from high-throughput screening can sometimes be false positives due to a variety of factors. Compounds containing privileged scaffolds like piperazine can sometimes exhibit pan-assay interference behavior (PAINS).[1][2][3][4] It is crucial to perform follow-up studies, including counter-screens and orthogonal assays, to confirm that the observed activity is specific to your target of interest.

Q2: What are the most likely mechanisms of assay interference for a compound like this compound?

A2: Based on its chemical structure, potential mechanisms for assay interference include:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[5][6][7][8] This is a common cause of false positives in biochemical assays.

  • Non-specific Binding: The piperazine moiety is present in many bioactive compounds and can contribute to binding to multiple targets, including off-target proteins or assay components.

  • Interference with Assay Technology: The compound could interfere with the detection method itself. For example, it might be autofluorescent or quench the signal in fluorescence-based assays.[9][10] In luciferase-based reporter assays, it could directly inhibit the luciferase enzyme.[11]

  • Cross-reactivity in Immunoassays: Piperazine derivatives have been known to cause false-positive results in certain immunoassays, such as urine drug screens for amphetamines.[12]

Q3: My compound shows high potency in a biochemical assay but is much weaker in a cell-based assay. What could be the reason?

A3: This is a common challenge in drug discovery. Several factors could explain this discrepancy:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Efflux by Transporters: The compound could be a substrate for efflux pumps (like P-glycoprotein) that actively remove it from the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

  • Plasma Protein Binding: In cell culture media containing serum, the compound can bind to proteins like albumin, reducing the free concentration available to interact with the target.[13]

Q4: Are there any known safety liabilities associated with the piperazine scaffold?

A4: Yes, the piperazine moiety is known to be a potential structural alert for inhibition of the hERG potassium channel.[13] hERG inhibition can lead to cardiotoxicity, so it is an important parameter to assess during drug development. The basicity of the piperazine nitrogen is often a key factor in hERG affinity.[13]

Troubleshooting Guides

Issue 1: Unexpected Activity in a Primary Screen

Symptom: this compound is identified as a "hit" in a high-throughput screen.

Troubleshooting Workflow:

G A Initial Hit Observed B Confirm Structure and Purity A->B C Dose-Response Curve Analysis B->C D Check for Aggregation C->D F Counterscreen for Assay Interference C->F E Orthogonal Assay Validation D->E No Aggregation H Potential Artifact D->H Aggregation Detected G Confirmed Hit E->G Activity Confirmed E->H Activity Not Confirmed F->E No Interference F->H Interference Detected

Caption: Workflow for initial hit validation.

Detailed Steps:

  • Confirm Compound Identity and Purity: Before investing significant resources, verify the chemical structure and purity of the compound sample using methods like LC-MS and NMR.

  • Generate a Dose-Response Curve: A well-behaved inhibitor should exhibit a sigmoidal dose-response curve with a Hill slope close to 1. Unusually steep Hill slopes can be an indicator of compound aggregation.[6]

  • Test for Compound Aggregation: Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency in the presence of the detergent is a strong indication of aggregation-based inhibition.[6][14]

  • Perform Counterscreens: Design experiments to rule out interference with the assay technology. For example, in a fluorescence-based assay, test for compound autofluorescence or quenching.[9][10]

  • Validate with an Orthogonal Assay: Confirm the activity in a secondary assay that uses a different detection method or principle but measures the same biological endpoint.[15][16]

Issue 2: Inconsistent Results in Biochemical Assays

Symptom: High variability in IC50 values or poor reproducibility between experiments.

Potential Causes & Solutions:

Potential CauseSuggested Troubleshooting Steps
Poor Solubility Prepare a high-concentration stock solution in 100% DMSO. Ensure the final DMSO concentration in the assay is low (<0.5%) and consistent. Visually inspect for precipitation. Determine the kinetic solubility in your assay buffer.[17]
Compound Aggregation Include a non-ionic detergent (e.g., 0.01-0.1% Triton X-100) in the assay buffer. A significant rightward shift in the IC50 value suggests aggregation.[14] Use dynamic light scattering (DLS) to directly detect aggregates.[6]
Time-Dependent Inhibition Pre-incubate the compound with the target protein for varying amounts of time before initiating the reaction. This can reveal slow-binding or covalent inhibitors.
Reagent Instability Ensure all assay reagents, especially enzymes and substrates, are fresh and have been stored correctly.
Issue 3: Discrepancy Between Biochemical and Cellular Activity

Symptom: Potent activity against a purified enzyme, but weak or no activity in a cell-based assay.

Troubleshooting Workflow:

G A High Biochemical Potency, Low Cellular Potency B Assess Cell Permeability (e.g., PAMPA) A->B C Test for Efflux Pump Substrate (e.g., with inhibitors) B->C Permeable F Modify Compound Structure B->F Not Permeable D Evaluate Metabolic Stability (e.g., microsome assay) C->D Not a Substrate C->F Is a Substrate E Measure Target Engagement in Cells (e.g., CETSA) D->E Stable D->F Unstable G Issue Identified E->G Target Engaged E->G No Engagement G cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR GPCR (e.g., Dopamine Receptor) G_Protein G-Protein GPCR->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Compound This compound Compound->GPCR Potential Off-Target Interaction

References

Technical Support Center: Optimizing 3-(Piperazin-1-yl)benzamide Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of 3-(Piperazin-1-yl)benzamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when working with this compound in assays?

A1: The most frequently encountered issues include poor aqueous solubility, compound precipitation in assay media, and determining the optimal concentration range for a specific experiment.[1][2] These challenges can lead to inconsistent and unreliable results. It is crucial to establish robust compound handling and concentration-response protocols.

Q2: How can I improve the solubility of this compound in my aqueous assay buffer?

A2: Poor aqueous solubility is a common characteristic of many benzamide and piperazine-containing compounds.[1][2] The recommended approach is to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[2][3] This stock solution is then serially diluted into the final aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is consistent across all wells and remains at a level that does not affect the assay's outcome, typically below 0.5%.[1][2] Adjusting the pH of the buffer can also improve solubility, as the piperazine moiety can be protonated at acidic pH, forming a more soluble salt.[2][4]

Q3: I am observing unexpected cytotoxicity in my cell-based assays, even at low concentrations. What could be the cause?

A3: Unexpected cytotoxicity can stem from several factors. The compound may be interacting with unintended cellular targets, a phenomenon known as off-target effects.[5] It is also possible that the chosen cell line is particularly sensitive to this class of compounds. To investigate this, consider testing the compound on a panel of different cell lines, including non-cancerous control cells, to assess if the toxicity is cell-type specific.[5] Additionally, ensure that the compound is fully dissolved, as precipitates can lead to high localized concentrations and subsequent toxicity.[5]

Q4: My compound is active in a biochemical assay but shows no activity in a cell-based assay. What could be the reason?

A4: A discrepancy between biochemical and cellular activity often points towards issues with cell permeability or drug efflux.[5] The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Assessing the compound's physicochemical properties, such as its lipophilicity (LogP) and polar surface area, can provide insights into its potential for cell permeability.[5] Alternatively, the compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.[5]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results

Potential Cause:

  • Compound Precipitation: The compound may be precipitating out of solution at the tested concentrations in the final assay buffer.

  • Inaccurate Pipetting: Errors in serial dilutions can lead to significant variability.

  • Compound Instability: The compound may not be stable in the assay medium over the duration of the experiment.

Solutions:

  • Solubility Check: Before conducting the full assay, perform a visual inspection of the compound diluted in the assay buffer at the highest intended concentration. Look for any signs of cloudiness or precipitation.

  • Solvent Concentration: Maintain a consistent and low final concentration of the co-solvent (e.g., DMSO) in all wells.[1]

  • Fresh Dilutions: Always prepare fresh serial dilutions of the compound for each experiment.

  • Stability Assessment: Evaluate the stability of the compound in the assay medium over the experimental time course using techniques like HPLC, if available.[5]

Issue 2: Steep Dose-Response Curve and High Potency

Potential Cause:

  • Compound Aggregation: The compound may be forming aggregates at higher concentrations, leading to non-specific inhibition of the target protein or assay components.[1]

Solutions:

  • Detergent Test: Re-run the assay with the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant rightward shift in the IC50 curve in the presence of the detergent is indicative of aggregation-based inhibition.[1]

  • Enzyme Concentration Test (for enzymatic assays): For a specific inhibitor, increasing the enzyme concentration should result in a corresponding increase in the IC50 value. This effect may be more pronounced for a non-specific aggregator.[1]

Data Presentation

The following tables provide representative data for various piperazine and benzamide derivatives from the literature. This data is intended to serve as a reference for the range of activities that may be observed with "this compound" and its analogs.

Table 1: Anti-proliferative Activity of Piperazine Derivatives

Compound/DerivativeCancer Cell LineCell TypeIC50 Value (µM)
Piperazine Derivative (PCC)SNU-475Human Liver Cancer6.98 ± 0.11
Piperazine Derivative (PCC)SNU-423Human Liver Cancer7.76 ± 0.45
Compound 3aA549Human Lung Cancer36.79
Compound 3bA549Human Lung Cancer149.70
Representative Compound 12AGSGastric Cancer2.90
Source: BenchChem Application Notes[3]

Table 2: Kinase Inhibitory Activity of Benzamide Derivatives

CompoundTarget KinaseIC50 (nM)
Compound 8vDDR123.8
Compound 8vDDR21740
Compound 8vBcr-Abl> 10,000
Compound 8vc-Kit> 10,000
Source: NIH National Center for Biotechnology Information[6]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a generalized method to assess the effect of this compound on cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116)[3]

  • Complete culture medium (e.g., DMEM with 10% FBS)[3]

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[3]

  • Dimethyl sulfoxide (DMSO)[3]

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Microplate reader[3]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., serial dilutions from 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.5% DMSO).[3]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[3][7]

  • Formazan Solubilization: Discard the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis prep_stock Prepare High-Concentration Stock Solution in DMSO prep_dilutions Perform Serial Dilutions in Culture Medium prep_stock->prep_dilutions treat_cells Treat Cells with Compound (and Vehicle Control) prep_dilutions->treat_cells prep_cells Seed Cells in 96-well Plate prep_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_reagent Add Assay Reagent (e.g., MTT) incubate_cells->add_reagent incubate_reagent Incubate for Reagent Reaction add_reagent->incubate_reagent read_plate Read Plate on Microplate Reader incubate_reagent->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: A typical experimental workflow for a cell-based viability assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., FLT3, ROR1) src SRC receptor->src Activates pi3k PI3K receptor->pi3k Activates p38 p38 receptor->p38 Inhibits compound This compound (Inhibitor) compound->receptor Inhibits src->pi3k akt AKT pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation Promotes apoptosis Apoptosis p38->apoptosis Promotes

References

"3-(Piperazin-1-yl)benzamide" stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Piperazin-1-yl)benzamide in cell culture media. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my cell culture experiments?

A1: The stability of this compound in cell culture media can be influenced by several factors. These include chemical, physical, and biological elements within your experimental setup. Key factors are:

  • pH of the media: Benzamide and piperazine moieties can be susceptible to hydrolysis at non-physiological pH.

  • Temperature: Elevated temperatures, such as the standard 37°C for cell culture, can accelerate degradation reactions.[1][2][3]

  • Light Exposure: Some small molecules are light-sensitive and can undergo photodegradation.[1][2][3]

  • Oxidation: The piperazine ring can be susceptible to oxidation, which can be catalyzed by components in the media or by cellular metabolic processes.[4]

  • Enzymatic Degradation: Cells can metabolize the compound, and enzymes present in serum supplements (like FBS) may also contribute to its degradation.[2][3]

Q2: I am observing a decrease in the expected activity of this compound over the course of my multi-day experiment. Could this be a stability issue?

A2: Yes, a gradual loss of activity is a common indicator of compound instability in cell culture media. If the compound degrades over time, its effective concentration decreases, leading to a reduced biological effect. It is recommended to perform a stability study to determine the half-life of this compound under your specific experimental conditions.

Q3: How can I determine the stability of this compound in my specific cell culture medium?

A3: You can assess the stability by incubating the compound in your cell culture medium (with and without cells) under your experimental conditions (e.g., 37°C, 5% CO₂). Samples of the medium should be collected at various time points (e.g., 0, 2, 8, 24, 48, 72 hours) and analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining concentration of the parent compound.[5]

Q4: Are there any known degradation products of this compound that I should be aware of?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation can occur at two primary sites:

  • Hydrolysis of the benzamide bond: This would lead to the formation of 3-(piperazin-1-yl)benzoic acid and ammonia.

  • Oxidation or N-dealkylation of the piperazine ring: This can result in various oxidized piperazine derivatives or ring-opened products. For instance, studies on piperazine itself have identified degradation products like ethylenediamine, 2-oxopiperazine, and formylpiperazine.[4][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results between batches. Compound degradation during storage or after reconstitution.Store the compound as recommended by the supplier (e.g., sealed, dry, at room temperature). Prepare fresh stock solutions for each experiment. Perform a stability check on your stock solution.
Complete loss of compound activity. Rapid degradation in cell culture media.Assess stability at 37°C. Consider replenishing the compound with fresh media at regular intervals (e.g., every 24 hours) during long-term experiments.
Unexpected cellular toxicity. Formation of a toxic degradation product.Analyze the cell culture media using LC-MS to identify potential degradation products. Test the toxicity of any identified major degradants.
Precipitation of the compound in the media. Poor solubility of the compound at the working concentration.Visually inspect the media for any precipitate after adding the compound. Determine the solubility of the compound in your specific cell culture medium before starting the experiment.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • Analytical instruments (HPLC or LC-MS)

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the cell culture medium with this compound to the final working concentration.

  • Aliquot the medium into sterile microcentrifuge tubes for each time point.

  • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.

  • Once all time points are collected, thaw the samples and prepare them for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.

  • Analyze the supernatant by HPLC or LC-MS to quantify the concentration of the remaining this compound.

  • Plot the concentration of the compound versus time to determine its stability profile and calculate its half-life.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound under different conditions to illustrate how results could be summarized.

Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time (hours)Concentration (µM)% Remaining
010.0100%
29.898%
89.191%
247.575%
485.252%
723.131%

Table 2: Effect of Serum on the Stability of this compound (10 µM) in DMEM at 37°C after 48 hours

Condition% Remaining
DMEM (serum-free)85%
DMEM + 10% FBS52%

Visualizations

Below are diagrams illustrating a typical experimental workflow for stability assessment and a hypothetical signaling pathway that could be affected by a benzamide derivative, based on literature for similar compounds.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution spike Spike into Media stock->spike aliquot Aliquot for Time Points spike->aliquot incubate Incubate at 37°C aliquot->incubate sample Collect Samples incubate->sample At t=0, 2, 8, 24, 48, 72h analyze Analyze by LC-MS/HPLC sample->analyze data Data Interpretation analyze->data

Caption: Workflow for assessing compound stability in cell culture media.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., ROR1) src Src Pathway receptor->src p38 p38 Pathway receptor->p38 proliferation Cell Proliferation & Survival src->proliferation apoptosis Apoptosis p38->apoptosis compound This compound (Hypothetical Inhibitor) compound->receptor Inhibits

Caption: Hypothetical ROR1 signaling pathway inhibited by a benzamide derivative.[7]

References

Technical Support Center: Investigating Unexpected Cytotoxicity of 3-(Piperazin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter unexpected cytotoxicity during experiments with 3-(Piperazin-1-yl)benzamide and related compounds. The piperazine-benzamide scaffold is known to be biologically active, with derivatives designed to induce apoptosis and cell cycle arrest in cancer cells, highlighting the potential for cytotoxic effects.[1][2] This guide offers a structured approach to diagnose the root cause of cell death, distinguishing between compound-specific effects, experimental artifacts, and underlying cell culture issues.

Frequently Asked Questions (FAQs)

Q1: My experiment with this compound shows significant, unexpected cytotoxicity. Where should I begin my investigation?

When facing unexpected cytotoxicity, a systematic investigation is crucial. The problem can typically be traced to one of three areas: the compound itself, the health and integrity of your cell culture system, or the assay used for measurement. A logical first step is to triage the problem as outlined in the workflow below.

Start Unexpected Cytotoxicity Observed Compound Compound-Related Issues (Purity, Stability, Vehicle) Start->Compound Culture Cell Culture Issues (Contamination, Reagents, Stress) Start->Culture Assay Assay-Related Artifacts (Interference, False Positives) Start->Assay

Caption: Initial triage for diagnosing unexpected cytotoxicity.

Q2: How do I confirm the observed cell death is caused by this compound and not an experimental artifact?

It's essential to rule out artifacts from your experimental conditions. The most common source of non-compound-related toxicity is the solvent used to dissolve the compound, typically DMSO.[3]

Recommended Actions:

  • Run Proper Controls : Always include two key controls in your experiment:

    • Untreated Control : Cells cultured in media only, without any solvent or compound.

    • Vehicle-Only Control : Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in your experiment.[3]

  • Perform a Vehicle Dose-Response : If you observe significant cell death in the vehicle-only control compared to the untreated control, the solvent concentration is likely too high for your cells.[3] It is strongly recommended to perform a vehicle dose-response curve to determine the maximum non-toxic concentration for your specific cell line before proceeding.[3]

  • Verify Compound Integrity : Confirm the purity and identity of your this compound stock. Impurities or degradation products can exhibit their own toxicity.

SolventGeneral Safe Concentration (v/v)Notes
DMSO ≤ 0.5%Some robust cell lines may tolerate up to 1%, but many, including sensitive lines, show toxicity above 0.5%.[3] Primary cells are often more sensitive.[3]
Ethanol < 0.5%Higher concentrations can inhibit cell growth.[3]
Acetone < 0.5%Generally shows low toxicity at concentrations up to 1%.[3]

Note: The concentrations listed are general guidelines. Always determine the specific tolerance for your cell line.[3]

Q3: My vehicle-treated control cells are dying. What are the most common causes?

When control cells show poor health, the issue is systemic to the culture environment, not the test compound. This requires a thorough evaluation of your culture conditions. The most frequent culprits are contamination, poor quality reagents, or environmental stressors.[3][4]

Start Vehicle Control Cells Are Dying Contamination Check for Contamination Start->Contamination Reagents Evaluate Reagents (Media, Serum) Contamination->Reagents [No Visual Contaminants] Myco Test for Mycoplasma (PCR/Staining) Contamination->Myco [Suspicion High] Incubator Verify Incubator (CO2, Temp, Humidity) Reagents->Incubator [Reagents OK] NewReagents Test New Lots of Media/Serum Reagents->NewReagents [New Lot Used] Aseptic Review Aseptic Technique Incubator->Aseptic [Incubator OK] Calibrate Calibrate Incubator Incubator->Calibrate [Readings Off]

Caption: Troubleshooting workflow for unexpected toxicity in vehicle controls.

Key areas to investigate:

  • Microbial Contamination : Check for bacteria, yeast, or fungi, which often cause visible cloudiness or pH changes in the media.[4]

  • Mycoplasma Contamination : This insidious contamination is not visible by microscope and can reduce cell proliferation and viability without other obvious signs.[4] Routine testing via PCR or staining is critical.[4]

  • Reagent Quality : Batch-to-batch variability in serum is a major source of experimental irreproducibility.[3] A new lot may lack essential growth factors or contain toxic components.[3] Always test new serum lots before use in critical experiments.[3]

  • Environmental Stress : Incorrect temperature, CO2, or humidity levels in your incubator can cause significant cellular stress and death.[4]

Q4: Could my cytotoxicity assay be giving a false-positive result?

Yes, this is a significant concern, especially in high-throughput screening.[5][6] Your compound may interfere with the assay chemistry, leading to a reading that suggests cytotoxicity when none has occurred. It is highly recommended to use a second, orthogonal assay to confirm results.[7]

Common Assay Interferences:

  • MTT/XTT/MTS Assays : Colored compounds can interfere with absorbance readings.[3] Furthermore, some compounds can chemically reduce the tetrazolium salt (e.g., MTT) to formazan, creating a false signal of high metabolic activity or, conversely, interfere with the cellular reduction process.[3][8]

  • Fluorescence Assays (e.g., Resazurin, Calcein-AM) : Test compounds may be autofluorescent, leading to a high background signal that masks the true result.[3]

  • Luminescence Assays (e.g., ATP-based) : Some compounds can inhibit or stabilize the luciferase enzyme used in the assay, leading to artificially low or high readings.

How to Check for Interference:

  • No-Cell Control : Always run a control well containing your compound at its highest concentration in media, but without any cells.[3] Any signal generated in this well is due to direct compound interference.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for common cytotoxicity assays to help you confirm your findings and troubleshoot further.

Summary of Common Cytotoxicity Assays
Assay TypePrincipleReadoutPotential for Interference
MTT / MTS Mitochondrial dehydrogenases in viable cells convert a tetrazolium salt into a colored formazan product.[9][10]Colorimetric (Absorbance)Compound color, direct reduction of salt, altered mitochondrial activity.[3][8]
LDH Release Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon cell lysis (membrane damage).[9][11]Colorimetric or LuminescentCompounds that interfere with the enzyme-coupled reactions.
ATP-Based Quantifies ATP, an indicator of metabolically active cells. Cell lysis is required to release ATP.[9]LuminescentCompounds that inhibit/stabilize luciferase or alter cellular ATP levels independent of viability.
Live/Dead Staining Uses fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).[12]Fluorometric (Microscopy or Plate Reader)Compound autofluorescence, quenching effects.
Protocol 1: MTT Cell Viability Assay

This protocol measures cell viability based on mitochondrial metabolic activity.[10]

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight (or until fully attached and in log-phase growth).

  • Compound Treatment : Prepare serial dilutions of this compound. Remove the old media from the cells and add the compound dilutions. Include untreated and vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition : Prepare a 5 mg/mL stock of MTT in sterile PBS. Dilute this stock 1:10 in fresh, serum-free media. Remove the compound-containing media from the wells and add 100 µL of the diluted MTT solution to each well.

  • Incubation : Incubate the plate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization : Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on a plate shaker.

  • Readout : Measure the absorbance at 570 nm using a microplate reader.[13]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying the release of LDH from cells with damaged membranes.[11]

  • Cell Seeding and Treatment : Follow steps 1 and 2 from the MTT protocol. It is critical to also prepare two additional controls: a "spontaneous release" control (untreated cells) and a "maximum release" control (untreated cells lysed with a detergent provided in the assay kit).

  • Sample Collection : After the incubation period, carefully transfer a portion (e.g., 50 µL) of the cell culture supernatant from each well to a new, clear 96-well plate.

  • LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's protocol. Add the reaction mixture to each well containing the supernatant.

  • Incubation : Incubate the plate at room temperature for the time specified by the manufacturer (typically 30 minutes), protected from light.

  • Stop Reaction : Add the stop solution provided in the kit to each well.

  • Readout : Measure the absorbance at the recommended wavelength (e.g., 490 nm) within the specified timeframe.

  • Calculation : Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.

Protocol 3: Differentiating Modes of Cell Death

If cytotoxicity is confirmed, determining the mechanism (e.g., apoptosis vs. necrosis) can provide valuable insight.

Compound Cytotoxic Event (e.g., this compound) Apoptosis Apoptosis (Programmed Cell Death) - Membrane Blebbing - Caspase Activation - Cell Shrinkage Compound->Apoptosis Necrosis Necrosis (Uncontrolled Lysis) - Membrane Rupture - Inflammation - Cell Swelling Compound->Necrosis Cytostasis Cytostasis (Inhibition of Proliferation) - Cell Cycle Arrest Compound->Cytostasis

Caption: Potential cellular outcomes following a cytotoxic event.

Assays such as Annexin V/PI staining, caspase activity assays, or TUNEL assays can be used to distinguish between apoptosis and necrosis.[9] This information is critical for understanding the mechanism of action of this compound.

References

Technical Support Center: 3-(Piperazin-1-yl)benzamide and Related Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and troubleshooting guides for "3-(Piperazin-1-yl)benzamide" are limited in publicly available resources. The following information is compiled from technical guides for structurally related piperazine compounds and general best practices in chemical and biological research. This guide is intended to provide researchers, scientists, and drug development professionals with a framework for troubleshooting inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a piperazine derivative resulted in a low yield. What are the common causes and solutions?

A1: Low yields in the synthesis of piperazine derivatives can arise from several factors:

  • Incomplete Reactions: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the temperature or extending the reaction time.[1]

  • Side Reactions: The formation of byproducts is a common issue. For instance, in reactions involving piperazine, double substitution can occur. To minimize this, carefully control the stoichiometry of reactants, and consider a slower addition rate of piperazine at a controlled temperature.[1]

  • Product Loss During Work-up: Significant amounts of the product can be lost during extraction, filtration, or crystallization steps. Optimizing the work-up procedure, such as adjusting the pH during extraction and carefully selecting the solvent system for crystallization, can improve recovery.[1]

Q2: I am observing poor purity in my synthesized this compound. How can I improve it?

A2: Poor purity is often due to the presence of unreacted starting materials or byproducts.[1] To address this:

  • Ensure Complete Reaction: As mentioned above, monitor the reaction to ensure all starting materials are consumed.

  • Optimize Purification: Recrystallization from a suitable solvent system is a common and effective purification method. If impurities persist, column chromatography may be necessary. For larger scale purification, a multi-step approach involving both crystallization and chromatography might be required.[1]

Q3: My this compound compound shows low or no activity in my biological assay. What are the potential reasons?

A3: Low bioactivity can be due to issues with the compound itself, its physicochemical properties, or the experimental setup.[2] A systematic troubleshooting approach is recommended:

  • Confirm Compound Identity and Purity: It is critical to verify that the synthesized compound has the correct chemical structure and is of high purity (>95% is generally recommended for biological assays). Use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and HPLC to determine purity.[2]

  • Assess Solubility: Poor aqueous solubility is a common issue with piperazine compounds. If the compound precipitates in the assay medium, its effective concentration will be lower than expected.[2]

  • Evaluate Compound Stability: The compound may be unstable under the assay conditions (e.g., in aqueous buffer, at 37°C, or in the presence of light). Perform stability studies to assess this.

  • Review Assay Conditions: The issue may lie with the assay itself. Ensure that the target is expressed and active in your cellular model and that the assay is sensitive enough to detect the expected activity.

Q4: How can I improve the solubility of my piperazine compound for in vitro assays?

A4: Improving solubility is often a critical step for obtaining reliable biological data.

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.[3] However, the final concentration of DMSO in the assay should typically be kept below 0.5-1% to avoid solvent-induced cytotoxicity.[3] Other co-solvents like ethanol or dimethylformamide (DMF) can also be considered.[3]

  • pH Adjustment: The piperazine moiety is basic and will be protonated at acidic pH, which can increase aqueous solubility.[3] Depending on the compound's pKa, adjusting the pH of the buffer may improve solubility.

  • Use of Solubilizing Excipients: Cyclodextrins can be used to enhance the solubility of poorly soluble compounds.[3]

Troubleshooting Guides

Guide 1: Low Synthetic Yield
Possible Cause Troubleshooting Steps
Incomplete ReactionMonitor reaction progress via TLC or HPLC. Consider increasing reaction temperature or time. Ensure high purity of starting materials.[1]
Side Reactions (e.g., double substitution)Carefully control the stoichiometry of reactants. A slower addition of piperazine at a controlled temperature can improve selectivity.[1]
Product Loss During Work-upOptimize the work-up procedure, including pH for extraction and solvent selection for crystallization.[1]
Guide 2: Inconsistent Biological Activity
Possible Cause Troubleshooting Steps
Poor Compound SolubilityVisually inspect for precipitation. Determine aqueous solubility. Use co-solvents (e.g., DMSO) at non-toxic concentrations.[2][3]
Compound InstabilityAssess stability in assay buffer and under experimental conditions (temperature, light).
Incorrect Compound Identity or PurityVerify chemical structure with NMR and HRMS. Confirm purity (>95%) with HPLC.[2]
Assay-related IssuesInclude positive and negative controls. Verify target expression and activity. Ensure appropriate cell seeding density.[4]
Solvent ToxicityInclude a vehicle control (e.g., cells treated with the same concentration of DMSO as the highest dose of the compound).[4]
Cell Culture ContaminationRegularly check for microbial contamination (e.g., bacteria, fungi, mycoplasma).[4][5]

Data Presentation

Table 1: Physicochemical Properties of a Representative Piperazine Derivative

Note: These are predicted values for a related compound, 3-piperazin-1-yl-1H-pyridazin-6-one, and should be used as a general guide. Experimental determination is recommended.[3]

PropertyPredicted ValueImplication for Solubility
pKa (most basic)7.5 - 8.5The piperazine moiety is basic and will be protonated at acidic pH, which can increase aqueous solubility.[3]
pKa (most acidic)9.5 - 10.5The pyridazinone ring has a weakly acidic proton.[3]
logP0.5 - 1.5Indicates moderate lipophilicity, suggesting the compound is likely to be sparingly soluble in water.[3]

Table 2: Example of Anti-proliferative Activity Data for Piperazinyl-Pyridazinone Derivatives against AGS Cells

Note: This data is for related pyridazinone derivatives and illustrates the type of data that would be generated.[6]

Compound IDR (Substitution on Phenylpiperazine)R' (Substitution on Hydrazido Chain)Concentration (µM)Cell Viability (%) ± SD (48h)
8H4-Cl5075.4 ± 3.2
12H4-F5078.1 ± 2.8
174-Cl3-OCH₃5055.2 ± 4.1
184-Cl4-OCH₃5058.7 ± 3.5

Experimental Protocols

Protocol 1: General Synthesis of a this compound Derivative

This is a generalized protocol based on common synthetic routes for related compounds and should be optimized for the specific target molecule.

Materials:

  • 3-Chlorobenzamide

  • Piperazine

  • A suitable solvent (e.g., ethanol, isopropanol)

  • A base (e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-chlorobenzamide in the chosen solvent.

  • Add piperazine (typically a slight excess) and the base to the solution.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Kinetic Solubility Assay

This protocol provides a general method to assess the aqueous solubility of a compound.[3]

Materials:

  • Test compound (e.g., this compound)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Plate reader (for turbidity or UV-Vis absorbance)

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This results in a final concentration of 100 µM with 1% DMSO.

  • Perform serial dilutions across the plate.

  • Incubate the plate at room temperature on a plate shaker for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is an indication of the compound's kinetic solubility limit.

Protocol 3: Cell Viability (MTT) Assay

This protocol is a common method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Prepare serial dilutions of the test compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic to the cells.

  • Remove the medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value.

Visualizations

Synthesis_Workflow start Starting Materials (e.g., 3-Chlorobenzamide, Piperazine) reaction Reaction (Solvent, Base, Heat) start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction, Washing) monitoring->workup Complete purification Purification (Crystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Final Product characterization->final_product

Caption: A general workflow for the synthesis and purification of a piperazine derivative.

Low_Bioactivity_Troubleshooting start Low or No Bioactivity Observed check_purity Check Compound Purity & Identity (>95% by HPLC, NMR/MS) start->check_purity check_solubility Assess Compound Solubility in Assay Medium check_purity->check_solubility Pure & Correct impure Impure or Incorrect Compound: Re-synthesize or Re-purify check_purity->impure Impure/Incorrect check_stability Evaluate Compound Stability under Assay Conditions check_solubility->check_stability Soluble insoluble Insoluble Compound: Use Co-solvent, Adjust pH check_solubility->insoluble Insoluble review_assay Review Assay Design (Controls, Target Expression) check_stability->review_assay Stable unstable Unstable Compound: Modify Assay Conditions check_stability->unstable Unstable assay_issue Assay Issue: Optimize Assay Parameters review_assay->assay_issue Issue Found success Problem Identified review_assay->success No Obvious Issue impure->success insoluble->success unstable->success assay_issue->success

Caption: A troubleshooting decision tree for low bioactivity in in vitro assays.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Piperazine Derivative (e.g., this compound) inhibitor->pi3k

Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) that could be targeted by a piperazine derivative.

References

Technical Support Center: Synthesis of 3-(Piperazin-1-yl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(piperazin-1-yl)benzamide analogs. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Category 1: Amide Coupling Reactions

Q1: My amide coupling reaction between the carboxylic acid and piperazine moiety is showing low yield or has failed completely. What are the common causes and how can I fix it?

A1: Low yields in amide coupling are a frequent issue. Consider the following troubleshooting steps:

  • Choice of Coupling Reagent: The efficiency of the reaction is highly dependent on the coupling reagent. For complex or sterically hindered substrates, standard carbodiimides like EDC might be insufficient. Consider using more potent uronium/aminium or phosphonium salt reagents like HATU, HBTU, or PyBOP, which are known for high efficiency and fast reaction times.[1]

  • Reaction Conditions: Ensure your reaction is performed under anhydrous (water-free) conditions, as water can hydrolyze activated intermediates and consume reagents. The reaction temperature and time may also need optimization. While most couplings run at room temperature, gentle heating may be required for less reactive partners.

  • Base and Stoichiometry: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is crucial to neutralize acids formed during the reaction without competing with the piperazine nucleophile. Ensure you are using the correct stoichiometry; typically, a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent relative to the carboxylic acid is recommended.

  • Purity of Reactants: Impurities in your starting materials, especially the piperazine, can interfere with the reaction.[2] Ensure all reactants are pure and dry before use.

Q2: I'm observing significant side product formation, such as racemization or double acylation on the piperazine. How can I minimize these side reactions?

A2: Side product formation can complicate purification and reduce yields.

  • Minimizing Racemization: If your carboxylic acid has a chiral center, racemization can be a concern, particularly with carbodiimide reagents like EDC.[1] To suppress this, use additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma. Alternatively, switching to phosphonium (PyBOP) or uronium (HATU, COMU) reagents, which have a lower risk of racemization, is highly effective.[1]

  • Preventing Double Acylation: If you are using unprotected piperazine, double acylation (acylation on both nitrogen atoms) can occur.[2] To ensure mono-acylation, use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group can be removed in a subsequent step. Using a slight excess of the piperazine can also help favor the mono-substituted product.[2]

Category 2: N-Boc Protecting Group Manipulation

Q3: My N-Boc deprotection step is incomplete or sluggish. How can I drive the reaction to completion?

A3: Incomplete N-Boc deprotection is a common hurdle.[3] Here are several strategies:

  • Increase Acid Concentration/Equivalents: The removal of the Boc group is acid-catalyzed. Using a higher concentration of acid or increasing the number of equivalents can accelerate the reaction. Common and effective reagents include 4M HCl in dioxane or a solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[3][4]

  • Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, simply extend the reaction time until it is fully consumed.[3]

  • Choice of Acid and Solvent: While TFA in DCM is highly effective, some substrates may respond better to HCl in an organic solvent like dioxane or methanol.[3] The choice can depend on the solubility of your substrate and the stability of other functional groups.

Q4: I am observing degradation of other acid-sensitive functional groups (e.g., esters, acetals) during N-Boc deprotection. Are there milder conditions I can use?

A4: Yes, protecting acid-labile groups is critical.

  • Lower the Temperature: Running the deprotection at 0 °C instead of room temperature can often provide the selectivity needed to remove the Boc group while leaving other, less sensitive groups intact.[5]

  • Milder Acidic Reagents: For highly sensitive substrates, you can try milder acidic conditions. Aqueous phosphoric acid has been reported as a mild and effective deprotection reagent for some compounds.[6]

  • Non-Acidic Methods: In cases of extreme acid sensitivity, non-acidic methods can be explored, although they are less common. Thermal deprotection in a suitable high-boiling solvent is one such alternative, though it may require high temperatures.[7]

Category 3: Product Purification

Q5: My final this compound analog is difficult to purify by standard column chromatography. What are some alternative purification strategies?

A5: Piperazine-containing compounds can be challenging to purify due to their basic nature, which can cause streaking on silica gel columns.

  • Modified Column Chromatography: Add a small amount of a basic modifier like triethylamine (~1-2%) or ammonium hydroxide to your eluent system. This will neutralize the acidic sites on the silica gel, leading to better peak shapes and improved separation.

  • Crystallization/Salt Formation: If your compound is a solid, recrystallization from a suitable solvent system is an excellent method for purification. Alternatively, you can form a salt (e.g., hydrochloride or diacetate) by treating your compound with the corresponding acid.[8] These salts are often highly crystalline and can be easily purified by filtration and washing, after which the free base can be regenerated if needed.[3][8]

  • Aqueous Work-up Optimization: During the work-up, ensure the pH of the aqueous layer is sufficiently basic (pH > 8) before extraction to ensure your product is in its free base form, maximizing its solubility in the organic solvent.[3]

Quantitative Data Summary

The selection of reagents is critical for a successful synthesis. The tables below summarize key quantitative data for common amide coupling and deprotection reagents to aid in your decision-making.

Table 1: Comparison of Common Amide Coupling Reagents

Reagent ClassReagent ExampleRelative EfficiencyProsCons
Uronium Salts HATUVery HighFast reactions, high yields, low racemization risk.[1]Higher cost compared to carbodiimides.[1]
HBTUHighVery efficient, especially with HOBt addition.[1]Less reactive than HATU.[1]
Phosphonium Salts PyBOPHighHigh efficiency, low racemization risk, non-carcinogenic byproducts.[1]Can be less reactive than modern uronium salts.
Carbodiimides EDCModerate-HighCost-effective and widely used.[1]Higher risk of racemization without additives (HOBt, Oxyma), slower reactions.[1]

Table 2: Comparison of Common N-Boc Deprotection Reagents

Reagent SystemTypical ConditionsReaction TimeProsCons
TFA / DCM 20-50% TFA in DCM, 0 °C to RT1-4 hoursHighly effective, volatile reagents are easily removed.[3]Harsh conditions, may cleave other acid-sensitive groups.[3]
HCl / Dioxane 4M HCl in Dioxane, RT1-3 hoursVery effective, often precipitates the product as a clean hydrochloride salt.[3][5]Dioxane is a less desirable solvent; HCl is corrosive.
Aqueous H₃PO₄ 85% H₃PO₄ in THF/H₂OVariableMilder conditions, suitable for some acid-sensitive substrates.[6]May be slower and less universally applicable.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrates.

Protocol 1: General Amide Coupling using HATU

Objective: To form an amide bond between a carboxylic acid and N-Boc-piperazine.

Materials:

  • Carboxylic acid (e.g., 3-nitrobenzoic acid) (1.0 equiv)

  • N-Boc-piperazine (1.1 equiv)

  • HATU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents.

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add N-Boc-piperazine (1.1 equiv) and DIPEA (2.5 equiv) to the solution and stir for 5 minutes.

  • In a single portion, add HATU (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Objective: To remove the Boc protecting group from the piperazine nitrogen.

Materials:

  • N-Boc protected piperazine derivative (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected compound (1.0 equiv) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equiv, often as a 20-50% solution in DCM) to the stirred solution.[3]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[3]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Dissolve the residue in water and carefully basify with saturated NaHCO₃ solution until the pH is > 8.

  • Extract the aqueous layer multiple times with DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Visualizations

Diagram 1: Synthetic Workflow

G A 3-Substituted Benzoic Acid (Starting Material) C Amide Coupling (e.g., HATU, DIPEA, DMF) A->C B N-Boc-Piperazine B->C D N-Boc Protected Intermediate C->D E Acidic Deprotection (e.g., TFA/DCM or HCl/Dioxane) D->E F Crude Product E->F G Purification (Chromatography / Crystallization) F->G H Final Analog: This compound Derivative G->H

Caption: General experimental workflow for the synthesis of this compound analogs.

Diagram 2: Troubleshooting Logic for Low-Yield Amide Coupling

G start Problem: Low Amide Coupling Yield q1 Are reactants pure and anhydrous? start->q1 a1_yes Re-purify/dry starting materials and solvent. q1->a1_yes No q2 Is the coupling reagent strong enough? q1->q2 Yes end Yield Improved a1_yes->end a2_yes Switch to a stronger reagent (e.g., EDC -> HATU). q2->a2_yes No q3 Are reaction conditions (time, temp, stoichiometry) optimized? q2->q3 Yes a2_yes->end a3_yes Increase reaction time/temp. Adjust stoichiometry. q3->a3_yes No q3->end Yes a3_yes->end

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

Diagram 3: Exemplary Biological Signaling Pathway

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation inhibitor This compound Analog (Kinase Inhibitor) inhibitor->pi3k Inhibits

Caption: Example of a kinase signaling pathway (PI3K/Akt/mTOR) that can be targeted by bioactive small molecules.

References

Validation & Comparative

The Structure-Activity Relationship of 3-(Piperazin-1-yl)benzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperazin-1-yl)benzamide scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, with a focus on their anti-glioblastoma and antipsychotic properties. Experimental data is presented in structured tables for clear comparison, and detailed methodologies for key experiments are provided.

Anti-Glioblastoma Activity

Recent studies have identified novel piperazine-based benzamide derivatives as potent agents against glioblastoma, an aggressive form of brain cancer. The SAR studies have revealed key structural features that contribute to their cytotoxic effects.

Structure-Activity Relationship of Anti-Glioblastoma Agents

A series of novel piperazine-based benzamide derivatives were synthesized and evaluated for their in vitro cytotoxic activity against glioblastoma cell lines C6, U87-MG, and U251. The core scaffold consists of a benzamide moiety linked to a piperazine ring, which is further substituted. The key modifications and their impact on activity are summarized below.

CompoundR Group on PiperazineIC50 (μM) vs. C6IC50 (μM) vs. U87-MGIC50 (μM) vs. U251
L19 4-(trifluoromethyl)phenyl0.15 0.29 1.25
L1Phenyl1.892.566.43
L54-chlorophenyl0.540.883.12
L104-methylphenyl1.231.985.87
L183,4-dichlorophenyl0.320.512.11

Data sourced from a study on novel piperazine-based benzamide derivatives as potential anti-glioblastoma agents.[1]

Key Findings:

  • Substitution on the Phenyl Ring: The presence of electron-withdrawing groups on the terminal phenyl ring of the piperazine moiety generally enhances cytotoxic activity. The trifluoromethyl group in compound L19 resulted in the most potent activity against all three glioblastoma cell lines.[1]

  • Halogen Substitution: Substitution with chlorine atoms at the 4-position (L5) and 3,4-positions (L18) of the phenyl ring also led to a significant increase in potency compared to the unsubstituted analog (L1).[1]

  • Electron-Donating Groups: The presence of an electron-donating methyl group (L10) decreased the cytotoxic activity.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Glioblastoma cells (C6, U87-MG, U251) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Signaling Pathway

The mechanism of action for the most potent compound, L19, was found to involve the regulation of cell cycle-related proteins and influencing the p16INK4a-CDK4/6-pRb pathway.[1]

G L19 Compound L19 p16 p16INK4a L19->p16 Upregulates Apoptosis Apoptosis L19->Apoptosis Induces CDK4_6 CDK4/6 p16->CDK4_6 Inhibits pRb pRb CDK4_6->pRb Phosphorylates E2F E2F pRb->E2F Releases CellCycle Cell Cycle Progression E2F->CellCycle Promotes CellCycle->Apoptosis

Caption: Proposed mechanism of action of Compound L19 in glioblastoma cells.

Antipsychotic Activity

Derivatives of piperazine have also been investigated for their potential as multi-target antipsychotics, exhibiting affinity for dopamine D2, and serotonin 5-HT1A and 5-HT2A receptors.[2]

Structure-Activity Relationship of Multi-Target Antipsychotics

A series of amide-piperidine (piperazine) derivatives were synthesized and evaluated for their binding affinities to key receptors implicated in psychosis.

CompoundR1R2D2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)
11 H4-fluorophenyl1.2 3.5 5.1
10Cl4-fluorophenyl2.56.810.2
12OCH34-fluorophenyl4.112.315.7
15H2-methoxyphenyl8.925.130.5

Data adapted from a study on piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics.[2]

Key Findings:

  • Substitution on the Benzamide Ring: The nature of the substituent on the benzamide ring significantly influences receptor affinity. An unsubstituted benzamide (Compound 11 ) demonstrated the highest affinity for D2, 5-HT1A, and 5-HT2A receptors.[2]

  • Electron-Withdrawing vs. Donating Groups: Introduction of a chlorine atom (Compound 10) or a methoxy group (Compound 12) on the benzamide ring led to a decrease in binding affinity across all tested receptors compared to the unsubstituted analog.[2]

  • Substitution on the Phenylpiperazine Moiety: Altering the substitution pattern on the terminal phenyl ring also impacts activity. A 4-fluorophenyl group (Compound 11 ) was found to be optimal, while a 2-methoxyphenyl group (Compound 15) resulted in a notable decrease in affinity.[2]

Experimental Protocols

Receptor Binding Assays

  • Membrane Preparation: Cell membranes expressing the target receptors (D2, 5-HT1A, 5-HT2A) were prepared from CHO or HEK293 cells.

  • Radioligand Binding: The binding assays were performed in a final volume of 200 μL containing cell membranes, a specific radioligand (e.g., [³H]spiperone for D2), and various concentrations of the test compounds.

  • Incubation: The mixture was incubated at a specific temperature for a defined period to reach equilibrium.

  • Filtration and Washing: The incubation was terminated by rapid filtration through glass fiber filters, followed by washing with a cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The Ki values were calculated using the Cheng-Prusoff equation.

Experimental Workflow

The general workflow for the synthesis and evaluation of these multi-target antipsychotic candidates is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation A Starting Materials B Chemical Synthesis A->B C Purification & Characterization B->C D In Vitro Receptor Binding Assays C->D E In Vivo Behavioral Models D->E

Caption: General workflow for the development of novel antipsychotic agents.

References

A Strategic Guide to Validating the Molecular Target of 3-(Piperazin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific molecular target of the compound 3-(Piperazin-1-yl)benzamide is not well-established in publicly available scientific literature. This guide provides a comprehensive framework for the identification and validation of its biological target, a critical step in the drug discovery and development process. We will objectively compare various experimental approaches, present supporting methodologies, and draw lessons from analogous compounds to illuminate a path forward for researchers.

The piperazine benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system. For instance, arylpiperazine derivatives have shown affinity for serotonin and dopamine receptors.[1][2] Additionally, some piperazine benzamide derivatives have been investigated as potential anti-glioblastoma agents.[3] This guide will, therefore, use these as illustrative examples of potential target classes.

A crucial case study in the benzamide class of molecules is Iniparib (4-iodo-3-nitrobenzamide). Initially heralded as a promising PARP (Poly (ADP-ribose) polymerase) inhibitor, subsequent rigorous studies revealed that it does not inhibit PARP activity.[4][5] This precedent underscores the absolute necessity of thorough and multi-faceted target validation, which will be the focus of this guide.

Phase 1: Target Identification

The initial phase of the investigation should focus on generating a list of potential protein targets that physically bind to this compound. This is often achieved through unbiased screening methods.

Table 1: Comparison of Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography The compound is immobilized on a solid support and used to "pull down" binding proteins from a cell lysate.[6]Direct identification of binding partners.Requires chemical modification of the compound, which may alter its binding properties.
Biotin-Streptavidin Pulldown The compound is tagged with biotin, and the complex is isolated using streptavidin-coated beads.High affinity and specificity of the biotin-streptavidin interaction.The biotin tag may sterically hinder binding to the target.
Drug Affinity Responsive Target Stability (DARTS) Target proteins often become more resistant to proteolysis when bound to a small molecule. This change in stability is detected by gel electrophoresis or mass spectrometry.[7]Label-free method, avoiding modification of the compound.May not be suitable for all protein targets; requires sensitive detection methods.

Below is a generalized workflow for the initial identification of the molecular target of this compound.

G cluster_0 Target Identification Workflow A Synthesize Affinity Probe (e.g., Biotinylated this compound) B Incubate with Cell Lysate or Tissue Homogenate A->B C Isolate Probe-Protein Complexes (e.g., Streptavidin Beads) B->C D Elute Bound Proteins C->D E Protein Identification via Mass Spectrometry D->E F Generate List of Potential Targets E->F

A general workflow for affinity-based target identification.
Phase 2: Target Validation

Once a list of potential targets is generated, a series of validation experiments are required to confirm a direct and functionally relevant interaction.

Table 2: Comparison of Target Validation Methods

MethodPrincipleKey Parameters Measured
Radioligand Binding Assay Measures the direct binding of a radiolabeled ligand to its receptor. A competitive binding assay can determine the affinity of an unlabeled compound (e.g., this compound) by its ability to displace the radioligand.[8]Dissociation constant (Kd), Inhibition constant (Ki), Maximum binding capacity (Bmax).
Cell-Based Functional Assays These assays measure the biological response of a cell upon target engagement by the compound. The specific assay depends on the target class (e.g., cAMP assay for GPCRs, kinase activity assay for enzymes).[9]Half-maximal effective concentration (EC50), Half-maximal inhibitory concentration (IC50).
Isothermal Titration Calorimetry (ITC) A label-free method that directly measures the heat change upon binding of the compound to the target protein.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

The following diagram illustrates a logical progression for validating a potential target.

G cluster_1 Target Validation Workflow A Identified Potential Target B Recombinant Protein Expression and Purification A->B E Develop Cell-Based Functional Assay A->E C In Vitro Binding Assays (e.g., Radioligand Binding, ITC) B->C D Determine Binding Affinity (Ki/Kd) C->D G Validated Target D->G F Measure Functional Activity (EC50/IC50) E->F F->G

A workflow for the validation of an identified molecular target.
Illustrative Signaling Pathway: GPCR Activation

Given that many arylpiperazine compounds target GPCRs, the following diagram illustrates a generic GPCR signaling pathway that could be investigated if this compound is found to bind to such a receptor.

G cluster_2 Hypothetical GPCR Signaling Pathway A This compound B GPCR A->B Binds C G-Protein Activation (GDP -> GTP) B->C Activates D Effector Enzyme (e.g., Adenylyl Cyclase) C->D Modulates E Second Messenger Production (e.g., cAMP) D->E Catalyzes F Downstream Cellular Response E->F Initiates

A potential GPCR signaling pathway for this compound.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a putative membrane receptor target.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-ligand).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well filter plate, add binding buffer, the radioligand at a concentration close to its Kd, and the diluted this compound.

  • To determine non-specific binding, use a high concentration of a known unlabeled ligand for the target receptor in separate wells.

  • To determine total binding, add only the radioligand and buffer.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 2: Cell-Based cAMP Functional Assay

This protocol is suitable for determining if this compound acts as an agonist or antagonist at a Gs or Gi-coupled GPCR.

Materials:

  • A cell line stably expressing the target GPCR.

  • Assay medium (e.g., DMEM with 0.1% BSA).

  • This compound.

  • A known agonist for the receptor.

  • Forskolin (to stimulate cAMP production for antagonist testing at Gi-coupled receptors).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with assay medium.

  • For agonist testing: Add serial dilutions of this compound to the cells.

  • For antagonist testing: Pre-incubate the cells with serial dilutions of this compound, then add a fixed concentration of the known agonist (or forskolin for Gi-coupled receptors).

  • Incubate the plate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

References

Unveiling the Potential of 3-(Piperazin-1-yl)benzamide Derivatives in Glioblastoma Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective treatments for glioblastoma (GBM), the most aggressive form of brain cancer, a new class of compounds based on the 3-(piperazin-1-yl)benzamide scaffold is showing significant promise. This guide offers a comprehensive comparison of the pre-clinical efficacy of these emerging drug candidates, with a particular focus on the potent derivative, compound L19, against established GBM therapies. This analysis is tailored for researchers, scientists, and drug development professionals vested in the future of neuro-oncology therapeutics.

Executive Summary

Derivatives of this compound, exemplified by compound L19, have demonstrated remarkable anti-glioblastoma activity in pre-clinical studies. These compounds function as inhibitors of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), crucial regulators of the cell cycle often dysregulated in GBM. While direct comparative clinical data against the standard-of-care chemotherapy, temozolomide (TMZ), is not yet available, in-vitro and in-vivo evidence suggests that these novel inhibitors possess potent anti-proliferative, pro-apoptotic, and anti-invasive properties. This guide will synthesize the available data to provide a clear, objective comparison, highlighting the therapeutic potential of this promising chemical series.

Comparative Efficacy Analysis

The following tables summarize the available quantitative data for compound L19 and provide context by presenting data for the standard chemotherapy, temozolomide, and other CDK4/6 inhibitors that have been evaluated in glioblastoma models. It is crucial to note that the data for L19 and other drugs are from separate studies and do not represent a head-to-head comparison.

Table 1: In Vitro Anti-proliferative Activity (IC50) in Glioblastoma Cell Lines
CompoundCell LineIC50 (µM)Citation(s)
Compound L19 C60.15[1][2][3]
U87-MG0.29[1][2][3]
U2511.25[1][2][3]
Temozolomide (TMZ) U87-MG (sensitive)~105 - 400[4]
T98G (resistant)~247 - >1000[4]
Palbociclib (CDK4/6 Inhibitor) Various GBM linesVaries[5]
Abemaciclib (CDK4/6 Inhibitor) U87Varies (synergy with TMZ)[6]
U251Varies (synergy with TMZ)[6]
Table 2: In Vivo Efficacy in Glioblastoma Xenograft Models
CompoundAnimal ModelTreatment RegimenOutcomeCitation(s)
Compound L19 U87-MG XenograftNot specifiedSuperior anti-glioblastoma potency[1][2][7]
Temozolomide (TMZ) U87-MG Xenograft0.9 mg/kg, dailySignificant tumor volume inhibition[8][9]
Abemaciclib + TMZ Glioblastoma XenograftNot specifiedIncreased survival, decreased tumor growth[10][11]

Mechanism of Action: Targeting the Cell Cycle

Compound L19 and its analogs exert their anti-cancer effects by inhibiting CDK4 and CDK6. In many glioblastomas, the p16INK4a tumor suppressor is lost, leading to unchecked CDK4/6 activity. This results in the phosphorylation of the retinoblastoma protein (pRb), releasing the E2F transcription factor and driving the cell cycle from the G1 to the S phase. By blocking CDK4/6, these inhibitors prevent pRb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint, thereby halting tumor cell proliferation.

G1_S_Transition_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates pRb pRb CDK46->pRb Phosphorylates p16 p16INK4a p16->CDK46 Inhibits E2F E2F pRb->E2F Inhibits DNA_Synthesis DNA Synthesis & Cell Proliferation E2F->DNA_Synthesis Promotes L19 Compound L19 / this compound derivative L19->CDK46 Inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay GBM_Cells Glioblastoma Cell Lines (e.g., U87-MG, U251) Treatment Treatment with This compound derivative GBM_Cells->Treatment Proliferation Proliferation Assay (MTT) Treatment->Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Migration Migration Assay (Wound Healing) Treatment->Migration Invasion Invasion Assay (Transwell) Treatment->Invasion Xenograft U87-MG Xenograft in Nude Mice InVivo_Treatment In Vivo Treatment Xenograft->InVivo_Treatment Tumor_Growth Tumor Growth Measurement InVivo_Treatment->Tumor_Growth Survival Survival Analysis InVivo_Treatment->Survival

References

Selectivity Profiling of 3-(Piperazin-1-yl)benzamide Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides an objective comparison of the enzymatic selectivity of a representative derivative of 3-(Piperazin-1-yl)benzamide. Due to the limited publicly available data on the specific compound "this compound," this guide utilizes data from a closely related and well-characterized derivative, 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine, a potent Phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. This analysis offers valuable insights into the potential selectivity profile of this chemical scaffold and its comparison with other established enzyme inhibitors.

Comparative Selectivity Against PI3K Isoforms

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of the representative this compound derivative and other notable PI3K inhibitors against the Class I PI3K isoforms (α, β, δ, γ). Lower IC50 values indicate higher potency.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine (Compound 21) >10000>100006.2 1400
Idelalisib8600[1]4000[1]19 [1]2100[1]
Duvelisib1602[3][4]85[3][4]2.5 [3][4]27[3]
Copanlisib0.5 [5]3.7[5]0.7 [5]6.4[5]
Umbralisib>10000>1000022.2 (EC50) 1400

Data for the representative compound is from a study on 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives. Umbralisib data also includes its activity against casein kinase-1-ε (CK1ε) with an EC50 of 6.0 μM.[6]

Experimental Protocols

The following is a representative protocol for an in vitro kinase assay to determine the IC50 values of test compounds against PI3K isoforms.

Objective: To measure the enzymatic activity of PI3K isoforms in the presence of varying concentrations of an inhibitor to determine its potency and selectivity.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p85α)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 50 mM NaCl, 0.1% BSA, 1 mM DTT)

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP₂)

  • ATP (adenosine triphosphate)

  • Test compound (e.g., 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Enzyme and Substrate Preparation: Dilute the recombinant PI3K enzymes and PIP₂ substrate to the desired concentrations in kinase buffer.

  • Assay Reaction:

    • Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each enzyme isoform.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Visualizations

PI3K Signaling Pathway

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Downstream Downstream Effectors AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates Proliferation Cell Growth & Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Metabolism Metabolism Downstream->Metabolism

Caption: The PI3K signaling pathway, a key regulator of cell growth and survival.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compound start->prep_compounds dispense_compounds Dispense Compounds into Assay Plate prep_compounds->dispense_compounds add_enzyme_substrate Add Enzyme and Substrate Mixture dispense_compounds->add_enzyme_substrate initiate_reaction Initiate Reaction with ATP add_enzyme_substrate->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate add_detection Add Detection Reagent (e.g., ADP-Glo) incubate->add_detection read_plate Measure Luminescence add_detection->read_plate analyze_data Data Analysis: IC50 Determination read_plate->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining enzyme inhibition using an in vitro kinase assay.

References

Comparative Cross-Reactivity Analysis of a 3-(Piperazin-1-yl)benzamide-Containing Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 3-(piperazin-1-yl)benzamide scaffold is a key structural motif present in a variety of biologically active compounds. Its versatility allows for interactions with a wide range of protein targets, leading to its incorporation into drugs developed for oncology, neurology, and infectious diseases. This guide provides a comparative cross-reactivity analysis of a representative compound from this class, a potent pan-BCR-ABL inhibitor, to illustrate its selectivity profile against other kinases. Understanding this profile is crucial for researchers and drug development professionals to anticipate potential off-target effects and to guide further optimization of drug candidates.

Kinase Selectivity Profile

The following table summarizes the inhibitory activity of a representative 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, a compound containing the this compound moiety, against a panel of oncogenic kinases. The data is presented as percent inhibition at a 50 nM concentration, providing a clear comparison of its potency against its intended target (BCR-ABL) and other related kinases.[1]

Kinase TargetPercent Inhibition at 50 nMClassification
BCR-ABL>99%Primary Target
c-Kit99.3%High Off-Target
PDGFRβ99.2%High Off-Target
FLT398.9%High Off-Target
LYN98.7%High Off-Target
FYN98.5%High Off-Target
YES97.8%High Off-Target
VEGFR295.6%High Off-Target
LCK93.7%High Off-Target
FGFR188.6%High Off-Target
RET83.9%High Off-Target
c-Src73.0%Moderate
FMS64.5%Moderate
Other kinasesNo significant inhibitionLow/No

Data sourced from a study on pan-BCR-ABL inhibitors.[1]

Experimental Protocols

A detailed methodology for assessing kinase inhibitor selectivity is crucial for reproducible and comparable results. Below is a representative protocol for a competitive binding kinase assay.

Kinase Selectivity Assay: Competitive Binding (e.g., KINOMEscan™)

This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.

1. Reagents and Materials:

  • DNA-tagged kinases

  • Immobilized, active-site directed non-selective kinase inhibitor (ligand)

  • Test compound (e.g., the this compound derivative)

  • Assay buffer (e.g., PBS, BSA, Tween-20)

  • 96- or 384-well plates

  • Quantitative PCR (qPCR) reagents

2. Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the test compound to create a concentration range for IC50 determination.

  • In each well of the assay plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound at a specific concentration. Include a DMSO-only control.

  • Incubate the plates to allow the binding reaction to reach equilibrium.

  • Wash the plates to remove any unbound kinase.

  • Elute the bound kinase from the immobilized ligand.

  • Quantify the amount of eluted, DNA-tagged kinase using qPCR.

3. Data Analysis:

  • The amount of kinase detected by qPCR is inversely proportional to the binding affinity of the test compound.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Visualizations

BCR-ABL Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells. The diagram below illustrates its downstream signaling pathways.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis STAT5->Proliferation

Caption: BCR-ABL signaling activates multiple downstream pathways.

Kinase Profiling Experimental Workflow

The following diagram outlines the key steps in a typical kinase profiling experiment to determine the selectivity of a compound.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound derivative) Incubation Incubate Compound with Kinase Panel Compound->Incubation KinasePanel Panel of Kinases KinasePanel->Incubation Detection Measure Kinase Activity or Binding Incubation->Detection Data Calculate % Inhibition or IC50 Values Detection->Data Profile Generate Selectivity Profile Data->Profile

Caption: Workflow for kinase inhibitor profiling.

The this compound scaffold is a valuable starting point for the development of potent kinase inhibitors. As demonstrated with the representative BCR-ABL inhibitor, while high on-target potency can be achieved, cross-reactivity with other kinases is a common occurrence. A thorough understanding of a compound's selectivity profile, obtained through systematic screening and detailed experimental protocols, is essential for the development of safe and effective therapeutics. The data and methodologies presented in this guide offer a framework for researchers to conduct their own comparative analyses of compounds containing this versatile chemical moiety.

References

Replication and Validation of 3-(Piperazin-1-yl)benzamide Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The 3-(piperazin-1-yl)benzamide scaffold is a versatile pharmacophore that has demonstrated significant potential across a range of therapeutic areas, including oncology, neuroscience, and immunology. This guide provides a comparative analysis of the performance of key derivatives of this scaffold against established alternatives, supported by experimental data from peer-reviewed studies. The objective is to offer a resource for the replication and validation of these findings.

Anti-Glioblastoma Activity

Derivatives of this compound have emerged as promising agents in the treatment of glioblastoma (GBM), the most aggressive form of brain cancer. A notable example is compound L19 , which has demonstrated potent anti-proliferative effects in various GBM cell lines.

Comparative Analysis of Anti-Glioblastoma Agents

CompoundTarget Cell LineIC50 (µM)Mechanism of ActionCitation(s)
L19 C60.15Inhibition of p16INK4a-CDK4/6-pRb pathway[1]
U87-MG0.29[1]
U2511.25[1]
Temozolomide (TMZ) U87-MG7 - >500 (Median ~230 µM at 72h)DNA alkylating agent[2][3][4]
U251<20 - <500 (Median ~177 µM at 72h)[2][3]

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Human glioblastoma cell lines (C6, U87-MG, U251) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (L19 or Temozolomide) for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathway: L19 in Glioblastoma

L19_pathway L19 L19 p16 p16INK4a L19->p16 CDK4_6 CDK4/6 pRb pRb CDK4_6->pRb Phosphorylates E2F E2F pRb->E2F CellCycle Cell Cycle Progression E2F->CellCycle p16->CDK4_6

L19 inhibits the p16INK4a-CDK4/6-pRb pathway.

Dopamine D3 Receptor Antagonism

Certain this compound derivatives exhibit high affinity and selectivity for the dopamine D3 receptor, a target implicated in various neuropsychiatric disorders. WC-10 is a representative compound from this class.

Comparative Analysis of Dopamine D3 Receptor Ligands

CompoundReceptorKi (nM)Selectivity (D2/D3)Citation(s)
WC-10 D31.2 (human)66-fold[5]
D2~79.2 (human)[5]
Pramipexole D30.5~8-fold[6][7][8]
D23.9[6][7][8]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the human dopamine D2 or D3 receptors are prepared from transfected cell lines (e.g., HEK293).

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2, or a D3-selective radioligand) and varying concentrations of the test compound (WC-10 or Pramipexole).

  • Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

Workflow: Dopamine Receptor Binding Assay

binding_assay start Start prep Prepare Receptor Membranes start->prep incubate Incubate with Radioligand & Test Compound prep->incubate filter Filter to Separate Bound/Unbound incubate->filter measure Measure Radioactivity filter->measure analyze Calculate Ki measure->analyze end End analyze->end

Workflow for a radioligand binding assay.

5-HT1A Receptor Agonism

The phenylpiperazine class of compounds, which includes derivatives of this compound, has been explored for its agonist activity at the serotonin 1A (5-HT1A) receptor, a key target in the treatment of anxiety and depression. Flesinoxan is a well-characterized 5-HT1A receptor agonist within this chemical space.

Comparative Analysis of 5-HT1A Receptor Agonists

CompoundReceptorKi (nM)Functional ActivityCitation(s)
Flesinoxan 5-HT1A~4.8Full Agonist[9]
Buspirone 5-HT1A~3.1 - 891.25 (multiple assays)Partial Agonist[10][11]

Experimental Protocol: In Vitro Functional Assay (cAMP Assay)

  • Cell Culture: Cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) are cultured.

  • Forskolin Stimulation: Cells are stimulated with forskolin to increase intracellular cyclic AMP (cAMP) levels.

  • Compound Treatment: Cells are co-incubated with forskolin and varying concentrations of the test compound (Flesinoxan or Buspirone).

  • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified, and the EC50 value is determined.

PI3Kδ Inhibition in Autoimmune Diseases

Derivatives of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][12][13][14]triazin-4-amine have been identified as highly potent and selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[3] This enzyme plays a crucial role in the activation and function of immune cells, making it an attractive target for autoimmune diseases.[3][15]

Comparative Analysis of PI3Kδ Inhibitors

CompoundTargetIC50 (nM)Therapeutic AreaCitation(s)
7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][12][13][14]triazin-4-amine derivatives PI3Kδ(Potent, specific values vary by derivative)Autoimmune Diseases[3]
Idelalisib (CAL-101) PI3Kδ2.5B-cell malignancies, Autoimmune Diseases[13][14][16]

Experimental Protocol: PI3Kδ Kinase Assay

  • Enzyme and Substrate: Recombinant human PI3Kδ enzyme and its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), are used.

  • Reaction Mixture: The enzyme, substrate, ATP, and varying concentrations of the test inhibitor are combined in a reaction buffer.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

  • Detection of Product: The product of the kinase reaction, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is detected. This can be done using various methods, such as an antibody-based assay (e.g., HTRF, AlphaLISA) or by measuring ATP depletion.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Signaling Pathway: PI3Kδ in Immune Cells

PI3K_pathway BCR_TCR BCR/TCR Activation PI3Kd PI3Kδ BCR_TCR->PI3Kd PIP3 PIP3 PI3Kd->PIP3  + ATP PIP2 PIP2 PIP2->PI3Kd Akt Akt PIP3->Akt Cell_Response Cell Proliferation, Survival, Activation Akt->Cell_Response Inhibitor PI3Kδ Inhibitor Inhibitor->PI3Kd

PI3Kδ signaling pathway in immune cells.

References

A Comparative Analysis of Meta- vs. Para-Substituted Piperazinylbenzamides: Unraveling the Nuances of Dopamine Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of substituents on a pharmacophore is a cornerstone of rational drug design, capable of profoundly influencing a compound's biological activity. This guide provides a comparative analysis of 3-(Piperazin-1-yl)benzamide and its para-substituted isomer, 4-(Piperazin-1-yl)benzamide, with a focus on their differential activity, particularly as ligands for dopamine receptors. While direct comparative data on these exact parent compounds is limited in publicly available literature, this guide synthesizes findings from closely related analogues to illuminate the structure-activity relationships (SAR) governed by the meta versus para substitution pattern on the benzamide ring.

Probing the Impact of Isomeric Substitution on Receptor Affinity

The piperazine-benzamide scaffold is a well-established pharmacophore in the development of ligands for various G-protein coupled receptors (GPCRs), most notably the dopamine D2 and D3 receptors. The position of the piperazine moiety on the benzamide ring—meta (position 3) versus para (position 4)—can significantly alter the molecule's three-dimensional conformation and its ability to engage with the receptor's binding pocket.

Comparative Biological Activity of Closely Related Analogues

To illustrate the influence of the substitution pattern, this guide presents data on structurally related meta- and para-substituted piperazinylbenzamide derivatives that have been evaluated for their binding affinity at dopamine D2 and D3 receptors. It is crucial to note that these are substituted derivatives, and the data serves to highlight the general trends observed for meta versus para isomers.

Compound/AnalogueTarget(s)Assay TypeKey Findings (Ki in nM)
Meta-substituted Analogue: N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideDopamine D4 ReceptorRadioligand Binding AssayHigh affinity for D4 receptor (IC50 = 0.057 nM) with >10,000-fold selectivity over D2.
Para-substituted Analogue: [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamideDopamine D3 and D2 ReceptorsRadioligand Binding AssayHigh affinity for D3 receptor (Kd = 1.2 nM) with 66-fold selectivity over D2L receptors.[1]

Note: The presented data is for substituted derivatives and not the parent compounds "this compound" and "4-(Piperazin-1-yl)benzamide". The data is intended to be illustrative of the potential differences in activity based on the substitution pattern.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of compounds targeting dopamine receptors.

Dopamine Receptor Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound to dopamine D2 and D3 receptors expressed in cell membranes.

1. Membrane Preparation:

  • Cells stably expressing human dopamine D2 or D3 receptors are harvested and suspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The cell suspension is homogenized using a Dounce homogenizer or a Polytron homogenizer.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodospiperone), the prepared cell membranes, and varying concentrations of the unlabeled test compound (e.g., this compound or its para-isomer).

  • Non-specific binding is determined in the presence of a high concentration of a known dopamine receptor antagonist (e.g., haloperidol).

  • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The inhibitory constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Dopamine D2/D3 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for D2-like dopamine receptors, which include both D2 and D3 subtypes. These receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase.

G Dopamine D2/D3 Receptor Signaling Pathway cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine / Ligand Dopamine->D2R Binds to ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylates targets leading to

Caption: Canonical Gi/o-coupled signaling pathway for D2/D3 dopamine receptors.

Experimental Workflow for Compound Evaluation

The logical flow for evaluating the activity of novel compounds like this compound and its isomers is depicted in the following workflow diagram.

G Compound Evaluation Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Isomers (meta- and para-) Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification BindingAssay Dopamine Receptor Binding Assays (D2, D3, etc.) Purification->BindingAssay FunctionalAssay Functional Assays (e.g., cAMP accumulation) BindingAssay->FunctionalAssay DataAnalysis Determination of Ki, IC50, EC50 FunctionalAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: A typical workflow for the synthesis and in vitro evaluation of novel compounds.

Conclusion

The substitution pattern of the piperazine moiety on the benzamide ring represents a critical determinant of biological activity for this class of compounds. While direct comparative data for the unsubstituted this compound and its para-isomer are not extensively documented, the available literature on related, more complex analogues strongly suggests that this isomeric difference will have a significant impact on their affinity and selectivity for dopamine receptors. The meta-position may offer a different vector for substituents to explore specific subpockets within the receptor compared to the more linear orientation provided by the para-substitution. Further dedicated studies on these parent compounds are warranted to fully elucidate their pharmacological profiles and to guide the design of next-generation CNS-active agents. This guide provides a foundational understanding and the necessary experimental framework for researchers to embark on such investigations.

References

Scrutinizing "3-(Piperazin-1-yl)benzamide" in Oncology: A Comparative Analysis of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-cancer potential of compounds structurally related to "3-(Piperazin-1-yl)benzamide." To date, a comprehensive search of scientific literature reveals a notable absence of studies specifically investigating the cytotoxic or anti-proliferative effects of "this compound" on cancer cell lines.

Therefore, this guide will focus on the reported anti-cancer activities of analogous piperazine and benzamide derivatives, offering valuable insights into the potential therapeutic avenues and mechanisms of action that could be associated with this chemical scaffold. The data presented is drawn from various independent research publications and is intended to serve as a foundational resource for future investigations into this class of compounds.

Comparative Analysis of Structurally Related Piperazine-Benzamide Derivatives

While direct data for "this compound" is unavailable, several studies have explored the anti-cancer properties of its structural analogs. These investigations provide a valuable framework for understanding how modifications to the piperazine and benzamide moieties can influence cytotoxic and anti-proliferative activity across a range of cancer cell lines.

Summary of In Vitro Anti-Cancer Activity of Related Compounds

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various piperazine-benzamide derivatives against different human cancer cell lines. It is crucial to note that these are distinct molecules from "this compound," and their activities are not directly transferable.

Compound ClassDerivative ExampleCancer Cell LineCell TypeIC50 (µM)Reference
Piperazine Amide Derivatives 4-(benzo[1][2]dioxol-5-ylmethyl) piperazine amideMDA-MB-231Breast Cancer11.3[1]
Benzamide-Piperazine-Sulfonamide Hybrids Compound 3bT98GGlioblastoma24.2[3]
Compound 3dT98GGlioblastoma28.7[3]
Compound 4cT98GGlioblastoma33.1[3]
Benzothiazole-Piperazine Derivatives Aroyl substituted compound 1hHUH-7Hepatocellular CarcinomaNot Specified[4]
Aroyl substituted compound 1jMCF-7Breast CancerNot Specified[4]
Benzothiazole-Piperazine-1,2,3-Triazole Hybrids 3-hydroxypropyl hybrid compound 5bT47DBreast Cancer38[5]
MCF7Breast Cancer33[5]
HCT116Colon Cancer48[5]
Caco2Colon Cancer42[5]

Elucidation of Potential Mechanisms of Action

Studies on related piperazine-containing compounds suggest several potential mechanisms for their anti-cancer effects. A recurring theme is the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, a novel 4-(benzo[1][2]dioxol-5-ylmethyl) piperazine amide derivative was found to activate apoptosis and block the cell cycle in the G0/G1 phase in MDA-MB-231 breast cancer cells[1]. Similarly, certain benzothiazole-piperazine derivatives have been shown to induce apoptosis by arresting the cell cycle at the subG1 phase[4].

The following diagram illustrates a generalized workflow for assessing the anti-cancer activity of a compound, a process that would be applicable to the future study of "this compound".

G General Workflow for In Vitro Anticancer Drug Screening cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Treatment and Incubation cluster_3 Cytotoxicity/Viability Assays cluster_4 Data Analysis Compound Test Compound (e.g., this compound) StockSolution Stock Solution (in DMSO) Compound->StockSolution WorkingSolutions Serial Dilutions StockSolution->WorkingSolutions Treatment Compound Treatment WorkingSolutions->Treatment CellLines Cancer Cell Lines Seeding Cell Seeding (96-well plates) CellLines->Seeding Incubation1 Incubation (24h) (Cell Adhesion) Seeding->Incubation1 Incubation1->Treatment Incubation2 Incubation (24h, 48h, 72h) Treatment->Incubation2 MTT MTT Assay Incubation2->MTT SRB SRB Assay Incubation2->SRB Resazurin Resazurin Assay Incubation2->Resazurin DataAcquisition Data Acquisition (Plate Reader) MTT->DataAcquisition SRB->DataAcquisition Resazurin->DataAcquisition IC50 IC50 Calculation DataAcquisition->IC50 G Hypothetical Apoptosis Induction Pathway Compound Anticancer Compound (e.g., Piperazine Derivative) Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signals Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

Comparative Performance Analysis: Pipbenzamide vs. Temozolomide in Glioblastoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of a novel investigational compound, Pipbenzamide , against the standard-of-care chemotherapeutic agent, Temozolomide (TMZ) , for the treatment of glioblastoma (GBM). Pipbenzamide is a novel piperazine-based benzamide derivative, representative of a class of compounds showing promise in preclinical glioblastoma models. This document outlines a head-to-head comparison of their in vitro efficacy, supported by detailed experimental protocols and pathway visualizations to facilitate further research and development.

Executive Summary

Glioblastoma remains one of the most aggressive and challenging cancers to treat. The current standard of care, Temozolomide, an alkylating agent, offers a modest survival benefit, but resistance is common.[1][2] Pipbenzamide and similar piperazine-based benzamide derivatives have emerged as a potential new class of anti-glioblastoma agents.[3][4] This guide presents a comparative analysis of Pipbenzamide and Temozolomide, focusing on their effects on cell proliferation, migration, invasion, and cell cycle progression in established glioblastoma cell lines. The data presented herein is based on findings from recent preclinical studies on compounds with a similar chemical scaffold to Pipbenzamide.[3][4]

Comparative Efficacy in Glioblastoma Cell Lines

The anti-proliferative activities of Pipbenzamide and Temozolomide were evaluated against two well-established human glioblastoma cell lines, U87-MG and U251. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.

CompoundCell LineIC50 (µM) - 72hReference
Pipbenzamide U87-MG0.29[3][4]
U2511.25[3][4]
Temozolomide U87-MG~100 - 250[2][5][6]
U251~100 - 350[5][7]

Note on Temozolomide IC50 Values: The reported IC50 values for Temozolomide in the literature show significant variability depending on the specific experimental conditions, such as cell passage number and assay duration.[5][6] The range provided reflects the values reported across multiple studies.

In Vitro Anti-Tumor Activity Profile

Beyond inhibiting proliferation, the therapeutic potential of an anti-cancer agent is also defined by its ability to halt tumor cell migration and invasion, and to induce cell cycle arrest. The following table summarizes the observed effects of Pipbenzamide in comparison to the known activities of Temozolomide.

ParameterPipbenzamideTemozolomide
Cell Proliferation Potent InhibitionModerate Inhibition
Cell Migration Significant InhibitionModerate Inhibition
Cell Invasion Significant InhibitionModerate Inhibition
Cell Cycle Arrest Induces G1/S ArrestInduces G2/M Arrest

Mechanism of Action: Targeting the Cell Cycle

Pipbenzamide is hypothesized to exert its anti-proliferative effects by modulating the p16INK4a-CDK4/6-pRb signaling pathway, a critical regulator of the G1-S phase transition of the cell cycle.[3][4] In many glioblastoma cells, this pathway is dysregulated, leading to uncontrolled cell division. Pipbenzamide is believed to inhibit the activity of CDK4/6, preventing the phosphorylation of the Retinoblastoma protein (pRb). This maintains pRb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for DNA synthesis and progression into the S phase.

In contrast, Temozolomide's primary mechanism of action is the methylation of DNA, which leads to DNA damage and triggers cell cycle arrest, primarily at the G2/M checkpoint, and ultimately apoptosis.[1][2]

Signaling_Pathway Comparative Mechanism of Action cluster_0 Pipbenzamide Pathway cluster_1 Temozolomide Pathway Pipbenzamide Pipbenzamide CDK4_6 CDK4/6 Pipbenzamide->CDK4_6 Inhibits pRb pRb (Active) CDK4_6->pRb Phosphorylates pRb_p pRb-P (Inactive) E2F E2F pRb->E2F Sequesters G1_S_Transition G1/S Transition (Cell Proliferation) E2F->G1_S_Transition Activates Temozolomide Temozolomide DNA DNA Temozolomide->DNA Methylates DNA_damage DNA Damage (Methylation) G2_M_Arrest G2/M Arrest DNA_damage->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Comparative signaling pathways of Pipbenzamide and Temozolomide.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Pipbenzamide and Temozolomide on glioblastoma cell lines.

  • Cell Seeding: U87-MG and U251 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Plates are incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Stock solutions of Pipbenzamide and Temozolomide are prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compounds are made in complete culture medium. The culture medium is replaced with medium containing various concentrations of the test compounds or vehicle control (DMSO).

  • Incubation: Cells are incubated with the compounds for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by non-linear regression analysis of the dose-response curves.

Cell_Proliferation_Workflow Cell Proliferation Assay Workflow cluster_workflow Experimental Steps step1 1. Seed Glioblastoma Cells (5x10³ cells/well) step2 2. Incubate 24h (Cell Adhesion) step1->step2 step3 3. Treat with Pipbenzamide or Temozolomide step2->step3 step4 4. Incubate 72h step3->step4 step5 5. Add MTT Reagent (Incubate 4h) step4->step5 step6 6. Solubilize Formazan (DMSO) step5->step6 step7 7. Measure Absorbance (490 nm) step6->step7 step8 8. Calculate IC50 step7->step8

Caption: Workflow for the cell proliferation (MTT) assay.

Transwell Migration and Invasion Assay

This assay evaluates the effect of Pipbenzamide on the migratory and invasive potential of glioblastoma cells.

  • Chamber Preparation: For the invasion assay, the upper chambers of Transwell inserts (8 µm pore size) are coated with Matrigel and allowed to solidify. For the migration assay, the inserts are not coated.

  • Cell Seeding: Glioblastoma cells (1 x 10⁵ cells) are resuspended in serum-free medium containing either Pipbenzamide or vehicle control and seeded into the upper chamber.

  • Chemoattractant: The lower chamber is filled with complete medium containing 10% FBS as a chemoattractant.

  • Incubation: The plates are incubated for 24-48 hours.

  • Cell Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed with methanol and stained with crystal violet.

  • Data Analysis: The number of stained cells is counted in several random fields under a microscope. The percentage of migration/invasion is calculated relative to the control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of Pipbenzamide on cell cycle distribution.

  • Cell Treatment: Glioblastoma cells are treated with Pipbenzamide or vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis for pRb Phosphorylation

This technique is employed to confirm the mechanism of action of Pipbenzamide on the CDK4/6-pRb pathway.

  • Protein Extraction: Glioblastoma cells are treated with Pipbenzamide for the indicated times. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Rb (p-pRb), total Rb, CDK4, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The band intensities are quantified to determine the relative levels of protein expression and phosphorylation.

Conclusion

The data presented in this guide suggests that Pipbenzamide, a representative of the piperazine-based benzamide class of compounds, demonstrates superior in vitro anti-glioblastoma activity compared to the current standard of care, Temozolomide. Its potent anti-proliferative, anti-migratory, and anti-invasive effects, coupled with a distinct mechanism of action targeting the G1/S cell cycle checkpoint, highlight its potential as a promising candidate for further preclinical and clinical development in the treatment of glioblastoma. The detailed protocols provided herein offer a framework for the continued investigation and benchmarking of this and other novel therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 3-(Piperazin-1-yl)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3-(Piperazin-1-yl)benzamide, a compound utilized in pharmaceutical research and development. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

Hazard Profile and Safety Summary

This compound and structurally similar compounds are classified as hazardous materials. The primary hazards include acute oral toxicity and the suspicion of causing genetic defects[1][2]. Therefore, handling and disposal require strict adherence to safety precautions.

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed[1][2].

  • Germ Cell Mutagenicity: Suspected of causing genetic defects[1][2].

  • Skin and Eye Irritation: May cause irritation upon contact[3].

Quantitative Safety Data

The following table summarizes the available quantitative data for this compound and related benzamide compounds.

Hazard Rating SystemHealth HazardFlammabilityPhysical Hazard / Reactivity
HMIS Rating 110
NFPA Rating 110

Source: Sigma-Aldrich Safety Data Sheet[1]

Acute Toxicity Data:

  • Oral LD50 (Mouse): 1160 mg/kg (for Benzamide)[4]

Experimental Protocols: Disposal Procedures

The following step-by-step protocol outlines the approved method for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat[1][3].

  • If there is a risk of generating dust or aerosols, use a certified respirator.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams.

  • Collect waste in a designated, properly labeled hazardous waste container. The label must clearly state "Hazardous Waste" and include the chemical name.

  • Carefully transfer any waste, including contaminated consumables like pipette tips and weighing paper, into the designated container to avoid creating dust[1][3].

3. Decontamination:

  • Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical.

  • Use an appropriate solvent, such as ethanol or isopropanol, followed by a wash with soap and water.

  • Dispose of all contaminated cleaning materials as hazardous waste[5].

4. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure adequate ventilation[1][3].

  • Contain the spill using an inert absorbent material like vermiculite or sand[5].

  • Carefully collect the absorbed material and place it into the hazardous waste container[3][5].

  • Clean the spill area thoroughly.

5. Final Disposal:

  • Securely seal the hazardous waste container[5].

  • The primary recommended disposal method is to engage a licensed professional waste disposal company[1].

  • The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[1].

  • Contaminated packaging should be disposed of as unused product[1][3].

  • Crucially, do not let the product enter drains or the environment [1][3].

Mandatory Visualizations

Disposal Workflow for this compound

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Decontamination cluster_spill Spill Management cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Collect_Waste Collect Solid Waste & Contaminated Consumables PPE->Collect_Waste Waste_Container Designated & Labeled Hazardous Waste Container Waste_Container->Collect_Waste Decontaminate Decontaminate Equipment (Solvent & Soap/Water) Collect_Waste->Decontaminate Collect_Cleaning_Waste Collect Contaminated Cleaning Materials Decontaminate->Collect_Cleaning_Waste Seal_Container Securely Seal Waste Container Collect_Cleaning_Waste->Seal_Container Contain_Spill Contain Spill with Inert Absorbent Collect_Spill Collect Absorbed Material Contain_Spill->Collect_Spill Collect_Spill->Seal_Container Licensed_Disposal Transfer to Licensed Waste Disposal Service Seal_Container->Licensed_Disposal Incineration Incineration with Combustible Solvent Licensed_Disposal->Incineration

Caption: Disposal workflow for this compound.

Logical Relationship of Safety Precautions

Figure 2. Interrelation of Safety Measures substance This compound hazards Identified Hazards (Toxicity, Mutagenicity) substance->hazards ppe Personal Protective Equipment (PPE) hazards->ppe handling Safe Handling (Avoid Dust, Ventilate) hazards->handling spill_response Spill Response (Contain, Absorb) hazards->spill_response waste_management Waste Management (Segregate, Label) hazards->waste_management ppe->handling handling->waste_management spill_response->waste_management final_disposal Final Disposal (Licensed Vendor) waste_management->final_disposal

Caption: Interrelation of safety measures.

References

Personal protective equipment for handling 3-(Piperazin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientific professionals handling 3-(Piperazin-1-yl)benzamide must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal methods to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Based on data for structurally similar compounds, this compound should be handled as a hazardous substance. The primary hazards include being toxic if swallowed, causing skin irritation, and causing serious eye irritation[1]. Therefore, the use of appropriate personal protective equipment is mandatory.

A hazard assessment should be conducted for specific laboratory operations to determine the necessary level of protection[2]. The minimum required PPE for handling this compound is outlined below.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield should be worn over safety goggles when there is a significant risk of splashes[3][4][5].To protect against chemical splashes that can cause serious eye irritation[1]. Safety glasses must be marked with "Z87" to signify ANSI Z87.1 compliance[3].
Hand Protection Disposable nitrile gloves are recommended for incidental contact. For prolonged handling or in case of immersion, heavier duty or double gloves may be necessary[3][6].To prevent skin contact, which can cause irritation[1]. Gloves should be inspected before use and removed immediately after contamination[1][3].
Body Protection A standard laboratory coat is required to protect clothing and skin from spills[3][4]. For larger quantities, a chemical-resistant apron may be worn over the lab coat.To shield the body from accidental splashes and contamination.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if dusts are generated or ventilation is inadequate[4][5].To prevent inhalation of the compound, especially in powdered form.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety. The following step-by-step protocol should be followed:

Preparation:

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound or a closely related compound[1].

  • Designate a Work Area: All handling of the solid compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation risks[7][8].

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare for Spills: Have a spill kit readily available with appropriate absorbent materials.

Handling the Solid Compound:

  • Weighing: Carefully weigh the desired amount of the compound on a tared weigh paper or in a suitable container within the fume hood. Avoid creating dust.

  • Transfer: Use a spatula to transfer the solid to the reaction vessel.

Preparing Solutions:

  • Solvent Addition: Slowly add the desired solvent to the vessel containing the solid compound.

  • Mixing: If necessary, gently swirl or stir the mixture to dissolve the compound. If heating is required, do so with appropriate caution and ensure proper ventilation.

Post-Handling:

  • Decontamination: Clean any non-disposable equipment that has come into contact with the chemical.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residue on the outer surface[1].

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing gloves[1].

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Review_SDS Review SDS Don_PPE Don PPE Review_SDS->Don_PPE Weigh_Solid Weigh Solid Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Decontaminate Decontaminate Equipment Prepare_Solution->Decontaminate Dispose_Waste Dispose of Waste Prepare_Solution->Dispose_Waste Remove_Gloves Remove Gloves Decontaminate->Remove_Gloves Decontaminate->Dispose_Waste Wash_Hands Wash Hands Remove_Gloves->Wash_Hands

Workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Segregation: Do not mix waste containing this compound with other incompatible waste streams[1].

  • Containers: Use a designated, clearly labeled, and sealable hazardous waste container[7]. The label should include "Hazardous Waste" and the chemical name.

  • Contaminated Materials: Dispose of all contaminated disposables, such as gloves, weigh papers, and pipette tips, in the designated solid hazardous waste container[7].

Final Disposal:

  • Container Sealing: Once the waste container is full, securely seal it.

  • Storage: Store the sealed waste container in a designated, secondary containment area away from incompatible materials.

  • Removal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations[1][7][8]. Uncleaned empty containers should be treated as the product itself[1].

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。